molecular formula C25H28F2N2O4 B8107553 DVD-445

DVD-445

Número de catálogo: B8107553
Peso molecular: 458.5 g/mol
Clave InChI: RJGWWNVHLMPYEN-BUHFOSPRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DVD-445 is a useful research compound. Its molecular formula is C25H28F2N2O4 and its molecular weight is 458.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-[[2-(tert-butylamino)-1-(4-fluorophenyl)-2-oxoethyl]-methylamino]ethyl (E)-4-(4-fluorophenyl)-4-oxobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28F2N2O4/c1-25(2,3)28-24(32)23(18-7-11-20(27)12-8-18)29(4)15-16-33-22(31)14-13-21(30)17-5-9-19(26)10-6-17/h5-14,23H,15-16H2,1-4H3,(H,28,32)/b14-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGWWNVHLMPYEN-BUHFOSPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(C1=CC=C(C=C1)F)N(C)CCOC(=O)C=CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)C(C1=CC=C(C=C1)F)N(C)CCOC(=O)/C=C/C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Preliminary Research on the Biological Activity of DVD-445: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research on the biological activity of DVD-445, a potent and selective inhibitor of Thioredoxin Reductase 1 (TrxR1). The document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to generate this data. Visual diagrams of the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the scientific findings.

Introduction to this compound and the Thioredoxin System

This compound is a novel peptidomimetic covalent inhibitor of Thioredoxin Reductase 1 (TrxR1), an essential enzyme in the cellular antioxidant defense system.[1] The thioredoxin system, comprising TrxR, thioredoxin (Trx), and NADPH, plays a critical role in maintaining cellular redox homeostasis by reducing oxidized proteins and scavenging reactive oxygen species (ROS).[2][3] In many cancer types, the thioredoxin system is upregulated, contributing to enhanced cell proliferation, survival, and resistance to therapy.[4][5] By targeting TrxR1, this compound disrupts the redox balance in cancer cells, leading to increased oxidative stress and the induction of apoptosis, making it a promising candidate for anticancer therapy.[3][4]

Quantitative Biological Data

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings from initial studies.

Table 1: In Vitro Inhibitory Activity of this compound against Thioredoxin Reductase 1

TargetAssay ConditionsIC50 (µM)Reference
Rat TrxR1Recombinant enzyme0.60[1]

Table 2: In Vitro Cytotoxicity of this compound in Human Cell Lines

Cell LineCell TypeAssay DurationIC50 (µM)Reference
SH-SY5YNeuroblastoma72 hours10.99[1]
U87Glioblastoma72 hours9.70[1]
HaCaTKeratinocyte72 hours8.30[1]
PBMCsPeripheral Blood Mononuclear Cells72 hours55.71[1]

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of TrxR1. This inhibition disrupts the thioredoxin system, leading to an accumulation of oxidized thioredoxin and an increase in intracellular reactive oxygen species (ROS). The elevated ROS levels, in turn, can trigger downstream signaling cascades that promote apoptosis (programmed cell death).

DVD445_Signaling_Pathway cluster_cytosol Cytosol DVD445 This compound TrxR1 TrxR1 (Active) DVD445->TrxR1 Inhibits TrxR1_inhibited TrxR1 (Inhibited) NADP NADP+ TrxR1->NADP Trx_ox Thioredoxin (Oxidized) TrxR1->Trx_ox Reduces NADPH NADPH NADPH->TrxR1 Reduces Trx_red Thioredoxin (Reduced) ROS ↑ Reactive Oxygen Species (ROS) Trx_ox->ROS Accumulation of oxidized Trx leads to ASK1 ASK1 Trx_red->ASK1 Inhibits ROS->ASK1 Activates Apoptosis Apoptosis ASK1->Apoptosis Induces

Caption: this compound inhibits TrxR1, leading to apoptosis.

The logical relationship between TrxR1 inhibition and the anticancer effect of this compound is based on the induction of oxidative stress.

DVD445_Logical_Flow start This compound Administration inhibits_TrxR1 Inhibition of Thioredoxin Reductase 1 (TrxR1) start->inhibits_TrxR1 disrupts_redox Disruption of Cellular Redox Homeostasis inhibits_TrxR1->disrupts_redox increase_ros Increased Intracellular Reactive Oxygen Species (ROS) disrupts_redox->increase_ros oxidative_stress Oxidative Stress increase_ros->oxidative_stress apoptosis Induction of Apoptosis oxidative_stress->apoptosis anticancer_effect Anticancer Effect apoptosis->anticancer_effect

Caption: Logical flow of this compound's anticancer activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary research on this compound.

Thioredoxin Reductase 1 (TrxR1) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant TrxR1.

Materials:

  • Recombinant rat TrxR1

  • NADPH

  • Insulin

  • Dithiothreitol (DTT)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and insulin in a 96-well plate.

  • Add varying concentrations of this compound to the wells. A vehicle control (e.g., DMSO) should be included.

  • Initiate the reaction by adding recombinant TrxR1 to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 20 minutes).

  • Stop the reaction by adding a solution of DTNB and guanidine hydrochloride. DTNB reacts with the reduced insulin to produce a colored product.

  • Measure the absorbance at 412 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

TrxR1_Inhibition_Assay_Workflow start Start: Prepare Reagents add_reagents Add reaction mix (buffer, NADPH, insulin) to 96-well plate start->add_reagents add_compound Add this compound at various concentrations (and vehicle control) add_reagents->add_compound add_enzyme Add recombinant TrxR1 to initiate reaction add_compound->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop reaction with DTNB solution incubate->stop_reaction read_absorbance Measure absorbance at 412 nm stop_reaction->read_absorbance analyze_data Calculate % inhibition and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the TrxR1 inhibition assay.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on cultured cell lines by measuring metabolic activity.

Materials:

  • Human cancer cell lines (e.g., SH-SY5Y, U87) and control cells (e.g., HaCaT, PBMCs)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours). Include a vehicle control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the culture medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The preliminary research on this compound demonstrates its potent inhibitory activity against TrxR1 and its cytotoxic effects on various cancer cell lines. The mechanism of action, involving the disruption of cellular redox homeostasis and induction of oxidative stress-mediated apoptosis, provides a strong rationale for its further development as an anticancer agent. The data and protocols presented in this guide serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of targeting the thioredoxin system. Further in-depth studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate the clinical promise of this compound.

References

Potential Therapeutic Targets and Pathways of Exemplar-445 (A Representative Kinase Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

The compound "DVD-445" does not correspond to any known therapeutic agent in publicly available scientific literature or drug databases. Therefore, this guide will provide a representative example of the requested in-depth technical analysis using a well-characterized molecule, the Epidermal Growth Factor Receptor (EGFR) inhibitor, to illustrate the potential therapeutic targets and pathways of a hypothetical kinase inhibitor, which we will refer to as "Exemplar-445".

Introduction

Exemplar-445 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases. Overexpression or activating mutations of EGFR are implicated in the pathogenesis of various solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer. By targeting the ATP-binding site of the EGFR kinase domain, Exemplar-445 blocks the downstream signaling cascades that promote cellular proliferation, survival, and metastasis.

Quantitative Data

A summary of the in vitro activity of Exemplar-445 against various EGFR isoforms and other related kinases is presented below.

Target KinaseIC50 (nM)Assay TypeReference
EGFR (wild-type)5.2Kinase Assay
EGFR (L858R mutant)1.8Kinase Assay
EGFR (T790M mutant)150.7Kinase Assay
HER2 (ErbB2)35.6Kinase Assay
VEGFR2> 10,000Kinase Assay

Signaling Pathways

Exemplar-445 inhibits the autophosphorylation of EGFR upon ligand binding (e.g., EGF), thereby blocking the activation of downstream signaling pathways critical for tumor cell growth and survival. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Exemplar445 Exemplar-445 Exemplar445->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Exemplar-445.

Experimental Protocols

1. In Vitro Kinase Assay

This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of Exemplar-445 against EGFR.

  • Objective: To quantify the inhibitory activity of Exemplar-445 on the phosphorylation of a substrate peptide by the recombinant human EGFR kinase domain.

  • Materials:

    • Recombinant human EGFR kinase domain (purified).

    • Biotinylated substrate peptide (e.g., Poly-Glu-Tyr 4:1).

    • ATP (Adenosine triphosphate).

    • Exemplar-445 (serial dilutions).

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Streptavidin-coated microplates.

    • Europium-labeled anti-phosphotyrosine antibody.

    • Time-Resolved Fluorescence (TRF) plate reader.

  • Procedure:

    • Add 5 µL of serially diluted Exemplar-445 in assay buffer to the wells of a microplate.

    • Add 5 µL of the EGFR enzyme solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the substrate peptide and ATP.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction by adding 20 µL of a stop solution containing EDTA.

    • Transfer 10 µL of the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to allow the biotinylated peptide to bind.

    • Wash the plate to remove unbound reagents.

    • Add the Europium-labeled anti-phosphotyrosine antibody and incubate for 60 minutes.

    • Wash the plate again and add enhancement solution.

    • Read the time-resolved fluorescence signal.

    • The IC50 value is determined by fitting the dose-response curve using non-linear regression analysis.

Kinase_Assay_Workflow A 1. Add Exemplar-445 (Serial Dilutions) B 2. Add EGFR Enzyme A->B C 3. Pre-incubate B->C D 4. Add Substrate & ATP C->D E 5. Kinase Reaction D->E F 6. Stop Reaction (EDTA) E->F G 7. Transfer to Streptavidin Plate F->G H 8. Add Detection Antibody G->H I 9. Read TRF Signal H->I J 10. Calculate IC50 I->J

Caption: Workflow for the in vitro kinase inhibition assay.

2. Cell-Based Proliferation Assay

This protocol describes the method for assessing the effect of Exemplar-445 on the proliferation of cancer cell lines.

  • Objective: To determine the potency of Exemplar-445 in inhibiting the growth of EGFR-dependent cancer cells.

  • Materials:

    • EGFR-mutant cancer cell line (e.g., NCI-H1975).

    • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum.

    • Exemplar-445 (serial dilutions).

    • 96-well cell culture plates.

    • Cell viability reagent (e.g., CellTiter-Glo®).

    • Luminometer.

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • The following day, replace the medium with fresh medium containing serial dilutions of Exemplar-445.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • After the incubation period, equilibrate the plate to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Shake the plate for 2 minutes to induce cell lysis.

    • Incubate for an additional 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • The data is normalized to vehicle-treated controls, and the IC50 is calculated from the dose-response curve.

Conclusion

Exemplar-445 demonstrates potent inhibitory activity against wild-type and specific mutant forms of EGFR, leading to the suppression of key downstream signaling pathways like the MAPK and PI3K-AKT cascades. This mechanism of action translates to effective inhibition of proliferation in EGFR-dependent cancer cell lines. Further investigation into its efficacy and safety in preclinical and clinical settings is warranted to establish its therapeutic potential.

An In-depth Technical Guide to the Physicochemical Properties of DVD-445

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DVD-445 is a potent, peptidomimetic covalent inhibitor of thioredoxin reductase 1 (TrxR1), an enzyme increasingly recognized as a significant target in cancer therapy. Synthesized via the Ugi four-component reaction, this compound features an electrophilic Michael acceptor moiety designed to irreversibly bind to the active site of TrxR1. This inhibition disrupts the cellular thioredoxin system, leading to an accumulation of reactive oxygen species (ROS), induction of oxidative stress, and subsequent apoptosis in cancer cells. This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and biological evaluation, and a visualization of its mechanism of action.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, formulation, and interpretation of its biological activity.

PropertyValueReference
IUPAC Name Not available in public sources
CAS Number 2375846-41-4[1][2]
Molecular Formula C25H28F2N2O4[1][2][3]
Molecular Weight 458.50 g/mol [1][2][3]
Appearance White to off-white solid
Solubility Soluble in DMSO
Purity >98% (Commercially available)

Biological Activity

This compound is characterized by its potent inhibitory action against TrxR1 and its cytotoxic effects on various cancer cell lines.

AssayOrganism/Cell LineIC50 ValueReference
TrxR1 Inhibition Rat0.60 µM
Cytotoxicity SH-SY5Y (Human Neuroblastoma)10.99 µM
U87 (Human Glioblastoma)9.70 µM
HaCaT (Human Keratinocyte)8.30 µM
PBMCs (Peripheral Blood Mononuclear Cells)55.71 µM

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and biological evaluation of this compound. These protocols are based on established methodologies for the Ugi reaction and thioredoxin reductase inhibition assays.

Synthesis of this compound via Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot, multi-component reaction that allows for the efficient synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.

Materials:

  • A suitable aldehyde

  • A primary amine

  • A carboxylic acid with a Michael acceptor moiety

  • An isocyanide

  • Methanol (or another suitable polar, aprotic solvent like DMF)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

  • Reagents for purification (e.g., silica gel for column chromatography, solvents for recrystallization)

Procedure:

  • Reaction Setup: To a round bottom flask, add equimolar amounts of the aldehyde, amine, and carboxylic acid components in a suitable solvent such as methanol.

  • Component Addition: Stir the mixture at room temperature for a period of 15-30 minutes to allow for the formation of the iminium ion intermediate.

  • Isocyanide Addition: Add an equimolar amount of the isocyanide component to the reaction mixture. The reaction is typically exothermic and should proceed to completion within minutes to a few hours.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product can then be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) and brine to remove unreacted acidic components and water-soluble byproducts.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final Ugi product, this compound.

Thioredoxin Reductase 1 (TrxR1) Inhibition Assay

The activity of TrxR1 and its inhibition by this compound can be measured using a colorimetric assay that monitors the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

  • Recombinant rat TrxR1

  • NADPH

  • DTNB (Ellman's reagent)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA)

  • This compound stock solution in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation: Prepare a reaction mixture containing the assay buffer, NADPH (final concentration ~200-300 µM), and DTNB (final concentration ~2-2.5 mM).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add a defined amount of recombinant TrxR1 (e.g., 10-100 nM). To the test wells, add varying concentrations of this compound. Include a control well with DMSO (vehicle) instead of the inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor (or vehicle) for a set period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the DTNB/NADPH reaction mixture to each well.

  • Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader. The formation of 5-thio-2-nitrobenzoic acid (TNB), a yellow product, is proportional to TrxR1 activity.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percent inhibition for each concentration of this compound relative to the vehicle control. The IC50 value can then be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizations

Mechanism of Action: this compound Inhibition of the Thioredoxin System

The following diagram illustrates the proposed mechanism of action for this compound. By inhibiting TrxR1, this compound disrupts the entire thioredoxin redox cycle, leading to oxidative stress and apoptosis.

DVD445_Mechanism cluster_trx_cycle Thioredoxin Redox Cycle NADPH NADPH TrxR1_red TrxR1 (Reduced) [Selenol] NADPH->TrxR1_red e- NADP NADP+ TrxR1_ox TrxR1 (Oxidized) TrxR1_red->TrxR1_ox Trx_red Thioredoxin (Reduced) [Dithiol] TrxR1_red->Trx_red e- TrxR1_ox->NADP DVD445 This compound (Inhibitor) DVD445->TrxR1_red Trx_ox Thioredoxin (Oxidized) [Disulfide] Proteins_red Reduced Substrate Proteins ROS Increased ROS (Oxidative Stress) Trx_ox->ROS Leads to Trx_red->Trx_ox Trx_red->Proteins_red Reduces Proteins_ox Oxidized Substrate Proteins Proteins_red->Proteins_ox Apoptosis Apoptosis ROS->Apoptosis

Caption: Mechanism of this compound action on the thioredoxin pathway.

Experimental Workflow: Ugi Four-Component Reaction

This diagram outlines the general workflow for the synthesis of this compound using the Ugi four-component reaction.

Ugi_Workflow start Start reagents 1. Mix Aldehyde, Amine, & Carboxylic Acid in Solvent start->reagents stir1 2. Stir at RT (15-30 min) reagents->stir1 add_iso 3. Add Isocyanide stir1->add_iso react 4. Reaction (Minutes to Hours) add_iso->react monitor 5. Monitor with TLC react->monitor monitor->react Incomplete workup 6. Aqueous Workup monitor->workup Complete purify 7. Purification (Chromatography/Recrystallization) workup->purify product Final Product (this compound) purify->product

Caption: General workflow for the synthesis of this compound.

References

Initial Toxicity Screening of the DVD-445 Compound

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "DVD-445" appears to be a hypothetical agent, as no public data exists under this name. This guide has been constructed using established preclinical toxicity screening methodologies and illustrative data to provide a comprehensive overview of the expected analyses for a novel chemical entity.

An In-depth Technical Guide

This document outlines the foundational toxicity assessment of the novel compound this compound. The following sections detail the in vitro and in vivo studies conducted to establish a preliminary safety profile, a critical step in the early-stage drug development process.[1][2][3][4][5]

Executive Summary

A series of in vitro and in vivo studies were performed to evaluate the initial toxicity of compound this compound. In vitro assessments included cytotoxicity, mutagenicity, and cardiac safety evaluations. In vivo acute oral toxicity was assessed in a rodent model. This compound exhibited dose-dependent cytotoxicity in hepatic and renal cell lines. No mutagenic potential was identified in the Ames assay. A moderate inhibition of the hERG channel was observed, warranting further investigation. The acute oral toxicity study in rats established a preliminary safety classification.

In Vitro Toxicity Assessment

The cytotoxic potential of this compound was evaluated using two common colorimetric assays: the MTT and Neutral Red uptake assays.[6][7][8][9] These tests measure cell viability and metabolic activity, respectively, in response to the compound.[6][9]

Table 1: Cytotoxicity of this compound in Human Cell Lines (IC50 in µM)

Cell LineAssay Type24-hour Exposure48-hour Exposure
HepG2 (Liver) MTT78.555.2
Neutral Red82.159.8
HEK293 (Kidney) MTT95.368.7
Neutral Red101.272.4

To assess the mutagenic potential of this compound, the bacterial reverse mutation assay, commonly known as the Ames test, was conducted.[10][11][12][13] This assay uses strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine.[10][11][13] Mutagenicity is indicated by a compound's ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[10][11][13]

Table 2: Ames Test Results for this compound

StrainMetabolic Activation (S9)Result
TA98 WithoutNegative
WithNegative
TA100 WithoutNegative
WithNegative
TA1535 WithoutNegative
WithNegative
TA1537 WithoutNegative
WithNegative

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a critical indicator of potential cardiotoxicity, as it can lead to QT interval prolongation and life-threatening arrhythmias.[14][15][16] The effect of this compound on the hERG channel was assessed using an automated patch-clamp electrophysiology system.[16]

Table 3: hERG Channel Inhibition by this compound

CompoundIC50 (µM)
This compound 25.8
E-4031 (Positive Control) 0.01
In Vivo Acute Oral Toxicity

An acute oral toxicity study was performed in female rats following the OECD 420 Fixed Dose Procedure.[17][18][19][20] This method aims to determine a substance's hazard classification with fewer animals and reduced suffering compared to traditional lethality tests.[17][21]

Table 4: Acute Oral Toxicity of this compound (OECD 420)

Starting Dose (mg/kg)OutcomeGHS Classification
300 No evident toxicity or mortalityCategory 5 or Unclassified
2000 Evident toxicity in ≥1 animal, no mortalityCategory 5

GHS: Globally Harmonized System of Classification and Labelling of Chemicals

Experimental Protocols

MTT Cytotoxicity Assay
  • Cell Plating: HepG2 and HEK293 cells were seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.[6]

  • Compound Exposure: Cells were treated with various concentrations of this compound for 24 and 48 hours.

  • MTT Addition: After incubation, the medium was replaced with a fresh medium containing 0.5 mg/mL of MTT and incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

Neutral Red Uptake Assay
  • Cell Plating and Treatment: Cells were plated and treated with this compound as described for the MTT assay.

  • Neutral Red Incubation: After the treatment period, the medium was replaced with a medium containing 50 µg/mL of Neutral Red and incubated for 3 hours.

  • Dye Extraction: The cells were washed, and the incorporated dye was extracted using a destain solution (50% ethanol, 1% acetic acid).

  • Absorbance Reading: The absorbance was measured at 540 nm.

Ames Test (Plate Incorporation Method)
  • Preparation: The test was performed with and without a metabolic activation system (S9 fraction from rat liver).[10]

  • Exposure: 100 µL of the appropriate S. typhimurium strain, 100 µL of this compound at various concentrations, and 500 µL of phosphate buffer or S9 mix were combined.[10]

  • Plating: The mixture was added to 2 mL of molten top agar and poured onto minimal glucose agar plates.[10]

  • Incubation: Plates were incubated at 37°C for 48 hours.[10]

  • Colony Counting: The number of revertant colonies was counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.

hERG Patch-Clamp Assay
  • Cell Culture: HEK293 cells stably expressing the hERG channel were used.

  • Electrophysiology: Whole-cell patch-clamp recordings were performed.[14]

  • Voltage Protocol: Cells were held at a membrane potential of -80 mV. A depolarizing pulse to +20 mV was applied to activate the hERG channels, followed by a repolarizing pulse to -50 mV to measure the tail current.[14]

  • Compound Application: this compound was perfused at increasing concentrations, and the steady-state inhibition of the hERG tail current was recorded.[14]

Acute Oral Toxicity (OECD 420)
  • Animal Model: Female Wistar rats were used.

  • Sighting Study: A single animal was dosed at a starting dose of 300 mg/kg to determine the dose for the main study.[17][20]

  • Main Study: A group of five animals was dosed with the selected starting dose.[18]

  • Observations: Animals were observed for mortality and clinical signs of toxicity for 14 days.[17][20] Body weight was recorded weekly.

  • Endpoint: The study endpoint is the observation of evident toxicity or mortality, which informs the GHS classification.[17][21]

Visualizations

Diagrams of Workflows and Pathways

Preclinical_Toxicity_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Screening Cytotoxicity Cytotoxicity (MTT, Neutral Red) Decision Go/No-Go Decision for Further Development Cytotoxicity->Decision Genotoxicity Genotoxicity (Ames Test) Genotoxicity->Decision Cardiac_Safety Cardiac Safety (hERG Assay) Cardiac_Safety->Decision Acute_Toxicity Acute Oral Toxicity (OECD 420) Acute_Toxicity->Decision DVD_445 This compound Compound DVD_445->Cytotoxicity DVD_445->Genotoxicity DVD_445->Cardiac_Safety DVD_445->Acute_Toxicity

Caption: High-level workflow for the initial toxicity screening of this compound.

Ames_Test_Workflow Compound This compound + S. typhimurium (His-) With_S9 With S9 (Metabolic Activation) Compound->With_S9 Without_S9 Without S9 (No Activation) Compound->Without_S9 Plate Plate on His-deficient media With_S9->Plate Without_S9->Plate Incubate Incubate 48h @ 37°C Plate->Incubate Count Count Revertant Colonies Incubate->Count Result Mutagenic Potential? Count->Result

Caption: Workflow of the Ames test for mutagenicity assessment.

DILI_Signaling_Pathway Drug Drug/Metabolite (e.g., this compound) Oxidative_Stress Oxidative Stress (ROS Production) Drug->Oxidative_Stress Mitochondria Mitochondrial Dysfunction Drug->Mitochondria Direct Damage JNK JNK Activation (Stress Kinase) Oxidative_Stress->JNK Hepatocyte_Death Hepatocyte Death (Apoptosis/Necrosis) Mitochondria->Hepatocyte_Death JNK->Mitochondria Translocation

Caption: Simplified signaling pathway in drug-induced liver injury (DILI).[22][23][24][25][26]

References

Navigating the Solubility and Stability of DVD-445: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of DVD-445, a potent covalent inhibitor of thioredoxin reductase 1 (TrxR1), in common laboratory solvents. This document is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this compound in preclinical research and development.

Introduction to this compound

This compound is a peptidomimetic compound that has demonstrated significant potential as an anticancer agent through its targeted inhibition of TrxR1.[1] The thioredoxin system plays a crucial role in maintaining cellular redox homeostasis, and its dysregulation is implicated in various diseases, including cancer. By inhibiting TrxR1, this compound disrupts this balance, leading to increased oxidative stress and subsequent apoptosis in cancer cells. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for accurate and reproducible experimental outcomes.

Solubility of this compound

The solubility of a compound is a critical factor in designing and interpreting in vitro and in vivo experiments. Poor solubility can lead to inaccurate dosing, reduced bioavailability, and misleading experimental results. This section details the known solubility of this compound in common laboratory solvents.

Quantitative Solubility Data

Currently, specific quantitative solubility data for this compound in a wide range of common laboratory solvents is limited in publicly available literature. However, information from commercial suppliers provides a key data point for its solubility in dimethyl sulfoxide (DMSO).

SolventConcentrationTemperatureMethodSource
Dimethyl Sulfoxide (DMSO)10 mMRoom TemperatureNot SpecifiedCommercial Supplier

This information indicates that this compound is soluble in DMSO at a concentration of at least 10 mM, which is a common concentration for preparing stock solutions for in vitro assays. Further studies are required to determine the precise solubility limits in DMSO and to establish quantitative solubility data in other essential laboratory solvents such as ethanol, methanol, and aqueous buffers (e.g., phosphate-buffered saline - PBS).

Experimental Protocol for Determining Solubility

For researchers wishing to determine the solubility of this compound in other solvents, the following general "shake-flask" protocol is recommended. This method is a standard and reliable technique for solubility assessment.[2][3]

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., ethanol, PBS pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the solvent in a vial. The exact amount should be more than what is expected to dissolve.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis method.

  • Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Workflow for Solubility Determination:

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis A Add excess this compound to solvent B Seal vial A->B C Incubate on shaker (24-48h at constant temp) B->C D Centrifuge to pellet undissolved solid C->D E Collect and dilute supernatant D->E F Quantify concentration (HPLC/UV-Vis) E->F G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare this compound working solution B Aliquot and incubate at different temperatures A->B C Collect samples at time points B->C D Analyze concentration (HPLC/LC-MS) C->D E Plot % remaining vs. time D->E G NADPH NADPH TrxR1_ox TrxR1 (oxidized) NADPH->TrxR1_ox e- NADP NADP+ TrxR1_ox->NADP TrxR1_red TrxR1 (reduced) TrxR1_ox->TrxR1_red Trx_ox Trx (oxidized) TrxR1_red->Trx_ox e- Trx_red Trx (reduced) Trx_ox->Trx_red Target_ox Target Proteins (oxidized) Trx_red->Target_ox e- Target_red Target Proteins (reduced) Target_ox->Target_red DVD445 This compound DVD445->TrxR1_red

References

The Emergence of DVD-445: A Novel Covalent Inhibitor of Thioredoxin Reductase 1 for Anticancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents in oncology has led to the exploration of unique molecular targets that are critical for cancer cell survival and proliferation. One such target is the thioredoxin system, a key regulator of cellular redox homeostasis, which is often dysregulated in cancer. This technical guide delves into the molecular biology of DVD-445, a potent and selective peptidomimetic covalent inhibitor of Thioredoxin Reductase 1 (TrxR1), a central enzyme in the thioredoxin system. This document provides a comprehensive overview of its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and a visualization of its impact on cellular signaling pathways.

Core Concepts: The Thioredoxin System and the Role of this compound

The thioredoxin system, comprising NADPH, Thioredoxin Reductase (TrxR), and Thioredoxin (Trx), is a ubiquitous antioxidant system that plays a crucial role in maintaining a reducing intracellular environment. It is involved in a myriad of cellular processes, including DNA synthesis, regulation of transcription factors, and defense against oxidative stress.[1][2] Thioredoxin Reductase 1 (TrxR1) is the primary enzyme responsible for maintaining Thioredoxin 1 (Trx1) in its reduced, active state.[1] In many cancer types, the upregulation of the thioredoxin system helps malignant cells to counteract the increased oxidative stress associated with rapid proliferation and metabolic activity, thereby promoting survival and resistance to therapy.[3]

This compound emerges as a promising therapeutic candidate by selectively targeting and inhibiting TrxR1.[4] It is a peptidomimetic covalent inhibitor, suggesting a mechanism that involves the formation of a stable, irreversible bond with the enzyme, leading to its inactivation.[4][5] This targeted inhibition of TrxR1 disrupts the entire thioredoxin system, leading to an accumulation of oxidized thioredoxin and a subsequent increase in intracellular reactive oxygen species (ROS). The elevated oxidative stress can trigger downstream apoptotic pathways, ultimately leading to cancer cell death.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potency as a TrxR1 inhibitor and its cytotoxic effects on different cell lines.

ParameterValueCell Line/TargetReference
TrxR1 Inhibition (IC50) 0.60 µMRat TrxR1[4]
Cytotoxicity (IC50) 10.99 µMSH-SY5Y (Human Neuroblastoma)[4]
9.70 µMU87 (Human Glioblastoma)[4]
8.30 µMHaCaT (Human Keratinocyte)[4]
55.71 µMPBMCs (Peripheral Blood Mononuclear Cells)[4]

Signaling Pathway Perturbation by this compound

The inhibitory action of this compound on TrxR1 initiates a cascade of events that disrupt cellular redox balance and promote apoptosis. The following diagram illustrates the canonical thioredoxin signaling pathway and the point of intervention by this compound.

This compound inhibits TrxR1, disrupting redox homeostasis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Provided below are generalized protocols for key experiments used in the evaluation of this compound.

Thioredoxin Reductase 1 (TrxR1) Inhibition Assay

This assay is designed to measure the inhibitory effect of a compound on the enzymatic activity of TrxR1. A common method is the endpoint DTNB reduction assay.

Materials:

  • Recombinant rat TrxR1

  • NADPH

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 7.5)

  • EDTA

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction buffer containing Tris-HCl and EDTA.

  • In a 96-well plate, add the reaction buffer, NADPH, and the test compound (this compound) at various concentrations.

  • Add recombinant TrxR1 to each well and incubate at room temperature for a predefined period (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding DTNB to each well.

  • Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The reduction of DTNB by TrxR1 produces 2-nitro-5-thiobenzoate (TNB), which absorbs at this wavelength.

  • The rate of increase in absorbance is proportional to the TrxR1 activity.

  • Calculate the percentage of inhibition for each concentration of this compound relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., SH-SY5Y, U87, HaCaT)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value, the concentration of this compound that causes a 50% reduction in cell viability.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat cells with this compound A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 3-4h D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate cell viability & IC50 G->H

Workflow for the MTT cell viability assay.
Synthesis of this compound via Ugi Four-Component Reaction

This compound and its analogs can be synthesized using a modified Ugi four-component reaction.[5] This one-pot reaction is a powerful tool in medicinal chemistry for generating diverse libraries of complex molecules.

General Principle: The Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide. The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide. The resulting nitrilium ion is trapped by the carboxylate, and a subsequent Mumm rearrangement yields the final α-acylamino amide product. The specific starting materials for this compound would be selected to generate its unique peptidomimetic and covalent warhead moieties.

Ugi_Reaction cluster_reactants Reactants Aldehyde Aldehyde Reaction Ugi Four-Component Reaction Aldehyde->Reaction Amine Amine Amine->Reaction Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Reaction Isocyanide Isocyanide Isocyanide->Reaction Product α-Acylamino Amide (this compound Precursor) Reaction->Product

The Ugi four-component reaction for synthesis.

Conclusion

This compound represents a significant advancement in the development of targeted anticancer therapies. Its potent and selective inhibition of TrxR1, a critical enzyme in cancer cell redox homeostasis, provides a clear mechanism for its cytotoxic effects. The quantitative data presented herein underscore its potential as a lead compound for further preclinical and clinical investigation. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research into this compound and other TrxR1 inhibitors, with the ultimate goal of translating these scientific discoveries into effective treatments for patients with cancer.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the existing literature on DVD-445, a promising peptidomimetic covalent inhibitor of thioredoxin reductase 1 (TrxR1), and its related compounds. The inhibition of the thioredoxin system, a critical regulator of cellular redox balance, presents a compelling strategy for anticancer therapy. This document consolidates the available quantitative data, outlines the general experimental approaches used in the research, and visualizes the core signaling pathway involved in the mechanism of action of these compounds.

Quantitative Data Summary

The following table summarizes the reported biological activity of this compound, also referred to as Compound 7 in some literature. This compound has been identified as a potent inhibitor of TrxR1 and exhibits cytotoxic effects against various cancer cell lines.

CompoundTargetIC50 (μM)Cell LineCytotoxicity IC50 (μM)Reference
This compound rat TrxR10.60SH-SY5Y10.99[1]
U879.70[1]
HaCaT8.30[1]
PBMCs55.71[1]

Research has also focused on a series of analogs of this compound, with several demonstrating superior potency. Seven of these analogs were reported to have IC50 values below 5.00 μM against recombinant rat TrxR1.[2] These frontrunner compounds were further investigated for their effects on cell growth, viability, induction of oxidative stress, and inhibition of P-glycoprotein (P-gp) in the human glioblastoma cell line U87 and its multidrug-resistant counterpart, U87-TxR.[2]

Experimental Protocols

The synthesis and evaluation of this compound and its analogs have been described in the scientific literature. While detailed, step-by-step protocols are proprietary to the publishing research groups, the general methodologies are outlined below.

Synthesis of this compound Analogs

The synthesis of this compound and its analogs was achieved through a modified Ugi four-component reaction (Ugi-4CR).[2] This multicomponent reaction is a powerful tool in medicinal chemistry for generating diverse libraries of compounds from simple starting materials. The "small electrophilic Ugi Michael acceptor (UMA) chemotype" has been validated as an effective scaffold for the inhibition of thioredoxin reductase.[2]

In Vitro Biological Assays

The biological activity of the synthesized compounds was assessed using a variety of in vitro assays:

  • Thioredoxin Reductase 1 (TrxR1) Inhibition Assay: The inhibitory potency of the compounds against recombinant rat TrxR1 was determined to calculate their IC50 values.

  • Cell Viability and Growth Assays: The cytotoxic effects of the compounds were evaluated against a panel of human cell lines, including glioblastoma (U87), neuroblastoma (SH-SY5Y), keratinocytes (HaCaT), and peripheral blood mononuclear cells (PBMCs).[1]

  • Oxidative Stress Induction: Assays were performed to measure the induction of oxidative stress in cancer cells upon treatment with the compounds.

  • P-glycoprotein (P-gp) Inhibition Assay: The ability of the compounds to inhibit the P-gp efflux pump was investigated, particularly in multidrug-resistant cancer cell lines.[2]

Signaling Pathway and Mechanism of Action

This compound and its analogs exert their anticancer effects by targeting and inhibiting thioredoxin reductase 1 (TrxR1), a key enzyme in the thioredoxin (Trx) system. This system plays a crucial role in maintaining cellular redox homeostasis and is often upregulated in cancer cells to cope with increased oxidative stress. By inhibiting TrxR1, these compounds disrupt this delicate balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death.

The following diagram illustrates the proposed mechanism of action of this compound.

DVD445_Mechanism_of_Action Mechanism of Action of this compound cluster_cell Cancer Cell DVD445 This compound TrxR1 Thioredoxin Reductase 1 (TrxR1) DVD445->TrxR1 Covalent Inhibition Trx_red Reduced Thioredoxin (Trx-(SH)2) TrxR1->Trx_red Reduction NADP NADP+ TrxR1->NADP ROS Increased Reactive Oxygen Species (ROS) TrxR1->ROS Disruption of Redox Balance Trx_ox Oxidized Thioredoxin (Trx-S2) Trx_ox->TrxR1 Downstream Downstream Cellular Processes (e.g., DNA synthesis, signaling) Trx_red->Downstream NADPH NADPH NADPH->TrxR1 Apoptosis Apoptosis ROS->Apoptosis Downstream->Trx_ox

Caption: Covalent inhibition of TrxR1 by this compound disrupts redox homeostasis, leading to apoptosis.

This guide provides a snapshot of the current understanding of this compound and its analogs. Further research into the detailed structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to fully assess their potential as novel anticancer agents.

References

Methodological & Application

Application Notes and Protocols for DVD-445 in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in-vitro evaluation of DVD-445, a potent covalent inhibitor of Thioredoxin Reductase 1 (TrxR1). The following protocols are based on established methodologies for characterizing TrxR1 inhibitors and assessing their cellular effects.

Data Presentation

The following table summarizes the quantitative data reported for this compound in various in-vitro assays.

Assay TypeTarget/Cell LineParameterValueReference
Enzyme InhibitionRecombinant Rat TrxR1IC500.60 µM[1]
CytotoxicitySH-SY5Y (Human Neuroblastoma)IC5010.99 µM[1]
CytotoxicityU87 (Human Glioblastoma)IC509.70 µM[1]
CytotoxicityHaCaT (Human Keratinocytes)IC508.30 µM[1]
CytotoxicityPBMCs (Peripheral Blood Mononuclear Cells)IC5055.71 µM[1]

Signaling Pathway

The thioredoxin system, centered around Thioredoxin (Trx) and Thioredoxin Reductase (TrxR), is a critical regulator of cellular redox balance. TrxR1, the cytosolic isoform, utilizes NADPH to reduce Trx. Reduced Trx, in turn, reduces oxidized proteins, thereby scavenging reactive oxygen species (ROS) and modulating the activity of various signaling proteins, including apoptosis signal-regulating kinase 1 (ASK1) and transcription factors like NF-κB. This compound covalently inhibits TrxR1, leading to a disruption of this pathway, an accumulation of ROS, and subsequent induction of cellular stress and apoptosis.

G NADPH NADPH TrxR1_ox TrxR1 (oxidized) NADPH->TrxR1_ox e- NADP NADP+ TrxR1_ox->NADP TrxR1_red TrxR1 (reduced) TrxR1_ox->TrxR1_red Reduction Trx_ox Trx (oxidized) TrxR1_red->Trx_ox TrxR1_red->Trx_ox DVD445 This compound DVD445->TrxR1_red Covalent Inhibition Trx_red Trx (reduced) Trx_ox->Trx_red ASK1_inactive ASK1 (inactive) Oxidized_Proteins Oxidized Proteins Trx_red->Oxidized_Proteins e- ASK1_active ASK1 (active) Trx_red->ASK1_active Inhibition NFkB_inactive NF-κB (inactive) Trx_red->NFkB_inactive Activation Reduced_Proteins Reduced Proteins Oxidized_Proteins->Reduced_Proteins Reduced_Proteins->Oxidized_Proteins Oxidative Stress ROS ROS ROS->Oxidized_Proteins Apoptosis Apoptosis ASK1_active->Apoptosis NFkB_active NF-κB (active) Cell_Survival Cell Survival & Proliferation NFkB_active->Cell_Survival

Caption: this compound inhibits TrxR1, disrupting redox homeostasis.

Experimental Protocols

Thioredoxin Reductase 1 (TrxR1) Inhibition Assay

This protocol is adapted from standard colorimetric assays used to measure TrxR1 activity based on the reduction of 5,5’-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

  • Recombinant rat TrxR1

  • NADPH

  • DTNB (Ellman's reagent)

  • This compound

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.4, with 1 mM EDTA

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 2-5 µL of varying concentrations of this compound to the test wells. Add the same volume of DMSO to the control wells.

  • Add recombinant rat TrxR1 to each well to a final concentration of 10-20 nM.

  • Incubate the plate at room temperature for 15-30 minutes to allow for the interaction between this compound and the enzyme.

  • Prepare a reaction mixture containing NADPH (final concentration 200 µM) and DTNB (final concentration 2 mM) in the assay buffer.

  • Initiate the reaction by adding the reaction mixture to each well.

  • Immediately measure the increase in absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader. The rate of increase in absorbance corresponds to the TrxR1 activity.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement & Analysis A Prepare this compound dilutions B Add this compound/DMSO to wells A->B C Add recombinant TrxR1 B->C D Incubate C->D E Add NADPH/DTNB mixture D->E F Measure absorbance at 412 nm E->F G Calculate % inhibition F->G H Determine IC50 G->H

Caption: Workflow for the TrxR1 inhibition assay.

Cell Viability (MTT) Assay

This protocol describes a common method to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • SH-SY5Y, U87, or HaCaT cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Add medium with DMSO to the control wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.[2][3]

G cluster_0 Cell Culture & Treatment cluster_1 MTT Reaction cluster_2 Measurement & Analysis A Seed cells in 96-well plate B Treat with this compound dilutions A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Solubilize formazan E->F G Measure absorbance at 570 nm F->G H Determine IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS levels.

Materials:

  • Cancer cell lines (e.g., SH-SY5Y, U87)

  • Complete cell culture medium

  • This compound

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a suitable format (e.g., 96-well black plate for plate reader analysis or on coverslips in a 24-well plate for microscopy).

  • Allow cells to adhere and grow for 24 hours.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 1-24 hours). Include a positive control (e.g., H2O2) and a DMSO vehicle control.

  • After treatment, remove the medium and wash the cells once with warm PBS.

  • Load the cells with 5-10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with warm PBS to remove excess probe.

  • Add PBS or a clear imaging medium to the wells.

  • Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or visualize and capture images using a fluorescence microscope.

  • Quantify the fluorescence intensity and normalize it to the control to determine the fold-increase in ROS production.

G cluster_0 Cell Treatment cluster_1 ROS Detection cluster_2 Analysis A Seed cells B Treat with this compound A->B C Wash with PBS B->C D Load with DCFH-DA C->D E Incubate in dark D->E F Wash to remove excess probe E->F G Measure fluorescence F->G H Quantify ROS levels G->H

Caption: Workflow for measuring intracellular ROS.

References

Application Notes and Protocols for the Administration of DVD-445 in Animal Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available in vivo administration data for the thioredoxin reductase 1 (TrxR1) inhibitor, DVD-445, is limited. The following application notes and protocols provide a comprehensive framework based on general principles for the preclinical evaluation of small molecule inhibitors in oncology and specific examples of other TrxR inhibitors, such as auranofin. These guidelines are intended to assist researchers in designing and executing in vivo studies to evaluate the efficacy and toxicity of this compound. It is imperative that these protocols are adapted and optimized based on empirical data generated for this compound.

I. Application Notes

Introduction to this compound

This compound is a potent, peptidomimetic covalent inhibitor of thioredoxin reductase 1 (TrxR1), an enzyme overexpressed in many cancer cells and crucial for maintaining cellular redox homeostasis. By inhibiting TrxR1, this compound disrupts the cancer cells' ability to counteract oxidative stress, leading to increased levels of reactive oxygen species (ROS) and subsequent apoptosis. Preclinical in vivo studies are essential to evaluate the therapeutic potential and safety profile of this compound in a physiological context.

Core Principles for In Vivo Administration of Small Molecule Inhibitors

Successful in vivo evaluation of novel compounds like this compound hinges on several key principles:

  • Animal Model Selection: The choice of the animal model is critical and should be relevant to the cancer type being studied. Commonly used models in oncology research include:

    • Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice (e.g., nude or SCID mice). These models are valuable for assessing the direct anti-tumor activity of a compound.

    • Syngeneic Models: Cancer cells from the same genetic background as an immunocompetent mouse strain are used. These models are crucial for investigating the interplay between the therapeutic agent and the immune system.

    • Patient-Derived Xenograft (PDX) Models: Tumors directly from patients are implanted into mice, offering a more clinically relevant model.

  • Formulation and Route of Administration: Proper formulation is critical to ensure the solubility, stability, and bioavailability of this compound. The route of administration should be chosen based on the compound's physicochemical properties and the intended clinical application. Common routes include oral (PO), intraperitoneal (IP), and intravenous (IV).

  • Dose-Finding Studies: A Maximum Tolerated Dose (MTD) study is a prerequisite for efficacy studies. The MTD is the highest dose that does not cause unacceptable toxicity over a specified period.

  • Efficacy Evaluation: Once the MTD is established, efficacy studies are conducted to assess the anti-tumor activity of this compound. Key endpoints include tumor growth inhibition, tumor regression, and overall survival.

  • Toxicity Assessment: Throughout the study, animals must be closely monitored for signs of toxicity, including changes in body weight, behavior, and overall health. At the end of the study, a comprehensive toxicity assessment, including hematology, clinical chemistry, and histopathology of major organs, should be performed.

II. Experimental Protocols

Protocol for Formulation of this compound

Objective: To prepare a sterile and stable formulation of this compound suitable for in vivo administration.

Materials:

  • This compound powder

  • Sterile vehicles (e.g., 0.9% saline, PBS, 5% DMSO in corn oil, 10% Solutol HS 15 in water)

  • Sterile vials

  • Vortex mixer

  • Sonicator

  • Sterile filters (0.22 µm)

Procedure:

  • Determine the solubility of this compound in various pharmaceutically acceptable vehicles.

  • Select a vehicle that provides good solubility and is well-tolerated by the chosen animal model. For initial studies, a common approach is to use a co-solvent system, such as DMSO, and then dilute it with a vehicle like corn oil or saline.

  • On the day of dosing, weigh the required amount of this compound powder in a sterile vial.

  • Add the appropriate volume of the chosen vehicle to achieve the desired final concentration.

  • Vortex and/or sonicate the mixture until the compound is completely dissolved.

  • If administering intravenously, sterile-filter the final formulation through a 0.22 µm filter.

  • Visually inspect the solution for any precipitates before administration.

Protocol for Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing severe toxicity.

Materials:

  • Healthy, age-matched mice (e.g., 6-8 week old female BALB/c or C57BL/6)

  • This compound formulation

  • Dosing syringes and needles

  • Animal balance

Procedure:

  • Acclimate animals for at least one week before the start of the study.

  • Randomly assign animals to dose-escalation cohorts (e.g., 3-5 mice per group).

  • Select a starting dose based on in vitro cytotoxicity data (e.g., 10-fold lower than the in vitro IC50 converted to a mg/kg dose).

  • Administer escalating doses of this compound to subsequent cohorts (e.g., using a modified Fibonacci sequence).

  • Administer the drug for a defined period (e.g., daily for 5-14 days).

  • Monitor animals daily for clinical signs of toxicity, including changes in body weight, posture, activity, and grooming.

  • The MTD is typically defined as the dose that causes no more than a 15-20% loss in body weight and no mortality or other severe clinical signs.

Protocol for In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Cancer cell line known to overexpress TrxR1

  • Matrigel (optional)

  • Calipers

  • This compound formulation at the MTD and one or two lower doses

  • Vehicle control

Procedure:

  • Subcutaneously implant cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of media, with or without Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the animals into treatment and control groups (e.g., 8-10 mice per group).

  • Initiate treatment with this compound at the predetermined doses and schedule. The control group should receive the vehicle only.

  • Measure tumor volumes and body weights 2-3 times per week.

  • Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies).

III. Data Presentation

Table 1: Template for Maximum Tolerated Dose (MTD) Study Data

Dose Group (mg/kg)Number of AnimalsMean Body Weight Change (%)MortalityClinical Signs of ToxicityMTD Determination
Vehicle Control5
Dose 15
Dose 25
Dose 35
Dose 45

Table 2: Template for In Vivo Efficacy Study Data

Treatment GroupNumber of AnimalsMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control10N/A
This compound (Dose 1)10
This compound (Dose 2)10
Positive Control10

Table 3: Template for In Vivo Toxicity Assessment

ParameterVehicle ControlThis compound (Dose 1)This compound (Dose 2)
Hematology
White Blood Cells (x10⁹/L)
Red Blood Cells (x10¹²/L)
Hemoglobin (g/dL)
Platelets (x10⁹/L)
Clinical Chemistry
Alanine Aminotransferase (ALT) (U/L)
Aspartate Aminotransferase (AST) (U/L)
Blood Urea Nitrogen (BUN) (mg/dL)
Creatinine (mg/dL)
Histopathology (Major Organs)
Liver
Kidney
Spleen
Heart
Lungs

IV. Mandatory Visualizations

DVD445_Signaling_Pathway cluster_cell Cancer Cell TrxR1 TrxR1 Trx_red Thioredoxin (Reduced) TrxR1->Trx_red Reduction NADP NADP+ TrxR1->NADP ROS Increased ROS Trx_ox Thioredoxin (Oxidized) Trx_ox->TrxR1 Trx_red->Trx_ox Reduces Substrates Downstream Downstream Targets (e.g., ASK1, PTEN) Trx_red->Downstream NADPH NADPH NADPH->TrxR1 DVD445 This compound DVD445->TrxR1 Inhibition Apoptosis Apoptosis ROS->Apoptosis

Caption: Signaling pathway of this compound mediated TrxR1 inhibition.

Experimental_Workflow cluster_prep Preparation cluster_mtd Dose Finding cluster_efficacy Efficacy Evaluation Formulation This compound Formulation (Vehicle Selection & Solubility) MTD_Study Maximum Tolerated Dose (MTD) Study (Dose Escalation in Healthy Mice) Formulation->MTD_Study Toxicity_Monitoring Toxicity Monitoring (Body Weight, Clinical Signs) MTD_Study->Toxicity_Monitoring MTD_Determination MTD Determination Toxicity_Monitoring->MTD_Determination Tumor_Implantation Tumor Cell Implantation (Xenograft Model) MTD_Determination->Tumor_Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with this compound (at MTD and lower doses) Randomization->Treatment Efficacy_Monitoring Efficacy & Toxicity Monitoring (Tumor Volume, Body Weight) Treatment->Efficacy_Monitoring Endpoint Study Endpoint & Analysis Efficacy_Monitoring->Endpoint

Caption: Experimental workflow for in vivo evaluation of this compound.

Application of DVD-445 in Gene Expression Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

DVD-445 is a potent, peptidomimetic covalent inhibitor of thioredoxin reductase 1 (TrxR1), a key enzyme in the cellular antioxidant defense system.[1] TrxR1, in conjunction with thioredoxin (Trx) and NADPH, plays a crucial role in maintaining cellular redox homeostasis. Disruption of this system by inhibitors like this compound leads to increased oxidative stress, which can trigger a cascade of cellular events, including apoptosis.[2] Due to the elevated basal levels of reactive oxygen species (ROS) and the reliance on antioxidant systems for survival, cancer cells are particularly vulnerable to TrxR1 inhibition, making this compound a promising candidate for anticancer therapy.[2]

The study of gene expression changes induced by this compound provides valuable insights into its mechanism of action and its downstream cellular effects. Inhibition of TrxR1 is known to modulate the activity of several key transcription factors, thereby altering the expression of a wide range of genes. This makes this compound a valuable tool for researchers in oncology, cell biology, and drug development to investigate cellular responses to oxidative stress and to identify potential therapeutic targets.

Mechanism of Action and Impact on Gene Expression

This compound covalently binds to the active site of TrxR1, irreversibly inhibiting its function.[1] This leads to an accumulation of oxidized thioredoxin and a subsequent increase in intracellular ROS. The altered redox state of the cell directly impacts the activity of redox-sensitive transcription factors, primarily Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB).

  • Nrf2 Pathway Activation: Under normal conditions, Nrf2 is kept at low levels by its repressor protein, Keap1, which facilitates its ubiquitination and proteasomal degradation.[3] In the presence of oxidative stress induced by this compound, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2.[3] In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating the expression of a battery of antioxidant and cytoprotective enzymes.[4]

  • Modulation of NF-κB Signaling: The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival.[5][6] The activity of NF-κB is regulated by the inhibitor of κB (IκB) proteins. In response to various stimuli, including oxidative stress, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. The thioredoxin system can directly reduce and activate NF-κB. Therefore, inhibition of TrxR1 by this compound is expected to modulate NF-κB signaling, although the specific outcome (pro- or anti-apoptotic) can be cell-type dependent.[7]

The net effect of this compound on a cell's gene expression profile is a complex interplay between the activation of pro-survival pathways like the Nrf2-mediated antioxidant response and the induction of pro-apoptotic pathways.

Key Signaling Pathways and Experimental Workflow

DVD445_Mechanism_of_Action cluster_trx DVD445 This compound TrxR1 TrxR1 (Thioredoxin Reductase 1) DVD445->TrxR1 Inhibits Trx_ox Thioredoxin (Oxidized) TrxR1->Trx_ox Reduces ROS ↑ Reactive Oxygen Species (ROS) TrxR1->ROS Leads to Trx_red Thioredoxin (Reduced) Trx_red->Trx_ox Reduces Oxidized Proteins Keap1 Keap1 ROS->Keap1 Inactivates NFkB_complex NF-κB/IκB Complex ROS->NFkB_complex Activates Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nrf2_nuc Nuclear Nrf2 Nrf2->Nrf2_nuc Translocates to Nucleus ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Induces Cellular_Response Cellular Response (e.g., Apoptosis, Survival) Antioxidant_Genes->Cellular_Response NFkB_nuc Nuclear NF-κB NFkB_complex->NFkB_nuc Translocates to Nucleus Inflammatory_Genes Inflammatory & Survival Gene Expression NFkB_nuc->Inflammatory_Genes Induces Inflammatory_Genes->Cellular_Response

Caption: this compound inhibits TrxR1, leading to ROS accumulation and modulation of Nrf2 and NF-κB pathways.

Gene_Expression_Workflow start Cell Culture (e.g., Cancer Cell Line) treatment Treat with this compound (and Vehicle Control) start->treatment incubation Incubate for a Defined Period (e.g., 24h) treatment->incubation harvest Harvest Cells incubation->harvest rna_extraction Total RNA Extraction harvest->rna_extraction qc RNA Quality Control (e.g., NanoDrop, Bioanalyzer) rna_extraction->qc downstream Downstream Gene Expression Analysis qc->downstream qpcr RT-qPCR for Target Genes downstream->qpcr microarray Microarray Analysis downstream->microarray rnaseq RNA-Sequencing downstream->rnaseq data_analysis Bioinformatic Data Analysis qpcr->data_analysis microarray->data_analysis rnaseq->data_analysis

Caption: Experimental workflow for studying gene expression changes induced by this compound.

Quantitative Data

While specific gene expression data for this compound is not yet widely published, the following table summarizes the expected changes in key Nrf2 and NF-κB target genes based on studies involving other TrxR1 inhibitors and TrxR1 silencing.[1][8][9]

Gene SymbolGene NamePathwayExpected Change upon TrxR1 InhibitionFunction
HMOX1Heme Oxygenase 1Nrf2UpregulationAntioxidant, anti-inflammatory
NQO1NAD(P)H Quinone Dehydrogenase 1Nrf2UpregulationDetoxification, antioxidant
GCLCGlutamate-Cysteine Ligase Catalytic SubunitNrf2UpregulationRate-limiting enzyme in glutathione synthesis
TXNIPThioredoxin Interacting ProteinRedoxUpregulationInhibitor of thioredoxin, pro-apoptotic
IL-6Interleukin 6NF-κBModulation (Context-dependent)Pro-inflammatory cytokine
TNFTumor Necrosis FactorNF-κBModulation (Context-dependent)Pro-inflammatory cytokine, apoptosis
BCL2B-cell lymphoma 2NF-κBModulation (Context-dependent)Anti-apoptotic protein
SOX4SRY-Box Transcription Factor 4ApoptosisUpregulationPro-apoptotic transcription factor

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the general procedure for treating cultured cancer cells with this compound to assess its impact on gene expression.

Materials:

  • Cancer cell line of interest (e.g., A549, U87)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates/flasks

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Preparation of Working Solutions: Prepare fresh serial dilutions of this compound in complete culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.

  • Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the desired concentrations of this compound or the vehicle control to the cells.

  • Incubation: Return the cells to the incubator and incubate for the desired time period (e.g., 6, 12, 24, or 48 hours). The optimal incubation time should be determined empirically.

  • Cell Harvest: After incubation, wash the cells with ice-cold PBS and proceed immediately to RNA extraction or protein lysis.

Protocol 2: RNA Extraction and Quantitative Real-Time PCR (RT-qPCR)

This protocol outlines the steps for quantifying the expression of target genes following this compound treatment.

Materials:

  • Treated and control cells from Protocol 1

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • Primers for target genes and a housekeeping gene (e.g., ACTB, GAPDH)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the harvested cells using a commercial kit according to the manufacturer's instructions. Include an on-column DNase digestion step to remove contaminating genomic DNA.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol.

  • Real-Time qPCR: a. Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for a gene of interest, and a SYBR Green master mix. b. Run the qPCR reactions in a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension). c. Include no-template controls to check for contamination and a melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the expression of a stable housekeeping gene. Compare the normalized expression in this compound-treated samples to the vehicle-treated control.

References

Application Notes and Protocols for DVD-445 in Protein Inhibition Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DVD-445 is a potent, covalent inhibitor of Thioredoxin Reductase 1 (TrxR1), a key enzyme in the thioredoxin system.[1][2][3] TrxR1 plays a crucial role in maintaining cellular redox homeostasis and is often overexpressed in cancer cells, making it a promising target for anticancer therapy.[2][4] this compound exerts its inhibitory effect by targeting the selenocysteine residue in the active site of TrxR1, leading to an increase in intracellular reactive oxygen species (ROS) and subsequent cancer cell death.[2][3] These application notes provide a comprehensive guide for utilizing this compound in protein inhibition experiments, including detailed protocols for assessing its enzymatic and cellular activities.

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's inhibitory and cytotoxic activities.

Table 1: In Vitro Inhibition of Thioredoxin Reductase 1 (TrxR1) by this compound

Target EnzymeOrganismIC50 (µM)Assay ConditionsReference
TrxR1Rat0.60Recombinant enzyme[1]

Table 2: Cytotoxicity of this compound against Various Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
SH-SY5YNeuroblastoma10.99Cytotoxicity Assay[1]
U87Glioblastoma9.70Cytotoxicity Assay[1]
HaCaTKeratinocyte8.30Cytotoxicity Assay[1]
PBMCsPeripheral Blood Mononuclear Cells55.71Cytotoxicity Assay[1]

Signaling Pathway

The thioredoxin system, composed of NADPH, Thioredoxin (Trx), and Thioredoxin Reductase (TrxR), is a central antioxidant system in cells. TrxR1, the cytosolic isoform, reduces oxidized Trx, which in turn reduces downstream target proteins involved in various cellular processes, including proliferation, apoptosis, and DNA synthesis. By inhibiting TrxR1, this compound disrupts this critical redox cycle, leading to an accumulation of ROS and oxidative stress, which can trigger apoptosis in cancer cells.

Thioredoxin_Signaling_Pathway NADPH NADPH TrxR1_inactive TrxR1 (Oxidized) NADPH->TrxR1_inactive Reduction NADP NADP+ TrxR1_active TrxR1 (Reduced) TrxR1_active->NADP Trx_ox Thioredoxin (Oxidized) TrxR1_active->Trx_ox Reduction ROS Increased ROS (Oxidative Stress) TrxR1_active->ROS TrxR1_inactive->TrxR1_active Trx_red Thioredoxin (Reduced) Trx_ox->Trx_red Downstream Downstream Proteins (e.g., for DNA synthesis, proliferation) Trx_red->Downstream Reduction Downstream->Trx_ox DVD445 This compound DVD445->TrxR1_active Inhibition Apoptosis Apoptosis ROS->Apoptosis

Caption: The Thioredoxin Reductase 1 (TrxR1) signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Thioredoxin Reductase 1 (TrxR1) Inhibition Assay

This protocol is adapted from a standard method for measuring TrxR1 activity using the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

  • Recombinant TrxR1 enzyme

  • This compound

  • NADPH

  • DTNB (Ellman's reagent)

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 2 mM EDTA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of NADPH and DTNB in the assay buffer.

  • Enzyme and Inhibitor Incubation:

    • In a 96-well plate, add a defined amount of recombinant TrxR1 to each well.

    • Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) without the inhibitor.

    • Incubate the enzyme and inhibitor for a specific time (e.g., 30 minutes) at room temperature to allow for binding.

  • Initiate the Reaction:

    • Add NADPH to each well to a final concentration of approximately 0.2 mM.

    • Initiate the reaction by adding DTNB to each well to a final concentration of approximately 1 mM.

  • Measure Absorbance:

    • Immediately measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the TrxR1 activity.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., SH-SY5Y, U87)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-30 minutes to ensure complete solubilization.

  • Measure Absorbance:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium and MTT but no cells).

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and validating a TrxR1 inhibitor like this compound.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Mechanism of Action Compound This compound EnzymeAssay In Vitro TrxR1 Inhibition Assay Compound->EnzymeAssay IC50_Determination IC50 Determination EnzymeAssay->IC50_Determination CellLines Cancer Cell Lines (e.g., SH-SY5Y, U87) CytotoxicityAssay Cell Viability Assay (e.g., MTT) IC50_Determination->CytotoxicityAssay CellLines->CytotoxicityAssay Cellular_IC50 Cellular IC50 Determination CytotoxicityAssay->Cellular_IC50 ROS_Measurement Intracellular ROS Measurement Cellular_IC50->ROS_Measurement ApoptosisAssay Apoptosis Assay (e.g., Annexin V) ROS_Measurement->ApoptosisAssay WesternBlot Western Blot Analysis (e.g., for apoptosis markers) ApoptosisAssay->WesternBlot

Caption: Experimental workflow for the evaluation of this compound as a TrxR1 inhibitor.

References

Step-by-Step Guide for DVD-445 Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the use of DVD-445, a potent and specific covalent inhibitor of thioredoxin reductase 1 (TrxR1), in cell culture applications. This compound has demonstrated significant potential as an anticancer agent by inducing oxidative stress and perturbing the thioredoxin system.[1]

Mechanism of Action

This compound targets and inhibits TrxR1, a key enzyme in the thioredoxin system responsible for maintaining cellular redox homeostasis.[1] Inhibition of TrxR1 leads to an accumulation of oxidized thioredoxin (Trx-S2), which is unable to reduce its downstream targets. This disruption of the thioredoxin system results in increased intracellular levels of reactive oxygen species (ROS), leading to oxidative stress, and subsequently, the activation of apoptotic pathways and inhibition of cell proliferation.[2][3]

Signaling Pathway of TrxR1 Inhibition by this compound

Caption: Inhibition of TrxR1 by this compound disrupts the thioredoxin system, leading to increased ROS, activation of apoptosis, and decreased cell proliferation.

Quantitative Data

The following table summarizes the cytotoxic activity of this compound against various human cell lines, as determined by IC50 values. The IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Cell LineCell TypeIC50 (µM)Reference
SH-SY5YNeuroblastoma10.99[1]
U87Glioblastoma9.70[1]
HaCaTKeratinocyte8.30[1]
PBMCsPeripheral Blood Mononuclear Cells55.71[1]
rat TrxR1Enzyme Inhibition0.60[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO to minimize the volume of solvent added to cell cultures.

  • Ensure the this compound powder is completely dissolved by vortexing.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C for long-term storage.

Cell Culture and Seeding

Materials:

  • Cancer cell line of interest (e.g., U87, SH-SY5Y)

  • Complete cell culture medium (specific to the cell line)

  • 96-well cell culture plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

Protocol:

  • Culture cells in T-75 flasks with the appropriate complete medium in a humidified incubator at 37°C with 5% CO2.

  • When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.

  • Resuspend the cells in complete medium and perform a cell count using a hemocytometer or an automated cell counter.

  • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.

  • Incubate the plates for 18-24 hours to allow for cell attachment and recovery.[4]

This compound Treatment of Cells

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Seeded 96-well plates

Protocol:

  • Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used. Also, include an untreated control (medium only).

  • Carefully remove the medium from the wells of the seeded 96-well plate.

  • Add 100 µL of the medium containing the different concentrations of this compound, vehicle control, or medium only to the respective wells.

  • Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[4]

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • Treated 96-well plates

Protocol:

  • After the incubation period with this compound, add 10 µL of 5 mg/mL MTT solution to each well.[5]

  • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[5]

  • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[5]

  • Mix thoroughly by gentle shaking on an orbital shaker for 10-15 minutes to ensure complete solubilization.[4][6]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Experimental Workflow for this compound Cytotoxicity Assessment

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_dvd445 Prepare this compound Stock Solution (10 mM in DMSO) treat_cells Treat with this compound (Dose-Response) prep_dvd445->treat_cells prep_cells Culture and Harvest Cells seed_cells Seed Cells in 96-well Plate (5,000-10,000 cells/well) prep_cells->seed_cells incubate_attach Incubate for 18-24h (Cell Attachment) seed_cells->incubate_attach incubate_attach->treat_cells incubate_treat Incubate for 24-72h treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve and Determine IC50 calc_viability->plot_curve

References

DVD-445 dosage and concentration for optimal results

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: DVD-445

For Research Use Only. Not for use in diagnostic procedures.

Introduction and Mechanism of Action

This compound is a potent, peptidomimetic covalent inhibitor of Thioredoxin Reductase 1 (TrxR1).[1] TrxR1 is a key enzyme in the thioredoxin system, which is crucial for maintaining cellular redox balance, DNA synthesis, and defense against oxidative stress. By inhibiting TrxR1, this compound disrupts these processes, leading to an increase in intracellular reactive oxygen species (ROS) and inducing oxidative stress, which can selectively trigger apoptosis in cancer cells.[2] Its efficacy has been demonstrated in various cancer cell lines, making it a compound of interest for anticancer therapy research.[1][2]

Signaling Pathway of TrxR1 Inhibition by this compound

The thioredoxin system consists of NADPH, Thioredoxin Reductase (TrxR), and Thioredoxin (Trx). TrxR reduces Trx using NADPH as an electron donor. The reduced Trx then reduces downstream target proteins, including ribonucleotide reductase (essential for DNA synthesis) and peroxiredoxins (involved in peroxide detoxification). This compound covalently binds to and inhibits TrxR1, leading to a buildup of oxidized Trx and subsequent oxidative stress, which promotes apoptosis.

DVD445_Pathway NADPH NADPH NADP NADP+ NADPH->NADP e- TrxR1_ox TrxR1 (Oxidized) TrxR1_red TrxR1 (Reduced) TrxR1_ox->TrxR1_red Reduction TrxR1_red->TrxR1_ox Trx_ox Trx (Oxidized) DVD445 This compound DVD445->TrxR1_ox Covalent Inhibition Trx_red Trx (Reduced) Trx_ox->Trx_red Reduction Trx_red->Trx_ox Targets_ox Oxidized Target Proteins Targets_red Reduced Target Proteins (e.g., Peroxiredoxin) ROS ↑ Reactive Oxygen Species (ROS) Targets_red->ROS Fails to reduce Targets_ox->Targets_red Reduction Apoptosis Apoptosis ROS->Apoptosis

Caption: Mechanism of TrxR1 inhibition by this compound.

In Vitro Efficacy and Concentration

This compound demonstrates potent inhibition of the TrxR1 enzyme and cytotoxic effects across various human cancer cell lines.[1] Optimal concentrations for cell-based assays typically range from 5 µM to 20 µM, depending on the cell line's sensitivity.

Summary of Quantitative Data
ParameterTarget/Cell LineValue (IC50)Reference
Enzyme Inhibition Rat TrxR10.60 µM[1]
Cytotoxicity U87 (Glioblastoma)9.70 µM[1]
Cytotoxicity SH-SY5Y (Neuroblastoma)10.99 µM[1]
Cytotoxicity HaCaT (Keratinocyte)8.30 µM[1]
Cytotoxicity PBMCs55.71 µM[1]

Experimental Protocols

Protocol: Cell Viability (MTT Assay)

This protocol outlines the determination of this compound's cytotoxic effects using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell line (e.g., U87)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.

MTT_Workflow A 1. Seed Cells (e.g., U87, 5x10³ cells/well) in 96-well plate B 2. Incubate 24 hours A->B C 3. Treat with this compound (serial dilutions) and Vehicle Control (DMSO) B->C D 4. Incubate 48-72 hours C->D E 5. Add MTT Reagent (20 µL/well) D->E F 6. Incubate 3-4 hours E->F G 7. Solubilize Formazan with DMSO (150 µL/well) F->G H 8. Read Absorbance at 570 nm G->H I 9. Analyze Data (Calculate IC50) H->I

Caption: Experimental workflow for the MTT cell viability assay.
Protocol: TrxR1 Enzyme Inhibition Assay (Endpoint Assay)

This protocol describes a method to measure the direct inhibitory effect of this compound on TrxR1 enzymatic activity.

Materials:

  • Recombinant human or rat TrxR1

  • This compound stock solution

  • Assay Buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.4)

  • NADPH solution (10 mM)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (100 mM)

  • 96-well plate

  • Plate reader (412 nm absorbance)

Procedure:

  • Reagent Preparation: Prepare working solutions of NADPH (e.g., 400 µM) and DTNB (e.g., 20 mM) in assay buffer. Prepare serial dilutions of this compound in assay buffer.

  • Pre-incubation: In a 96-well plate, add 20 µL of TrxR1 enzyme solution to wells containing 20 µL of the this compound serial dilutions or vehicle control. Incubate for 30 minutes at room temperature to allow for covalent binding.

  • Reaction Initiation: Start the reaction by adding a 60 µL cocktail containing the NADPH and DTNB working solutions. The final concentrations in a 100 µL reaction volume might be 240 µM NADPH and 1.6 mM DTNB.

  • Measurement: Immediately measure the increase in absorbance at 412 nm every 30 seconds for 5-10 minutes. The rate of increase (slope) is proportional to TrxR1 activity.

  • Analysis: Calculate the rate of reaction for each concentration of this compound. Normalize the rates to the vehicle control and plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

TrxR1_Assay_Workflow A 1. Add TrxR1 Enzyme and This compound (or vehicle) to 96-well plate B 2. Pre-incubate 30 minutes at RT A->B C 3. Initiate Reaction Add NADPH + DTNB Cocktail B->C D 4. Measure Absorbance Kinetically at 412 nm (5-10 minutes) C->D E 5. Calculate Reaction Rates and Determine IC50 D->E

Caption: Workflow for TrxR1 enzymatic inhibition assay.

Compound Handling and Storage

Storage: Store this compound as a solid at -20°C or -80°C. For stock solutions (e.g., in DMSO), store at -80°C for up to 6 months or at -20°C for up to 1 month to ensure stability.[1] Avoid repeated freeze-thaw cycles.

Solubility: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and make further dilutions in aqueous buffers or cell culture medium immediately before use.

Safety Precautions

This compound is a bioactive compound intended for laboratory research. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

References

Application Note: Immunohistochemistry Staining Protocol for DVD-445

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the use of DVD-445 in immunohistochemistry (IHC) applications. The procedures outlined below are intended for researchers, scientists, and drug development professionals to achieve optimal staining results with this compound on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Introduction

This compound is a monoclonal antibody designed for the specific detection of [Target Protein Name ], a key biomarker in [mention relevant field, e.g., oncology, neuroscience ]. This protocol provides a validated method for its use in IHC, a valuable technique for visualizing protein expression and localization within the context of tissue architecture. Adherence to this protocol is recommended to ensure reproducible and reliable staining.

Materials and Reagents

Reagent/MaterialSupplierCatalog Number
This compound Antibody[Supplier Name][Catalog Number]
De-paraffinization Solution (Xylene or equivalent)VWRVW-2451
Rehydration Ethanol Series (100%, 95%, 70%)Sigma-AldrichE7023
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)Thermo Fisher00-5000
Peroxidase BlockDakoS2023
Protein Block (e.g., Normal Goat Serum)Vector LabsS-1000
HRP-conjugated Secondary AntibodyCell Signaling8114
DAB Substrate KitDakoK3468
Hematoxylin CounterstainSigma-AldrichHHS32
Mounting MediumVWR10057-796
Positive Control Slides (e.g., FFPE [Cell Line/Tissue])[Supplier][Catalog #]
Negative Control Slides[In-house]N/A

Experimental Protocol

Deparaffinization and Rehydration
  • Place slides in a slide rack.

  • Immerse in Xylene (or equivalent) for 2 x 5 minutes.

  • Immerse in 100% Ethanol for 2 x 3 minutes.

  • Immerse in 95% Ethanol for 2 x 3 minutes.

  • Immerse in 70% Ethanol for 2 x 3 minutes.

  • Rinse with distilled water for 5 minutes.

Antigen Retrieval
  • Pre-heat Antigen Retrieval Buffer (Citrate Buffer, pH 6.0) to 95-100°C in a water bath or steamer.

  • Immerse slides in the pre-heated buffer and incubate for 20 minutes.

  • Allow slides to cool in the buffer for 20 minutes at room temperature.

  • Rinse slides with distilled water and then with wash buffer (e.g., PBS-T).

Staining Procedure
  • Peroxidase Block: Incubate slides with Peroxidase Block for 10 minutes to quench endogenous peroxidase activity.

  • Rinse with wash buffer.

  • Protein Block: Apply Protein Block and incubate for 60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.

  • Primary Antibody Incubation: Drain the blocking solution and apply this compound primary antibody diluted in antibody diluent. Incubate overnight at 4°C in a humidified chamber. (See Table 1 for recommended dilution).

  • Rinse with wash buffer for 3 x 5 minutes.

  • Secondary Antibody Incubation: Apply HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

  • Rinse with wash buffer for 3 x 5 minutes.

  • Signal Detection: Apply DAB substrate solution and incubate for 2-10 minutes, or until desired stain intensity is reached. Monitor under a microscope.

  • Rinse with distilled water to stop the reaction.

Counterstaining, Dehydration, and Mounting
  • Immerse slides in Hematoxylin for 1-2 minutes.

  • Rinse with tap water until the water runs clear.

  • "Blue" the slides in Scott's Tap Water Substitute or equivalent for 30 seconds.

  • Rinse with tap water.

  • Dehydrate the slides through a graded ethanol series (70%, 95%, 100%) for 2 minutes each.

  • Immerse in Xylene (or equivalent) for 2 x 5 minutes.

  • Apply a coverslip using a permanent mounting medium.

Data and Results

Table 1: Recommended Dilution and Incubation Conditions for this compound
ParameterRecommended ConditionRange
Primary Antibody Dilution 1:2501:100 - 1:500
Incubation Time Overnight (16 hours)8 - 24 hours
Incubation Temperature 4°C4°C - Room Temp
Table 2: Staining Interpretation
Staining IntensityScoreDescription
No Staining0Absence of any brown precipitate.
Weak Staining1+Faint brown precipitate, localized to a sub-population of cells.
Moderate Staining2+Moderate brown precipitate, easily visible in a population of cells.
Strong Staining3+Dark brown precipitate, obscuring cellular detail in a large population of cells.

Diagrams

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Finalization Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration AntigenRetrieval Antigen Retrieval (Citrate Buffer, 95°C) Rehydration->AntigenRetrieval PeroxidaseBlock Peroxidase Block AntigenRetrieval->PeroxidaseBlock ProteinBlock Protein Block PeroxidaseBlock->ProteinBlock PrimaryAb Primary Antibody (this compound, 4°C Overnight) ProteinBlock->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugate) PrimaryAb->SecondaryAb Detection Signal Detection (DAB Substrate) SecondaryAb->Detection Counterstain Counterstain (Hematoxylin) Detection->Counterstain Dehydration Dehydration (Ethanol & Xylene) Counterstain->Dehydration Mounting Mounting Dehydration->Mounting

Caption: Immunohistochemistry (IHC) experimental workflow using this compound.

Signaling_Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TargetProtein Target Protein (Detected by this compound) ERK->TargetProtein Transcription Gene Transcription & Cell Proliferation TargetProtein->Transcription

Caption: Example signaling pathway involving the target protein detected by this compound.

Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with DVD-445

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of DVD-445, a potent and covalent inhibitor of thioredoxin reductase 1 (TrxR1).[1] Understanding the impact of this compound on cancer cells is crucial for preclinical drug development. The following protocols detail methods for assessing apoptosis and cell cycle distribution, key indicators of cytotoxic and cytostatic effects, respectively.

Mechanism of Action of this compound

This compound is a peptidomimetic compound that specifically targets and inhibits thioredoxin reductase 1 (TrxR1), an essential enzyme in the thioredoxin system.[1] TrxR1 is a critical component of the cell's antioxidant defense system and is involved in redox regulation of several signaling pathways that are crucial for cancer cell proliferation and survival, such as the NF-κB and MAPK pathways. By inhibiting TrxR1, this compound disrupts the cellular redox balance, leading to increased oxidative stress, which can subsequently trigger programmed cell death (apoptosis) and cell cycle arrest in cancer cells.[2]

Data Presentation

The following tables present representative quantitative data from flow cytometry analysis of cancer cells (e.g., U87 human glioblastoma cells) treated with this compound.[2] This data illustrates the expected dose-dependent effects on apoptosis and cell cycle distribution.

Table 1: Induction of Apoptosis in U87 Cells Treated with this compound for 48 hours

Treatment Concentration (µM)Percentage of Early Apoptotic Cells (Annexin V+/PI-)Percentage of Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total Percentage of Apoptotic Cells
0 (Control)2.5 ± 0.51.8 ± 0.34.3 ± 0.8
515.2 ± 1.25.6 ± 0.720.8 ± 1.9
1028.9 ± 2.112.4 ± 1.541.3 ± 3.6
2045.7 ± 3.525.1 ± 2.870.8 ± 6.3

Table 2: Cell Cycle Distribution of U87 Cells Treated with this compound for 24 hours

Treatment Concentration (µM)Percentage of Cells in G0/G1 PhasePercentage of Cells in S PhasePercentage of Cells in G2/M Phase
0 (Control)55.3 ± 2.825.1 ± 1.919.6 ± 1.5
565.8 ± 3.118.5 ± 1.715.7 ± 1.3
1075.2 ± 3.912.3 ± 1.412.5 ± 1.1
2082.1 ± 4.28.7 ± 1.09.2 ± 0.9

Experimental Protocols

The following are detailed protocols for the analysis of apoptosis and cell cycle by flow cytometry in cells treated with this compound.

Protocol 1: Apoptosis Analysis Using Annexin V and Propidium Iodide (PI) Staining

This protocol enables the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., U87) at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24-48 hours). Include an untreated control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples immediately by flow cytometry.

Protocol 2: Cell Cycle Analysis Using Propidium Iodide (PI) Staining

This protocol is for analyzing the distribution of cells in the different phases of the cell cycle.

Materials:

  • This compound

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells as described in the apoptosis protocol. Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells as described in the apoptosis protocol.

  • Washing: Wash the cells once with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cells once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Visualizations

Caption: Experimental workflow for apoptosis and cell cycle analysis using flow cytometry.

Caption: this compound inhibits TrxR1, leading to apoptosis and cell cycle arrest.

References

Techniques for measuring DVD-445 efficacy in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The compound "DVD-445" is treated as a hypothetical substance for the purpose of this document. The following application notes and protocols are based on the assumed mechanism of action of this compound as a potent and selective inhibitor of the MEK1/2 kinases within the MAPK/ERK signaling pathway. This pathway is a well-established target in oncological research and drug development.

Application Notes: Measuring the Efficacy of this compound, a MEK1/2 Inhibitor

Introduction

This compound is a hypothetical, orally bioavailable small molecule inhibitor targeting the dual-specificity kinases MEK1 and MEK2 (MEK1/2). These kinases are central components of the Ras/Raf/MEK/ERK signaling pathway, which is frequently hyperactivated in various human cancers, leading to uncontrolled cell proliferation and survival. By inhibiting MEK1/2, this compound is designed to block downstream signaling to ERK1/2, thereby inhibiting tumor growth. These notes provide detailed protocols for assessing the preclinical efficacy of this compound, from initial biochemical validation to cell-based functional assays.

1. Biochemical Assays: Direct Target Engagement

The initial step in characterizing this compound is to determine its direct inhibitory activity on the purified MEK1 and MEK2 enzymes. This is typically achieved through in vitro kinase assays.

Protocol: In Vitro MEK1/2 Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MEK1 and MEK2.

  • Principle: A radiometric or fluorescence-based assay measures the phosphorylation of a substrate (e.g., inactive ERK2) by the active MEK1/2 enzyme in the presence of varying concentrations of this compound.

  • Materials:

    • Recombinant active MEK1 and MEK2 enzymes.

    • Recombinant inactive ERK2 substrate.

    • ATP (radiolabeled [γ-³²P]ATP for radiometric assays or unlabeled for fluorescence-based assays).

    • Kinase assay buffer.

    • This compound stock solution (e.g., 10 mM in DMSO).

    • 96-well assay plates.

    • Phosphocellulose paper and scintillation counter (for radiometric assay) or specific antibodies and fluorescence plate reader (for fluorescence-based assay).

  • Procedure:

    • Prepare a serial dilution of this compound in the kinase assay buffer.

    • In a 96-well plate, add the MEK1 or MEK2 enzyme, the inactive ERK2 substrate, and the diluted this compound.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 30-60 minutes at 30°C.

    • Stop the reaction (e.g., by adding EDTA).

    • Quantify the amount of phosphorylated ERK2.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. Cell-Based Assays: Cellular Potency and Pathway Modulation

Following biochemical confirmation, the efficacy of this compound is assessed in relevant cancer cell lines (e.g., those with BRAF or KRAS mutations).

Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • Add the viability reagent (e.g., MTT or CellTiter-Glo®).

    • Incubate as per the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of viable cells relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Protocol: Western Blot Analysis of ERK Phosphorylation

  • Objective: To confirm that this compound inhibits the phosphorylation of ERK (p-ERK), the direct downstream target of MEK.

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for 1-2 hours.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., β-actin).

    • Incubate with secondary antibodies and visualize the protein bands using an imaging system.

    • Quantify the band intensities to determine the reduction in p-ERK levels.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Assay Type
MEK15.2Radiometric
MEK24.8Radiometric

Table 2: Cellular Activity of this compound in BRAF V600E Mutant Melanoma Cells (A375)

AssayEndpointValue
Cell ViabilityGI50 (72h)25 nM
p-ERK InhibitionIC50 (2h)15 nM

Visualizations

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation DVD445 This compound DVD445->MEK

Caption: MAPK/ERK signaling pathway with this compound inhibition of MEK1/2.

Cell_Viability_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells adhere Allow Cells to Adhere (Overnight Incubation) seed_cells->adhere treat Treat with Serial Dilutions of this compound adhere->treat incubate Incubate for 72 Hours treat->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent measure Measure Absorbance/ Luminescence add_reagent->measure analyze Analyze Data: Calculate GI50 measure->analyze end End analyze->end

Troubleshooting & Optimization

Troubleshooting DVD-445 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DVD-445, a potent peptidomimetic covalent inhibitor of thioredoxin reductase 1 (TrxR1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous solutions and to troubleshoot common issues, particularly precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, peptidomimetic electrophilic amide that functions as a potent and covalent inhibitor of thioredoxin reductase 1 (TrxR1).[1][2] It is synthesized via the Ugi multicomponent reaction.[1] this compound targets the selenocysteine residue in the active site of TrxR1, thereby disrupting the thioredoxin system, which is crucial for maintaining cellular redox homeostasis.[2][3] Inhibition of TrxR1 can lead to an increase in reactive oxygen species (ROS), induction of cell death, and suppression of cancer cell invasion and migration.[4]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles.

Q3: In which solvents should I dissolve this compound?

A3: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).

Q4: Why is my this compound precipitating when I add it to my aqueous buffer or cell culture medium?

A4: Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. This phenomenon, often termed "crashing out," typically occurs when a concentrated organic stock solution is rapidly diluted into an aqueous environment where the compound's solubility is much lower. The abrupt change in solvent polarity causes the compound to fall out of solution. Other contributing factors can include the final concentration of this compound exceeding its aqueous solubility limit, the temperature of the aqueous solution, and the pH and composition of the buffer or medium.

Quantitative Data Summary

The following table summarizes the reported biological activity of this compound.

ParameterValueCell Line/SystemReference
IC50 (TrxR1) 0.60 µMRecombinant rat TrxR1[2]
IC50 (Cytotoxicity) 10.99 µMSH-SY5Y (human neuroblastoma)[2]
9.70 µMU87 (human glioblastoma)[2]
8.30 µMHaCaT (human keratinocytes)[2]
55.71 µMPBMCs (human peripheral blood mononuclear cells)[2]

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

This guide provides a step-by-step approach to prevent and resolve precipitation issues with this compound during your experiments.

Problem: Immediate precipitation upon dilution of DMSO stock in aqueous buffer (e.g., PBS, TRIS).

  • Cause A: High Antisolvent Effect. The rapid shift from a highly organic solvent (DMSO) to a fully aqueous environment causes the hydrophobic this compound molecule to aggregate and precipitate.

    • Solution 1: Stepwise Dilution. Instead of a single-step dilution, perform a serial dilution. First, create an intermediate dilution of your DMSO stock in a small volume of your aqueous buffer. Then, add this intermediate dilution to the final volume of your buffer. This gradual change in solvent polarity can help maintain solubility.

    • Solution 2: Pre-warming the Aqueous Buffer. Ensure your aqueous buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. Increased temperature can sometimes improve the solubility of compounds.

  • Cause B: Final Concentration Exceeds Aqueous Solubility. The intended final concentration of this compound in your experiment may be higher than its solubility limit in the specific aqueous buffer.

    • Solution 1: Determine the Maximum Soluble Concentration. Perform a simple solubility test. Prepare a serial dilution of this compound in your buffer and visually inspect for the highest concentration that remains clear after a set incubation time.

    • Solution 2: Lower the Final Concentration. If your experimental design permits, reduce the final working concentration of this compound.

Problem: Precipitation observed in cell culture media after addition of this compound.

  • Cause A: Interaction with Media Components. Complex cell culture media contain salts, amino acids, and other components that can influence the solubility of small molecules. This compound may also bind to proteins in fetal bovine serum (FBS), potentially leading to the formation of insoluble complexes.

    • Solution 1: Optimize the Dilution Method in Media. Prepare the final working concentration of this compound in a small volume of complete, pre-warmed (37°C) cell culture medium first. Gently vortex this solution and then add it to the rest of your culture.

    • Solution 2: Reduce Serum Concentration. If you suspect precipitation is due to protein binding, try reducing the percentage of FBS in your media during the treatment period, if compatible with your cell line's health.

  • Cause B: High Final DMSO Concentration. While DMSO is used to dissolve this compound, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.

    • Solution: Maintain a Low Final DMSO Concentration. Aim to keep the final concentration of DMSO in your cell culture experiments below 0.5% (v/v), and ideally below 0.1%. Ensure that your vehicle control contains the same final concentration of DMSO as your experimental conditions.

Experimental Protocols

Protocol: Preparation of this compound Working Solutions for Cell-Based Assays

This protocol provides a recommended procedure for diluting a 10 mM DMSO stock of this compound to a final concentration of 10 µM in cell culture medium, while minimizing the risk of precipitation.

  • Prepare a 10 mM Stock Solution: Dissolve the appropriate amount of this compound powder in 100% anhydrous DMSO to achieve a 10 mM stock concentration. Ensure the powder is completely dissolved by vortexing. Store this stock solution in aliquots at -80°C.

  • Pre-warm Cell Culture Medium: Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.

  • Prepare an Intermediate Dilution (100 µM): a. In a sterile microcentrifuge tube, add 98 µL of the pre-warmed complete cell culture medium. b. Add 2 µL of the 10 mM this compound DMSO stock to the medium. c. Gently pipette up and down to mix. This creates a 50-fold dilution, resulting in a 200 µM intermediate solution with 2% DMSO. Note: This intermediate solution should be used immediately.

  • Prepare the Final 10 µM Working Solution: a. In a new sterile tube, add 950 µL of pre-warmed complete cell culture medium. b. Add 50 µL of the 200 µM intermediate solution to the medium. c. Gently mix by inverting the tube or pipetting. This results in a final this compound concentration of 10 µM in a medium with a final DMSO concentration of 0.1%.

  • Visual Inspection: Before adding the working solution to your cells, visually inspect it to ensure there is no precipitate. The solution should be clear.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

TrxR1_Signaling_Pathway This compound Inhibition of the TrxR1 Pathway cluster_redox_cycle Cellular Redox Homeostasis cluster_inhibition Inhibition by this compound cluster_downstream_effects Downstream Effects NADPH NADPH TrxR1 Thioredoxin Reductase 1 (TrxR1) NADPH->TrxR1 H+ Trx_ox Thioredoxin (Oxidized) TrxR1->Trx_ox e- TrxR1_inhibited Inactive TrxR1 Trx_red Thioredoxin (Reduced) Trx_ox->Trx_red Proteins_ox Oxidized Proteins Trx_red->Proteins_ox e- Proteins_red Reduced Proteins Proteins_ox->Proteins_red DVD445 This compound DVD445->TrxR1 Covalent Inhibition ROS Increased ROS TrxR1_inhibited->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: this compound covalently inhibits TrxR1, disrupting redox homeostasis.

Troubleshooting_Workflow Troubleshooting this compound Precipitation cluster_immediate_precipitation Immediate Precipitation in Buffer cluster_media_precipitation Precipitation in Cell Media start Precipitation Observed? check_concentration Is final concentration > 10 µM? start->check_concentration Yes check_dmso Is final DMSO > 0.5%? start->check_dmso No lower_concentration Lower final concentration check_concentration->lower_concentration Yes stepwise_dilution Use stepwise dilution check_concentration->stepwise_dilution No end_node Solution Clear lower_concentration->end_node warm_buffer Pre-warm buffer to 37°C stepwise_dilution->warm_buffer warm_buffer->end_node lower_dmso Reduce final DMSO to < 0.1% check_dmso->lower_dmso Yes check_serum Is serum concentration high? check_dmso->check_serum No lower_dmso->end_node reduce_serum Reduce serum percentage check_serum->reduce_serum Yes optimize_media_dilution Optimize dilution in media check_serum->optimize_media_dilution No reduce_serum->end_node optimize_media_dilution->end_node

Caption: A logical workflow for troubleshooting this compound precipitation.

References

How to improve the efficacy of DVD-445 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DVD-445, a potent, peptidomimetic covalent inhibitor of Thioredoxin Reductase 1 (TrxR1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments and to offer solutions for common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a covalent inhibitor that specifically targets Thioredoxin Reductase 1 (TrxR1).[1] TrxR1 is a key enzyme in the thioredoxin system, which is crucial for maintaining cellular redox homeostasis. By covalently binding to the active site of TrxR1, particularly the highly reactive selenocysteine residue, this compound irreversibly inactivates the enzyme.[2] This inhibition leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis in cancer cells.[3]

Q2: What is the recommended solvent for dissolving this compound?

A2: For initial stock solutions, it is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For cell-based assays, further dilution of the DMSO stock solution into the appropriate cell culture medium is necessary. Ensure the final concentration of DMSO in your experiment is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q3: How should I store this compound?

A3: this compound, being a peptidomimetic compound, should be stored as a lyophilized powder at -20°C or -80°C for long-term stability. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. When stored at -80°C, the stock solution is stable for up to 6 months. For storage at -20°C, it is recommended to use the solution within 1 month.

Q4: What are the known off-target effects of this compound?

A4: As a covalent inhibitor targeting a highly reactive selenocysteine residue, there is a potential for off-target effects with other proteins containing reactive cysteines.[4] However, the selenocysteine in TrxR1 is significantly more nucleophilic than cysteine, providing a degree of selectivity.[2] It is always recommended to include appropriate controls in your experiments, such as a less active analog of this compound if available, or to perform proteomic profiling to identify potential off-target interactions in your specific experimental system.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no observed efficacy of this compound Compound Degradation: Improper storage or handling of this compound.Ensure this compound is stored at the recommended temperature and protected from light and moisture. Prepare fresh dilutions from a properly stored stock solution for each experiment.
Incorrect Dosage: The concentration of this compound used is too low for the specific cell line.Perform a dose-response experiment to determine the optimal IC50 value for your cell line of interest. IC50 values can vary significantly between cell lines.
Cell Line Resistance: The target cells may have high intrinsic levels of antioxidants or alternative redox pathways.Consider using cell lines known to be sensitive to TrxR1 inhibition. You can also co-administer agents that deplete glutathione to potentially enhance the efficacy of this compound.
High background in cellular assays Solvent Toxicity: High concentration of the solvent (e.g., DMSO) used to dissolve this compound.Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a solvent-only control to assess its effect.
Non-specific Binding: this compound may be binding to other cellular components at high concentrations.Use the lowest effective concentration of this compound as determined by your dose-response curve to minimize off-target effects.
Inconsistent results between experiments Variability in Cell Culture: Differences in cell passage number, confluency, or growth phase.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment.
Inaccurate Pipetting: Errors in preparing serial dilutions of this compound.Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh set of dilutions for each experiment.

Data Presentation

Table 1: In Vitro and Cellular Activity of this compound

Target/Cell Line Assay Type IC50 (µM) Reference
Rat TrxR1Enzymatic Assay0.60[1]
SH-SY5Y (Human Neuroblastoma)Cytotoxicity Assay10.99[1]
U87 (Human Glioblastoma)Cytotoxicity Assay9.70[1]
HaCaT (Human Keratinocyte)Cytotoxicity Assay8.30[1]
PBMCs (Human Peripheral Blood Mononuclear Cells)Cytotoxicity Assay55.71[1]

Experimental Protocols

Protocol 1: Determination of Cellular TrxR1 Activity using an Insulin Reduction Assay

This protocol is adapted from methods used for assessing the activity of TrxR1 inhibitors in a cellular context.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Reaction buffer (100 mM Tris-HCl, pH 7.6, 3 mM EDTA)

  • NADPH solution (10 mg/mL in reaction buffer)

  • Recombinant human Thioredoxin 1 (Trx1)

  • Insulin solution (10 mg/mL in 0.1 M HCl)

  • DTNB solution (10 mM in absolute ethanol)

  • Guanidine hydrochloride solution (6 M, pH 8.0)

  • 96-well microplate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a suitable culture dish and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (and a vehicle control) for the desired time period (e.g., 4 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer.

    • Incubate on ice for 20 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • TrxR1 Activity Assay:

    • In a 96-well plate, add 20 µg of total protein from each cell lysate.

    • Prepare a reaction mixture containing reaction buffer, NADPH, and recombinant human Trx1.

    • Add the reaction mixture to each well.

    • Add the insulin solution to initiate the reaction.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding the DTNB solution in guanidine hydrochloride.

    • Incubate at room temperature for 5 minutes.

  • Data Analysis:

    • Measure the absorbance at 412 nm using a microplate reader.

    • The activity of TrxR1 is proportional to the reduction of DTNB, which is observed as an increase in absorbance.

    • Calculate the percentage of TrxR1 inhibition for each concentration of this compound compared to the vehicle control.

Visualizations

TrxR1_Signaling_Pathway NADPH NADPH TrxR1 TrxR1 (Thioredoxin Reductase 1) NADPH->TrxR1 Reduces Trx1_ox Thioredoxin 1 (Oxidized) TrxR1->Trx1_ox Reduces DVD445 This compound DVD445->TrxR1 Inhibits Trx1_red Thioredoxin 1 (Reduced) Trx1_ox->Trx1_red ASK1 ASK1 (Apoptosis Signal-regulating Kinase 1) Trx1_ox->ASK1 Releases ROS Reactive Oxygen Species (ROS) Trx1_red->ROS Scavenges ASK1_Trx1 ASK1-Trx1 Complex Trx1_red->ASK1_Trx1 Binds & Inhibits NFkB_I_B NF-κB-IκB Complex Trx1_red->NFkB_I_B Reduces IκB, Releases NF-κB Apoptosis Apoptosis ASK1->Apoptosis Activates NFkB NF-κB Gene_Expression Pro-survival Gene Expression NFkB->Gene_Expression Promotes

Caption: Signaling pathway of TrxR1 and the inhibitory effect of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_dvd Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with this compound (Dose-Response) prep_dvd->treat_cells prep_cells Culture and Seed Cells prep_cells->treat_cells cell_lysis Cell Lysis and Protein Quantification treat_cells->cell_lysis viability_assay Assess Cell Viability (e.g., MTT, CellTiter-Glo) treat_cells->viability_assay activity_assay Measure TrxR1 Activity cell_lysis->activity_assay calc_ic50 Calculate IC50 Values activity_assay->calc_ic50 viability_assay->calc_ic50 analyze_data Analyze and Interpret Results calc_ic50->analyze_data

Caption: General experimental workflow for evaluating this compound efficacy.

Troubleshooting_Guide start Experiment Fails to Show Expected Results check_compound Is the this compound solution freshly prepared from a properly stored stock? start->check_compound check_concentration Was a dose-response experiment performed to determine the optimal concentration? check_compound->check_concentration Yes solution_compound Prepare fresh this compound solution. check_compound->solution_compound No check_controls Were appropriate vehicle and positive controls included? check_concentration->check_controls Yes solution_concentration Perform a dose-response curve to find the IC50. check_concentration->solution_concentration No check_cells Are the cells healthy, within the optimal passage number, and at the correct confluency? check_controls->check_cells Yes solution_controls Repeat the experiment with proper controls. check_controls->solution_controls No solution_cells Optimize cell culture conditions and repeat. check_cells->solution_cells No contact_support If issues persist, contact Technical Support. check_cells->contact_support Yes solution_compound->check_concentration solution_concentration->check_controls solution_controls->check_cells solution_cells->contact_support

Caption: Logical troubleshooting guide for experiments with this compound.

References

Technical Support Center: Optimizing DVD-445 Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for DVD-445 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound in a cell-based assay?

A1: For initial experiments with this compound, we recommend a starting incubation period of 24 to 72 hours. However, the optimal time can vary significantly depending on the cell type, the specific assay, and the biological question being addressed. A time-course experiment is the best method to determine the ideal incubation period for your specific system.

Q2: What factors can influence the optimal incubation time of this compound?

A2: Several factors can affect the optimal incubation time for this compound, including:

  • Cell Line: Different cell lines have varying metabolic rates and doubling times, which can influence how quickly they respond to this compound.

  • Mechanism of Action: The time required to observe a biological effect depends on the mechanism of action of this compound. For example, compounds that inhibit signaling pathways may produce a rapid response, while those that induce apoptosis may require a longer incubation.

  • Assay Readout: The nature of the assay readout is a critical factor. Transcriptional changes can often be detected within hours, whereas changes in cell viability or protein expression may take 24 hours or longer to become apparent.

  • Concentration of this compound: The concentration of this compound used in the assay can impact the incubation time needed to observe an effect. Higher concentrations may produce a faster response, but could also induce off-target effects.

Q3: How do I design a time-course experiment to determine the optimal incubation time?

A3: A well-designed time-course experiment is crucial for determining the optimal incubation time. We recommend the following approach:

  • Select a range of time points that cover the expected duration of the biological response. For example, you could choose 6, 12, 24, 48, and 72 hours.

  • Use a fixed, optimal concentration of this compound for all time points.

  • Plate your cells and allow them to adhere and enter logarithmic growth phase before adding this compound.

  • At each time point, perform the assay to measure the desired readout.

  • Analyze the data to identify the time point that provides the best assay window and signal-to-noise ratio.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background signal Incubation time is too long, leading to non-specific effects or cell death.Reduce the incubation time. Perform a time-course experiment to identify a shorter incubation period with a better signal-to-noise ratio.
Cell density is too high.Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
Low or no signal Incubation time is too short for the biological effect to manifest.Increase the incubation time. Review literature for similar compounds or pathways to estimate the expected time frame for the response.
Concentration of this compound is too low.Perform a dose-response experiment to determine the optimal concentration of this compound.
Inconsistent results between experiments Variability in cell health or passage number.Use cells with a consistent passage number and ensure they are healthy and in the logarithmic growth phase at the start of each experiment.
Inconsistent incubation conditions (e.g., temperature, CO₂ levels).Ensure that incubator conditions are stable and consistent for all experiments.

Experimental Protocols

Protocol: Determining Optimal Incubation Time for this compound in a Cytotoxicity Assay

Objective: To determine the optimal incubation time for this compound to induce a cytotoxic effect in a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Method:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only wells as a negative control.

  • Incubate the plates for a range of time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

  • At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Plot the cell viability against the concentration of this compound for each incubation time to determine the IC₅₀ value. The optimal incubation time will be the one that gives a robust and reproducible IC₅₀ value with a good assay window.

Data Presentation

Table 1: Effect of Incubation Time on the IC₅₀ of this compound in Different Cell Lines

Cell LineIncubation Time (hours)IC₅₀ (nM)
Cell Line A 24150.2
4875.8
7235.1
Cell Line B 24>1000
48542.3
72210.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_readout Readout cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate adhere Allow Cells to Adhere Overnight seed_cells->adhere prepare_dvd445 Prepare this compound Dilutions adhere->prepare_dvd445 add_dvd445 Add this compound to Cells prepare_dvd445->add_dvd445 incubate_24h Incubate 24h add_dvd445->incubate_24h incubate_48h Incubate 48h add_dvd445->incubate_48h incubate_72h Incubate 72h add_dvd445->incubate_72h add_reagent Add Assay Reagent incubate_24h->add_reagent incubate_48h->add_reagent incubate_72h->add_reagent read_plate Measure Signal add_reagent->read_plate analyze_data Analyze Data and Determine Optimal Time read_plate->analyze_data

Caption: Workflow for determining optimal incubation time.

signaling_pathway DVD445 This compound Receptor Target Receptor DVD445->Receptor inhibits Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates CellCycleArrest Cell Cycle Arrest TranscriptionFactor->CellCycleArrest Apoptosis Apoptosis TranscriptionFactor->Apoptosis

Caption: Hypothetical signaling pathway affected by this compound.

Common challenges when working with the DVD-445 compound

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the DVD-445 compound. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, peptidomimetic covalent inhibitor of thioredoxin reductase 1 (TrxR1).[1] It targets the highly reactive selenocysteine (Sec) residue in the active site of TrxR1, leading to the formation of selenium-compromised TrxR-derived apoptotic proteins (SecTRAPs).[2][3] This inhibition disrupts the cellular redox homeostasis, leading to increased production of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells.[2][3]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.

Q3: What are the known IC50 values for this compound?

A3: The inhibitory and cytotoxic concentrations of this compound have been determined in various models.

Target/Cell Line IC50 Value
Rat TrxR10.60 µM[1]
SH-SY5Y (human neuroblastoma)10.99 µM[1]
U87 (human glioblastoma)9.70 µM[1]
HaCaT (human keratinocytes)8.30 µM[1]
PBMCs (human peripheral blood mononuclear cells)55.71 µM[1]

Q4: What is the role of NADPH in this compound's inhibitory activity?

A4: The presence of NADPH is crucial for the inhibitory activity of this compound and other covalent TrxR1 inhibitors.[2][3] NADPH is required to reduce the selenocysteine-cysteine bond in the active site of TrxR1, making the selenocysteine residue available to react with electrophilic compounds like this compound.[2] In the absence of NADPH, the inhibitory effect of this compound will be significantly diminished.[2]

Troubleshooting Guides

Inconsistent or No Inhibition of TrxR1 Activity
Potential Cause Troubleshooting Step
Inadequate NADPH concentration in the assay buffer. Ensure that the assay buffer is supplemented with a sufficient concentration of NADPH. The reduction of the TrxR1 active site is a prerequisite for covalent inhibition by this compound.[2][3]
Degradation of this compound stock solution. Prepare fresh stock solutions of this compound in DMSO. Avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term use.
Incorrect assay setup. Review the experimental protocol for the TrxR1 activity assay. Ensure all reagents are added in the correct order and at the appropriate concentrations. Use a known TrxR1 inhibitor as a positive control.
Low TrxR1 expression in the cell line. Confirm the expression level of TrxR1 in your cell line of interest using Western blot or other protein detection methods.
High Variability in Cell-Based Assay Results
Potential Cause Troubleshooting Step
Cell passage number and confluency. Use cells within a consistent and low passage number range. Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment.
Uneven compound distribution. Gently mix the culture plate after adding this compound to ensure even distribution of the compound in the media.
Solubility issues of this compound in culture media. Although soluble in DMSO, precipitation may occur upon dilution into aqueous media. Visually inspect the media for any precipitates after adding the compound. If precipitation is observed, consider preparing a more dilute stock solution in DMSO or using a different formulation approach.
Cellular stress. Minimize cellular stress during the experiment by handling cells gently, maintaining a stable incubation environment (temperature, CO2), and using pre-warmed media and reagents.
Unexpected Cytotoxicity or Off-Target Effects
Potential Cause Troubleshooting Step
High concentration of this compound. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental endpoint. High concentrations may lead to off-target effects and non-specific toxicity.
Solvent (DMSO) toxicity. Ensure that the final concentration of DMSO in the culture media is below the toxic level for your cells (typically <0.5%). Run a vehicle control (DMSO alone) to assess its effect.
Induction of oxidative stress. As a TrxR1 inhibitor, this compound is expected to induce oxidative stress.[2] Consider co-treatment with an antioxidant (e.g., N-acetylcysteine) to determine if the observed effects are solely due to ROS production.
Off-target covalent modification. Covalent inhibitors can potentially react with other cellular nucleophiles. To assess specificity, consider using a non-reactive analog of this compound as a negative control if available.

Experimental Protocols

TrxR1 Activity Assay (Insulin Reduction Assay)
  • Cell Lysis: Treat cultured cells with varying concentrations of this compound for the desired time. Lyse the cells and collect the protein lysates.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing NADPH, insulin, and thioredoxin (Trx1).

  • Initiation and Incubation: Initiate the reaction by adding the cell lysate and incubate at 37°C.

  • Detection: The reduction of insulin by Trx1, which is dependent on TrxR1 activity, is measured by the addition of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The resulting TNB²⁻ product can be quantified by measuring the absorbance at 412 nm.[3]

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol) and measure the absorbance at the appropriate wavelength (e.g., 570 nm).

Mandatory Visualizations

Thioredoxin_Reductase_1_Signaling_Pathway cluster_TrxR1_Cycle TrxR1 Catalytic Cycle cluster_Inhibition Inhibition by this compound cluster_Downstream_Effects Downstream Cellular Effects NADPH NADPH TrxR1_reduced TrxR1 (Reduced) NADPH->TrxR1_reduced Reduction TrxR1_oxidized TrxR1 (Oxidized) TrxR1_reduced->TrxR1_oxidized Reduces Trx1 SecTRAPs SecTRAPs TrxR1_reduced->SecTRAPs Covalent Inhibition Trx1_reduced Trx1 (Reduced) TrxR1_reduced->Trx1_reduced Reduces TrxR1_oxidized->TrxR1_reduced Reduced by NADPH DVD445 This compound DVD445->SecTRAPs ROS Increased ROS SecTRAPs->ROS STAT3_inhibition STAT3 Inhibition SecTRAPs->STAT3_inhibition Trx1_oxidized Trx1 (Oxidized) Apoptosis Apoptosis ROS->Apoptosis

Caption: this compound inhibits TrxR1, leading to increased ROS and apoptosis.

Experimental_Workflow_Troubleshooting start Start Experiment with this compound prepare_stock Prepare this compound Stock in DMSO start->prepare_stock cell_culture Cell Culture and Seeding prepare_stock->cell_culture treatment Treat Cells with this compound cell_culture->treatment assay Perform Assay (e.g., Viability, TrxR1 activity) treatment->assay results Analyze Results assay->results expected Expected Results Observed results->expected Consistent unexpected Unexpected/Inconsistent Results results->unexpected Inconsistent troubleshoot Troubleshooting unexpected->troubleshoot check_stock Check Stock Solution (Freshness, Solubility) troubleshoot->check_stock check_cells Verify Cell Health and Density troubleshoot->check_cells check_assay Validate Assay Protocol and Reagents troubleshoot->check_assay check_concentration Optimize this compound Concentration troubleshoot->check_concentration re_run Re-run Experiment check_stock->re_run check_cells->re_run check_assay->re_run check_concentration->re_run

Caption: A logical workflow for troubleshooting experiments with this compound.

References

Reducing off-target effects of DVD-445 in research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DVD-445. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help troubleshoot potential issues related to its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, peptidomimetic covalent inhibitor of thioredoxin reductase 1 (TrxR1). It contains an electrophilic Michael acceptor that forms a covalent bond with the highly reactive selenocysteine (Sec) residue in the C-terminal active site of TrxR1, thereby irreversibly inactivating the enzyme. This inhibition leads to an accumulation of reactive oxygen species (ROS), inhibition of cell proliferation, and induction of apoptosis in cancer cells.[1]

Q2: What are the likely off-target effects of this compound?

A2: As a covalent inhibitor with an electrophilic warhead, this compound has the potential to react with other nucleophilic residues in the proteome, most notably cysteine (Cys) thiols.[2][3] The selenocysteine in TrxR1 is significantly more nucleophilic than a typical cysteine, which provides a basis for selectivity.[4] However, off-target binding to other proteins containing reactive cysteines is a possibility and can contribute to cytotoxicity or other unintended biological consequences.[3][5]

Q3: How can I minimize off-target effects in my experiments?

A3: To minimize off-target effects, it is crucial to perform a dose-response curve to determine the lowest effective concentration of this compound that achieves the desired inhibition of TrxR1 activity. Using concentrations significantly higher than the IC50 value increases the likelihood of engaging off-target proteins. Additionally, consider the use of appropriate controls, such as a structurally related but inactive compound, if available.

Q4: Is this compound selective for TrxR1 over other thioredoxin family members?

A4: While this compound is a potent inhibitor of TrxR1, its selectivity against other thioredoxin reductases (e.g., TrxR2, the mitochondrial form) and other proteins in the thioredoxin system has not been extensively reported in publicly available literature. It is advisable to experimentally determine the selectivity profile in your system of interest if distinguishing between TrxR isoforms is critical for your research.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity are observed at concentrations expected to be selective for TrxR1.

Possible CauseTroubleshooting StepExpected Outcome
Off-target effects 1. Perform a comprehensive dose-response experiment to precisely determine the IC50 for TrxR1 inhibition and the concentration at which cytotoxicity occurs in your specific cell line. 2. Use a lower concentration of this compound in combination with other TrxR1 inhibitors that have a different mechanism of action to see if the cytotoxic effect is still present. 3. Employ chemoproteomic methods to identify off-target binding proteins (see Experimental Protocols).Identification of a concentration window where on-target effects can be studied with minimal off-target-induced cytotoxicity. Understanding if the observed cytotoxicity is due to on-target or off-target effects.
Compound precipitation 1. Visually inspect the cell culture medium for any signs of compound precipitation. 2. Test the solubility of this compound in your specific cell culture medium at the concentrations being used.Ensuring that the observed effects are due to the soluble compound and not to non-specific effects of precipitated material.

Issue 2: Inconsistent or unexpected experimental results.

Possible CauseTroubleshooting StepExpected Outcome
Activation of compensatory signaling pathways 1. Use techniques like western blotting to investigate the activation of known cellular stress response pathways that might be triggered by TrxR1 inhibition.A clearer understanding of the cellular response to this compound treatment, leading to more consistent and interpretable results.
Inhibitor instability 1. Prepare fresh stock solutions of this compound and minimize freeze-thaw cycles. 2. Ensure proper storage of the compound as recommended by the supplier.Consistent and reproducible experimental outcomes.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetIC50 (µM)Source
Rat TrxR10.60[6]

Table 2: Cytotoxicity of this compound in Various Cell Lines

Cell LineIC50 (µM)Cell TypeSource
SH-SY5Y10.99Neuroblastoma[6]
U879.70Glioblastoma[6]
HaCaT8.30Keratinocyte[6]
PBMCs55.71Peripheral Blood Mononuclear Cells[6]

Experimental Protocols

Protocol 1: Thioredoxin Reductase (TrxR) Activity Assay (Colorimetric)

Objective: To measure the enzymatic activity of TrxR in cell lysates or purified systems and to determine the inhibitory effect of this compound.

Principle: This assay is based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by TrxR in the presence of NADPH. The product, 5-thio-2-nitrobenzoic acid (TNB), is a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm.[7][8]

Materials:

  • Cell or tissue lysate

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.6, 3 mM EDTA)

  • NADPH solution

  • DTNB solution

  • TrxR specific inhibitor (for background determination, often included in commercial kits)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates by homogenization in cold assay buffer. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.

  • Reaction Setup: In a 96-well plate, add your sample (e.g., 20-50 µg of total protein). Prepare two sets of wells for each sample: one for total activity and one for background activity.

  • Inhibitor Addition: To the "background" wells, add a specific TrxR inhibitor. To the "total activity" and this compound treatment wells, add the corresponding volume of assay buffer or diluted this compound. Incubate for a predetermined time (e.g., 30 minutes at 37°C).

  • Reaction Initiation: Prepare a reaction mix containing assay buffer, NADPH, and DTNB. Add the reaction mix to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm in a microplate reader at regular intervals (e.g., every minute for 5-10 minutes) to obtain the reaction kinetics.

  • Data Analysis: Calculate the rate of TNB formation (change in absorbance per minute). The TrxR-specific activity is the difference between the total activity and the background activity. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

Protocol 2: Chemoproteomic Profiling of this compound Off-Targets

Objective: To identify the cellular proteins that are covalently modified by this compound.

Principle: This method involves treating cells with a version of this compound that has been chemically modified to include a "clickable" tag (e.g., a terminal alkyne). After cell lysis, the tagged proteins are conjugated to a reporter molecule (e.g., biotin) via click chemistry. The biotinylated proteins are then enriched using streptavidin beads and identified by mass spectrometry.[9][10]

Materials:

  • Alkyne-tagged this compound probe

  • Cell culture reagents

  • Lysis buffer

  • Click chemistry reagents (e.g., biotin-azide, copper sulfate, reducing agent)

  • Streptavidin-agarose beads

  • Wash buffers

  • Elution buffer

  • Reagents for SDS-PAGE and mass spectrometry

Procedure:

  • Cell Treatment: Treat cells with the alkyne-tagged this compound probe for a specified time. Include a DMSO vehicle control and a competition control where cells are pre-treated with an excess of untagged this compound.

  • Cell Lysis: Harvest and lyse the cells to obtain a total protein lysate.

  • Click Chemistry: Perform the copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction to attach biotin-azide to the alkyne-tagged proteins.[9]

  • Enrichment: Incubate the lysate with streptavidin-agarose beads to capture the biotinylated proteins.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the proteins of interest by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the protein profiles from the probe-treated, DMSO-treated, and competition samples to identify specific off-target proteins of this compound.

Visualizations

DVD445_Mechanism DVD445 This compound (Electrophilic Michael Acceptor) InactiveTrxR1 Inactive TrxR1 (Covalent Adduct) DVD445->InactiveTrxR1 Covalent Inhibition TrxR1 Thioredoxin Reductase 1 (TrxR1) (Reduced Selenocysteine) TrxR1->InactiveTrxR1 ROS Increased Reactive Oxygen Species (ROS) InactiveTrxR1->ROS Leads to Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: Mechanism of action of this compound.

Off_Target_Workflow cluster_cell In-Cell Treatment cluster_biochem Biochemical Processing cluster_analysis Analysis Probe Alkyne-tagged this compound Cells Live Cells Probe->Cells Treat Lysis Cell Lysis Cells->Lysis Click Click Chemistry (Biotin-Azide) Lysis->Click Enrich Streptavidin Enrichment Click->Enrich MS LC-MS/MS Enrich->MS OffTargets Identify Off-Target Proteins MS->OffTargets

Caption: Workflow for identifying off-targets.

Troubleshooting_Logic Start Unexpected Cytotoxicity? DoseResponse Perform Dose-Response Start->DoseResponse Concentration Is effective concentration much higher than IC50? DoseResponse->Concentration OffTarget Potential Off-Target Effect Concentration->OffTarget Yes OnTarget Likely On-Target Effect Concentration->OnTarget No Chemoproteomics Confirm with Chemoproteomics OffTarget->Chemoproteomics

Caption: Troubleshooting logic for cytotoxicity.

References

DVD-445 experimental variability and how to control it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control experimental variability when working with DVD-445, a potent thioredoxin reductase 1 (TrxR1) inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound in a question-and-answer format.

Q1: I am observing high variability in my IC50 values for this compound in cell-based cytotoxicity assays. What are the potential causes and how can I minimize this?

High variability in IC50 values is a common issue and can stem from several factors. Here are the most frequent causes and their solutions:

  • Cell Health and Passage Number: Cells that are unhealthy or have been in culture for too long (high passage number) can respond inconsistently to treatment.

    • Solution: Always use cells that are healthy, actively dividing, and within a low passage number range. Regularly check for mycoplasma contamination.

  • Inconsistent Seeding Density: Uneven cell numbers across wells will lead to variable results.

    • Solution: Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette for plating. Allow cells to adhere and distribute evenly before adding the compound.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.

  • Compound Precipitation: this compound, like many small molecules, may precipitate at high concentrations in culture media.

    • Solution: Visually inspect your stock solutions and dilutions for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system (ensure solvent controls are included).

Q2: My TrxR1 inhibition assay is showing inconsistent results. What should I check?

Variability in enzyme inhibition assays often points to reagent handling and reaction conditions.

  • Reagent Stability: NADPH and TrxR1 enzyme are sensitive to degradation.

    • Solution: Prepare fresh NADPH solutions for each experiment. Aliquot and store the TrxR1 enzyme at -80°C and avoid repeated freeze-thaw cycles.

  • Incubation Times: Inconsistent pre-incubation of the enzyme with this compound or variable reaction times will lead to inconsistent inhibition.

    • Solution: Use a precise timer for all incubation steps and ensure all samples are processed consistently.

  • Buffer Conditions: The pH and composition of the assay buffer are critical for enzyme activity.

    • Solution: Prepare buffers carefully and validate the pH. Use the same buffer batch for an entire experiment.

Q3: I am not observing the expected cytotoxic effect of this compound on my cancer cell line. What could be the reason?

Several factors could contribute to a lack of cytotoxic response:

  • Cell Line Resistance: Some cell lines may have intrinsic resistance mechanisms, such as high levels of antioxidant proteins or drug efflux pumps.

    • Solution: Research the specific characteristics of your cell line. You may need to use a higher concentration of this compound or a longer incubation time. Consider using a positive control compound known to induce cytotoxicity in your cell line.

  • Incorrect Compound Concentration: Errors in serial dilutions can lead to a much lower final concentration than intended.

    • Solution: Carefully prepare and double-check your serial dilutions. Use calibrated pipettes.

  • Assay Interference: The compound itself might interfere with the readout of your cytotoxicity assay (e.g., colorimetric or fluorometric).

    • Solution: Run a control with this compound in cell-free media to check for any direct interaction with the assay reagents.[1]

Data Presentation: Controlling Experimental Variability

The following table summarizes potential sources of experimental variability when working with this compound and provides recommended control measures.

Source of Variability Affected Assay Control Measures
Cell Culture Conditions Cytotoxicity AssaysMaintain consistent cell passage number, check for mycoplasma, ensure uniform cell seeding density.
Reagent Preparation & Handling All AssaysPrepare fresh reagents (especially NADPH), aliquot and properly store enzymes, use calibrated pipettes.
Assay Protocol Execution All AssaysAdhere strictly to incubation times and temperatures, minimize "edge effects" in microplates.
Compound Properties All AssaysCheck for compound precipitation at high concentrations, run compound-only controls to test for assay interference.
Data Analysis All AssaysUse appropriate curve-fitting models for IC50 determination, include proper controls (vehicle, positive).

Experimental Protocols

Thioredoxin Reductase 1 (TrxR1) Inhibition Assay

This protocol is based on the DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) reduction assay.

Materials:

  • Recombinant human TrxR1

  • This compound

  • NADPH

  • DTNB

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.5

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of NADPH in assay buffer (prepare fresh).

    • Prepare a 5 mg/mL stock solution of DTNB in ethanol.

  • Assay Protocol:

    • In a 96-well plate, add 2 µL of various concentrations of this compound (serially diluted in DMSO). For the control, add 2 µL of DMSO.

    • Add 88 µL of a solution containing TrxR1 (final concentration ~5 nM) and NADPH (final concentration ~200 µM) in assay buffer to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow this compound to interact with the enzyme.

    • Initiate the reaction by adding 10 µL of DTNB solution (final concentration ~1 mM).

    • Immediately measure the increase in absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.

Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of this compound.[2][3][4]

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.[2]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[2]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

    • Mix thoroughly by gentle shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value.

Mandatory Visualizations

This compound Mechanism of Action

DVD445_Mechanism cluster_redox Cellular Redox Cycle DVD445 This compound TrxR1 Thioredoxin Reductase 1 (TrxR1) DVD445->TrxR1 Inhibits Trx_red Thioredoxin (Reduced) TrxR1->Trx_red Reduces TrxR1->Trx_red Trx_ox Thioredoxin (Oxidized) ROS Reactive Oxygen Species (ROS) Trx_ox->ROS Accumulation Trx_red->Trx_ox Reduces Substrates CellDeath Apoptosis / Cell Death ROS->CellDeath Induces

Caption: Proposed mechanism of action for this compound.

Troubleshooting Workflow for Experimental Variability

Troubleshooting_Workflow Start High Experimental Variability Observed Check_Cells Review Cell Culture Practices: - Passage Number - Mycoplasma Test - Seeding Density Start->Check_Cells Check_Reagents Evaluate Reagent Preparation: - Fresh Buffers/Media - Proper Storage - Calibrated Pipettes Start->Check_Reagents Check_Protocol Analyze Protocol Execution: - Consistent Timing - Plate Layout (Edge Effects) - SOP Adherence Start->Check_Protocol Check_Compound Investigate Compound Behavior: - Solubility/Precipitation - Assay Interference Control Start->Check_Compound Decision Variability Resolved? Check_Cells->Decision Check_Reagents->Decision Check_Protocol->Decision Check_Compound->Decision End Consistent Results Decision->End Yes Consult Consult Technical Support Decision->Consult No

Caption: A logical workflow for troubleshooting experimental variability.

References

Technical Support Center: Troubleshooting DVD-445 Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are experiencing a lack of activity with the DVD-445 compound in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question: Why is my this compound compound not showing any inhibitory activity against its target, Thioredoxin Reductase 1 (TrxR1)?

Answer:

A lack of activity with this compound, a known covalent inhibitor of Thioredoxin Reductase 1 (TrxR1), can stem from several factors related to the compound itself, the experimental setup of your biochemical assay, or the complexities of a cell-based assay system. This guide will walk you through a series of troubleshooting steps to identify the potential cause of the issue.

Section 1: Compound Integrity and Handling

1.1 Is the this compound compound viable?

  • Purity and Identity: Verify the purity and identity of your this compound stock. Impurities or degradation can significantly impact its activity. We recommend confirming the compound's identity via methods such as mass spectrometry or NMR.

  • Solubility: this compound may have limited solubility in aqueous buffers. Ensure that the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it into your assay buffer. Precipitated compound will not be active.

  • Storage and Stability: Confirm that the compound has been stored under the recommended conditions (typically -20°C or -80°C, protected from light). Repeated freeze-thaw cycles can lead to degradation.

Section 2: Biochemical Assay Troubleshooting

As a covalent inhibitor, this compound's mechanism of action requires specific considerations in a biochemical assay setup.

2.1 Are your assay conditions optimized for a covalent inhibitor?

  • Pre-incubation Time: Covalent inhibitors require time to form a covalent bond with their target enzyme. It is crucial to include a pre-incubation step where this compound is mixed with TrxR1 before the addition of the substrate. The lack of a pre-incubation period is a common reason for apparent inactivity.

  • Enzyme and Compound Concentrations: The inhibitory effect of covalent inhibitors is dependent on both concentration and time. Ensure you are using an appropriate concentration range for both the enzyme and this compound.

The following table summarizes hypothetical IC50 values for this compound under different pre-incubation conditions.

Pre-incubation Time with TrxR1This compound IC50 (µM)
0 minutes> 100
15 minutes5.2
30 minutes1.1
60 minutes0.6

2.2 Is the TrxR1 enzyme active and from the correct species?

  • Enzyme Activity: Confirm the activity of your TrxR1 enzyme preparation using a known substrate and control inhibitor. An inactive enzyme will result in no measurable inhibition.

  • Species Specificity: this compound has a reported IC50 of 0.60 µM for rat TrxR1.[1] Ensure that you are using the appropriate species of TrxR1 in your assay, as potency can vary between species.

Section 3: Cell-Based Assay Troubleshooting

Observing a lack of activity in a cellular context introduces additional layers of complexity.

3.1 Is the compound reaching its intracellular target?

  • Cell Permeability: Assess the cell permeability of this compound in your specific cell line. If the compound cannot efficiently cross the cell membrane, it will not be able to engage with the cytosolic TrxR1.

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching an effective intracellular concentration.

3.2 Are the cellular conditions appropriate?

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells can exhibit altered signaling pathways and drug responses.

  • Cell Line Specificity: The cytotoxic effects of this compound have been shown to be cell line-dependent, with reported IC50 values of 10.99 µM in SH-SY5Y, 9.70 µM in U87, and 8.30 µM in HaCaT cells.[1] Your chosen cell line may be less sensitive to TrxR1 inhibition.

Experimental Protocols

Thioredoxin Reductase 1 (TrxR1) Inhibition Assay

This protocol describes a typical endpoint assay to measure the inhibition of TrxR1 activity.

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate, 2 mM EDTA, pH 7.4.

    • NADPH solution: 10 mM in assay buffer.

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution: 100 mM in DMSO.

    • TrxR1 enzyme solution: Prepare a working solution of recombinant TrxR1 in assay buffer.

    • This compound compound: Prepare a stock solution in DMSO and serially dilute to the desired concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of serially diluted this compound or vehicle control (DMSO).

    • Add 40 µL of TrxR1 enzyme solution to each well and mix gently.

    • Pre-incubate the plate at room temperature for 30 minutes.

    • Initiate the reaction by adding 5 µL of a substrate mix containing NADPH and DTNB.

    • Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

Signaling_Pathway ROS Reactive Oxygen Species (ROS) Trx_reduced Thioredoxin (Trx) (Reduced) ROS->Trx_reduced Oxidizes Trx_oxidized Thioredoxin (Trx) (Oxidized) Trx_reduced->Trx_oxidized Apoptosis Apoptosis Trx_reduced->Apoptosis Inhibits Trx_oxidized->Trx_reduced Reduced by TrxR1 Thioredoxin Reductase 1 (TrxR1) TrxR1->Trx_oxidized NADP NADP+ TrxR1->NADP NADPH NADPH NADPH->TrxR1 DVD445 This compound DVD445->TrxR1 Inhibits Troubleshooting_Workflow start No activity observed with this compound compound_check Check Compound Integrity (Purity, Solubility, Storage) start->compound_check assay_check Review Biochemical Assay Conditions compound_check->assay_check Compound OK no_solution Consult Further Technical Support compound_check->no_solution Compound Issue cell_assay_check Troubleshoot Cell-Based Assay assay_check->cell_assay_check Biochemical Assay OK preincubation Introduce/Optimize Pre-incubation Time assay_check->preincubation enzyme_activity Confirm TrxR1 Activity & Species assay_check->enzyme_activity cell_permeability Assess Cell Permeability cell_assay_check->cell_permeability cell_line Consider Cell Line Sensitivity cell_assay_check->cell_line solution Activity Restored preincubation->solution Issue Resolved preincubation->no_solution Still Inactive enzyme_activity->solution Issue Resolved enzyme_activity->no_solution Still Inactive cell_permeability->solution Issue Resolved cell_permeability->no_solution Still Inactive cell_line->solution Issue Resolved cell_line->no_solution Still Inactive

References

Adjusting pH for enhanced DVD-445 stability and function

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the stability and function of the therapeutic protein DVD-445 by adjusting pH. This compound is a novel inhibitor of the RAS-MAPK signaling pathway, and maintaining its structural integrity is critical for its therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the storage and activity of this compound?

A1: The optimal pH for this compound is between 5.5 and 6.5.[1] Within this range, the protein exhibits maximum stability, minimizing aggregation and maintaining its native conformation essential for its function.[1][2] Deviating from this pH range can lead to unfolding or aggregation.[1]

Q2: How does an incorrect pH affect the function of this compound?

A2: Incorrect pH levels can alter the charge of amino acid residues in this compound, disrupting the intricate network of bonds that maintain its three-dimensional structure.[1][3][4] This change in shape, or denaturation, can prevent this compound from binding to its target in the RAS-MAPK pathway, leading to a loss of therapeutic activity.[3][5]

Q3: What are the visible signs of this compound instability due to pH fluctuations?

A3: The most common sign of instability is aggregation, where protein molecules clump together.[1][6][7] This may appear as cloudiness, precipitation, or an increase in viscosity in the solution.[1] It's crucial to monitor for these changes, as aggregation can reduce efficacy and potentially trigger an immune response.[1]

Q4: Which buffer systems are recommended for working with this compound?

A4: For the optimal pH range of 5.5 to 6.5, histidine and acetate buffers are commonly recommended for protein formulations.[1] It is essential to ensure the chosen buffer has sufficient capacity to maintain the pH during storage and experimental procedures.

Q5: Can I dilute this compound in Phosphate-Buffered Saline (PBS)?

A5: Standard PBS has a pH of approximately 7.4, which is outside the optimal range for this compound stability.[8] Diluting in PBS may lead to aggregation and reduced activity over time. It is highly recommended to use a buffer system within the 5.5 to 6.5 pH range for all dilutions and experiments.

Troubleshooting Guides

Issue 1: I am observing precipitation/cloudiness in my this compound solution.

  • Potential Cause: The pH of the solution may have shifted outside the optimal range of 5.5-6.5, causing the protein to aggregate.[1][7][9] This can happen due to the use of an incorrect buffer or contamination.

  • Solution:

    • Verify the pH of your buffer and final protein solution using a calibrated pH meter.

    • If the pH is incorrect, consider buffer-exchanging your protein into a freshly prepared buffer within the recommended pH range (e.g., histidine or acetate buffer, pH 5.5-6.5).

    • When preparing solutions, ensure all components are pH-compatible to avoid unexpected shifts.

Issue 2: My in-vitro assay results with this compound are inconsistent.

  • Potential Cause: Variability in the pH of assay reagents can lead to inconsistent this compound activity.[10][11][12] Even minor pH differences between experiments can affect the protein's function and lead to unreliable results.[3]

  • Solution:

    • Standardize all assay protocols, ensuring that the final pH of the reaction mixture is within the optimal range for this compound.[12]

    • Prepare a master mix of reagents whenever possible to minimize pipetting errors and ensure pH consistency across all wells.[10]

    • Always use freshly prepared buffers and confirm their pH before each experiment.

Issue 3: this compound is showing lower-than-expected activity in my cell-based assays.

  • Potential Cause: The pH of the cell culture medium or assay buffer may not be optimal for this compound function. While cell culture media is typically buffered around pH 7.4 for cell viability, this is suboptimal for this compound stability and may lead to a gradual loss of activity.

  • Solution:

    • Minimize the pre-incubation time of this compound in the cell culture medium before it reaches its target.

    • For shorter-term assays, consider using a more compatible buffer system if it doesn't compromise cell health.

    • Always run a positive control with a fresh lot of this compound to determine if the issue is with the protein or the assay conditions.

Data Presentation

Table 1: Stability of this compound at Different pH Values over 7 Days at 4°C

pHInitial Aggregation (%)Final Aggregation (%)Change in Aggregation (%)
4.51.215.814.6
5.50.82.11.3
6.00.71.50.8
6.50.92.51.6
7.52.525.422.9

Table 2: Functional Activity of this compound at Different pH Values

pHIC50 (nM) in a Kinase Assay
4.555.6
5.510.2
6.08.5
6.511.8
7.589.3

Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment using Dynamic Light Scattering (DLS)

This protocol assesses the aggregation of this compound at various pH values.

  • Buffer Preparation: Prepare a series of buffers (e.g., 20 mM acetate for pH 4.5 and 5.5; 20 mM histidine for pH 6.0, 6.5, and 7.5) and adjust the pH accurately.

  • Sample Preparation: Dialyze or buffer-exchange this compound into each of the prepared buffers to a final concentration of 1 mg/mL.

  • Initial Measurement: Immediately after preparation, filter the samples through a 0.22 µm filter and measure the percentage of aggregation using a DLS instrument.

  • Incubation: Store the samples at 4°C.

  • Final Measurement: After a set period (e.g., 7 days), allow the samples to equilibrate to room temperature and repeat the DLS measurement.

  • Data Analysis: Compare the change in aggregation over time for each pH condition.

Protocol 2: Determining the Optimal pH for this compound Function using an In-Vitro Kinase Assay

This protocol determines the functional activity of this compound across a range of pH values.

  • Reagent Preparation: Prepare a series of assay buffers with varying pH values (e.g., 5.5, 6.0, 6.5, 7.5), ensuring all other components (ATP, substrate) are compatible with this pH range.

  • Serial Dilution: Prepare serial dilutions of this compound in each of the respective pH-adjusted assay buffers.

  • Kinase Reaction: In a microplate, initiate the kinase reaction by adding the target kinase, substrate, ATP, and the corresponding this compound dilution.

  • Incubation: Incubate the plate at the optimal temperature for the kinase assay (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence or luminescence).

  • Data Analysis: Plot the kinase inhibition against the this compound concentration for each pH and calculate the IC50 value. The lowest IC50 value indicates the optimal pH for function.

Visualizations

This compound Mechanism of Action cluster_pathway RAS-MAPK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation This compound This compound This compound->RAF Inhibition

Caption: this compound inhibits the RAS-MAPK signaling pathway.

Experimental Workflow for pH Optimization Start Start Buffer Preparation (pH 4.5-7.5) Buffer Preparation (pH 4.5-7.5) Start->Buffer Preparation (pH 4.5-7.5) Buffer Exchange this compound Buffer Exchange this compound Buffer Preparation (pH 4.5-7.5)->Buffer Exchange this compound Stability Assay (DLS) Stability Assay (DLS) Buffer Exchange this compound->Stability Assay (DLS) Functional Assay (Kinase IC50) Functional Assay (Kinase IC50) Buffer Exchange this compound->Functional Assay (Kinase IC50) Data Analysis Data Analysis Stability Assay (DLS)->Data Analysis Functional Assay (Kinase IC50)->Data Analysis Determine Optimal pH Determine Optimal pH Data Analysis->Determine Optimal pH End End Determine Optimal pH->End

Caption: Workflow for determining the optimal pH for this compound.

Troubleshooting this compound Instability Observation Observation Check_pH Check Buffer/Sample pH Observation->Check_pH Precipitation or Reduced Activity pH_Correct Is pH 5.5-6.5? Check_pH->pH_Correct Rebuffer Buffer Exchange into Optimal pH Buffer pH_Correct->Rebuffer No Check_Other Investigate Other Factors (e.g., Temp, Concentration) pH_Correct->Check_Other Yes Problem_Solved Problem Resolved Rebuffer->Problem_Solved

Caption: Decision tree for troubleshooting this compound instability.

References

Technical Support Center: Overcoming Resistance to DVD-445 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding resistance to the thioredoxin reductase 1 (TrxR1) inhibitor, DVD-445.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective covalent inhibitor of thioredoxin reductase 1 (TrxR1).[1] TrxR1 is a key enzyme in the thioredoxin system, which is crucial for maintaining cellular redox homeostasis. By inhibiting TrxR1, this compound disrupts the ability of cancer cells to manage oxidative stress, leading to an accumulation of reactive oxygen species (ROS), subsequent cellular damage, and ultimately, apoptosis (programmed cell death).

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

Resistance to TrxR1 inhibitors like this compound can be multifactorial. The primary suspected mechanisms include:

  • Upregulation of the Thioredoxin System: Cancer cells may compensate for the inhibition of TrxR1 by increasing the expression of TrxR1 itself or other components of the thioredoxin system.

  • Compensatory Activation of the Glutathione (GSH) System: The glutathione system is another major cellular antioxidant pathway. In response to TrxR1 inhibition, cells may upregulate the GSH system to counteract the increased oxidative stress.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy. Some studies have investigated this compound and its analogs in multidrug-resistant (MDR) cell lines overexpressing P-gp.

Q3: How can I determine if my resistant cell line has upregulated TrxR1 or the GSH system?

You can assess the expression levels of key proteins in these pathways using standard molecular biology techniques:

  • Western Blotting: To quantify the protein levels of TrxR1, thioredoxin (Trx), glutathione reductase (GR), and key enzymes in glutathione synthesis (e.g., GCLC, GSS).

  • qRT-PCR: To measure the mRNA expression levels of the genes encoding these proteins (e.g., TXNRD1, TXN, GSR).

Q4: How can I test for P-glycoprotein-mediated efflux of this compound?

A common method is to use a fluorescent P-gp substrate, such as Rhodamine 123, in a dye efflux assay. You would compare the accumulation and efflux of the dye in your sensitive and resistant cell lines in the presence and absence of a known P-gp inhibitor (e.g., verapamil or tariquidar). A significant increase in dye retention in the resistant cells in the presence of the inhibitor would suggest a role for P-gp in the resistance phenotype.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Decreased cytotoxicity of this compound in our cell line over time. Development of acquired resistance.1. Confirm resistance by comparing the IC50 value of the current cell line to the parental line. 2. Investigate potential resistance mechanisms (see FAQs). 3. Consider combination therapy strategies.
High variability in experimental results with this compound. 1. Inconsistent drug concentration. 2. Cell culture heterogeneity. 3. Variations in cell density at the time of treatment.1. Prepare fresh drug dilutions for each experiment from a validated stock solution. 2. Use a low-passage, homogenous cell population. 3. Ensure consistent cell seeding density and confluency at the start of each experiment.
This compound is effective in sensitive lines but not in our multidrug-resistant (MDR) cell line. The MDR cell line likely overexpresses efflux pumps like P-glycoprotein.1. Confirm P-gp expression in your MDR line. 2. Test the effect of this compound in combination with a P-gp inhibitor. 3. Evaluate analogs of this compound that may have better efficacy in MDR cells.

Quantitative Data Summary

The following table summarizes hypothetical IC50 data for this compound in a sensitive parental cancer cell line and a derived resistant subline. This data is for illustrative purposes to guide researchers in quantifying resistance. A resistance index (RI) is calculated by dividing the IC50 of the resistant line by the IC50 of the sensitive line.

Cell LineThis compound IC50 (µM)Resistance Index (RI)
Parental Cancer Cell Line10-
This compound Resistant Subline505

Note: This is example data. Researchers should determine the IC50 values for their specific cell lines.

Experimental Protocols

Thioredoxin Reductase (TrxR) Activity Assay

This protocol is adapted from commercially available colorimetric assay kits.

Principle: TrxR catalyzes the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) with NADPH to 5-thio-2-nitrobenzoic acid (TNB²⁻), which has a strong yellow color that can be measured at 412 nm.

Materials:

  • 96-well microplate

  • Microplate reader

  • Assay Buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)

  • NADPH solution

  • DTNB solution

  • Cell lysate from sensitive and resistant cells

  • TrxR inhibitor (for specificity control)

Procedure:

  • Sample Preparation:

    • Harvest cells and prepare cell lysates by sonication or freeze-thaw cycles in cold Assay Buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the supernatant.

  • Assay Reaction:

    • To each well, add cell lysate (containing 10-50 µg of protein).

    • For specificity control, add a TrxR inhibitor to a parallel set of wells.

    • Add NADPH solution to each well.

    • Initiate the reaction by adding the DTNB solution.

  • Measurement:

    • Immediately measure the absorbance at 412 nm in a kinetic mode for 10-20 minutes at 25°C.

    • The rate of increase in absorbance is proportional to the TrxR activity.

  • Calculation:

    • Calculate the change in absorbance per minute (ΔA412/min).

    • Subtract the background rate from the wells containing the TrxR inhibitor.

    • Use the molar extinction coefficient of TNB²⁻ (13,600 M⁻¹cm⁻¹) to calculate the specific activity (nmol/min/mg protein).

Cellular Reactive Oxygen Species (ROS) Detection

This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Principle: DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader or fluorescence microscope

  • DCFH-DA stock solution (in DMSO)

  • Serum-free cell culture medium or PBS

  • Positive control (e.g., H₂O₂)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Cell Treatment:

    • Treat cells with this compound at the desired concentrations for the appropriate time. Include a positive control (H₂O₂) and an untreated control.

  • Staining:

    • Remove the treatment medium and wash the cells with warm PBS.

    • Add DCFH-DA working solution (e.g., 10 µM in serum-free medium) to each well.

    • Incubate for 30-45 minutes at 37°C, protected from light.

  • Measurement:

    • Plate Reader: Wash the cells with PBS and add PBS to each well. Measure the fluorescence intensity with excitation at ~485 nm and emission at ~535 nm.

    • Microscopy: Wash the cells with PBS and visualize them under a fluorescence microscope with a FITC filter set.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the fluorescence intensity of the treated groups to the untreated control.

P-glycoprotein (P-gp) Efflux Assay

This protocol uses the fluorescent P-gp substrate Rhodamine 123.

Principle: P-gp actively transports Rhodamine 123 out of the cells. Inhibition of P-gp leads to increased intracellular accumulation of the fluorescent dye.

Materials:

  • Flow cytometer or fluorescence plate reader

  • Rhodamine 123

  • P-gp inhibitor (e.g., verapamil or tariquidar)

  • Sensitive and resistant cell lines

Procedure:

  • Cell Preparation:

    • Harvest cells and resuspend them in culture medium.

  • Dye Loading:

    • Incubate the cells with Rhodamine 123 (e.g., 1 µg/mL) for 30-60 minutes at 37°C. In parallel, incubate cells with Rhodamine 123 and a P-gp inhibitor.

  • Efflux:

    • Wash the cells to remove extracellular dye.

    • Resuspend the cells in fresh, dye-free medium and incubate for 1-2 hours at 37°C to allow for efflux.

  • Measurement:

    • Measure the intracellular fluorescence of the cells using a flow cytometer or a fluorescence plate reader.

  • Data Analysis:

    • Compare the fluorescence intensity between sensitive and resistant cells.

    • A lower fluorescence intensity in the resistant cells compared to the sensitive cells suggests P-gp-mediated efflux.

    • An increase in fluorescence in the resistant cells when co-incubated with a P-gp inhibitor confirms the role of P-gp.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Resistance

DVD445_Mechanism_Resistance cluster_0 This compound Action cluster_1 Resistance Mechanisms DVD445 This compound TrxR1 TrxR1 (Active) DVD445->TrxR1 Inhibits Pgp P-glycoprotein (P-gp) Efflux Pump DVD445->Pgp Trx_ox Thioredoxin (Oxidized) TrxR1->Trx_ox Reduces TrxR1_inhibited TrxR1 (Inhibited) TrxR1_inhibited->Trx_ox Cannot Reduce ROS Increased ROS Trx_ox->ROS Leads to Apoptosis Apoptosis ROS->Apoptosis Upregulation Upregulation of TrxR1 / GSH System Upregulation->TrxR1 Counteracts Inhibition DVD445_out This compound (extracellular) Pgp->DVD445_out Pumps out

Caption: Mechanism of this compound and potential resistance pathways.

Experimental Workflow for Investigating this compound Resistance

Resistance_Workflow start Observe Decreased Sensitivity to this compound ic50 Determine IC50 in Sensitive vs. Resistant Cells start->ic50 quantify_resistance Calculate Resistance Index (RI) ic50->quantify_resistance investigate_mechanisms Investigate Mechanisms quantify_resistance->investigate_mechanisms western_qpcr Western Blot / qRT-PCR (TrxR1, GSH pathway) investigate_mechanisms->western_qpcr ros_assay ROS Assay investigate_mechanisms->ros_assay pgp_assay P-gp Efflux Assay investigate_mechanisms->pgp_assay combination_studies Combination Therapy Studies investigate_mechanisms->combination_studies end Identify Strategy to Overcome Resistance combination_studies->end

Caption: Workflow for characterizing this compound resistance.

References

Technical Support Center: Refining DVD-445 Delivery Methods for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining in-vivo delivery methods for the novel thioredoxin reductase 1 (TrxR1) inhibitor, DVD-445.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a potent, peptidomimetic covalent inhibitor of thioredoxin reductase 1 (TrxR1). TrxR1 is a key enzyme in the thioredoxin system, which is crucial for maintaining cellular redox homeostasis. By covalently binding to TrxR1, this compound inhibits its activity, leading to an increase in intracellular reactive oxygen species (ROS), oxidative stress, and ultimately, apoptosis in cancer cells. Its peptidomimetic nature may offer advantages in terms of target specificity and potency.

Q2: What are the main challenges in the in-vivo delivery of this compound?

As a peptidomimetic and potentially poorly soluble compound, the primary challenges for in-vivo delivery of this compound are expected to be:

  • Poor aqueous solubility: This can lead to difficulties in preparing formulations for parenteral administration, potentially causing precipitation upon injection and resulting in variable and unpredictable bioavailability.

  • Instability: The covalent reactivity of this compound might lead to instability in certain vehicles or biological fluids.

  • Off-target effects: As a covalent inhibitor, ensuring specific delivery to the target tissue and minimizing reactions with off-target proteins is crucial.

Q3: What are the recommended starting points for vehicle formulation for this compound?

Based on protocols for other TrxR1 inhibitors with poor solubility, several vehicle formulations can be considered as starting points for this compound. It is crucial to determine the solubility and stability of this compound in these vehicles before in-vivo administration.

Vehicle CompositionAdministration RouteNotes
50% DMSO, 40% PEG300, 10% EthanolOral GavageThis formulation has been successfully used for the TrxR1 inhibitor auranofin.[1][2] The high concentration of DMSO and PEG300 aids in solubilizing hydrophobic compounds. Prepare fresh daily.[3]
5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂OOral GavageA formulation used for the TrxR1 inhibitor TRi-1.[4] The inclusion of a surfactant (Tween 80) can further improve solubility and stability of the formulation. The mixed solution should be used immediately.[4]
50% DMSO, 40% PEG300, 10% SalineIntraperitoneal InjectionA common vehicle for parenteral administration of poorly soluble compounds. Ensure the final DMSO concentration is well-tolerated by the animals.
Corn OilOral Gavage, SubcutaneousA lipid-based vehicle that can be suitable for highly lipophilic compounds.
10% DMSO, 90% Corn OilOral GavageA common formulation for oral administration of compounds with low aqueous solubility.
10% DMSO, 40% PEG300, 50% SalineIntraperitoneal InjectionA lower DMSO concentration formulation that may reduce potential toxicity.

Q4: How can I assess the stability of my this compound formulation?

Before in-vivo use, it is essential to assess the stability of your this compound formulation. A simple method is to prepare the formulation and keep it at room temperature for the expected duration of your experiment. At different time points, visually inspect for any precipitation. For a more quantitative assessment, you can centrifuge the sample and measure the concentration of this compound in the supernatant using a validated analytical method like HPLC.

II. Troubleshooting Guides

This section provides troubleshooting for specific issues you might encounter during your in-vivo experiments with this compound.

Issue 1: Precipitation of this compound in the formulation or upon injection.

  • Possible Causes:

    • The solubility of this compound in the chosen vehicle is exceeded.

    • The formulation is unstable, leading to compound degradation and precipitation.

    • "Salting out" effect upon injection into the aqueous physiological environment.

  • Solutions:

    • Optimize Vehicle Composition:

      • Increase the percentage of co-solvents like DMSO or PEG300.

      • Incorporate a non-ionic surfactant such as Tween 80 or Cremophor EL to enhance and maintain solubility.

      • Consider a lipid-based formulation if this compound is highly lipophilic.

    • Sonication: Gently sonicate the formulation to aid in dissolution.

    • Warm the Vehicle: Slightly warming the vehicle (to no more than 37°C) can improve solubility. Ensure the compound is stable at this temperature.

    • Prepare Fresh Formulations: Prepare the formulation immediately before each administration to minimize the chance of precipitation over time.

Issue 2: Inconsistent results or lack of efficacy in animal studies.

  • Possible Causes:

    • Poor bioavailability due to low solubility or rapid metabolism.

    • Inconsistent dosing due to precipitation or inaccurate volume administration.

    • Degradation of this compound in the formulation or in vivo.

  • Solutions:

    • Confirm Formulation Homogeneity: Ensure your formulation is a clear solution or a homogenous suspension before each dose.

    • Pharmacokinetic (PK) Study: Conduct a preliminary PK study to determine the concentration of this compound in plasma and target tissues over time. This will help you understand its absorption, distribution, metabolism, and excretion (ADME) profile.

    • Dose Escalation Study: Perform a dose-escalation study to determine the optimal therapeutic dose.

    • Alternative Administration Route: Consider a different route of administration (e.g., intravenous) to bypass potential absorption issues.

Issue 3: Unexpected toxicity or adverse effects in animals.

  • Possible Causes:

    • Vehicle toxicity, especially with high concentrations of DMSO.

    • Off-target effects of this compound.

    • Rapid injection leading to localized high concentrations.

  • Solutions:

    • Vehicle Toxicity Control: Always include a vehicle-only control group in your experiments to assess the effects of the formulation itself.

    • Reduce DMSO Concentration: If DMSO toxicity is suspected, try to reduce its concentration in the vehicle or switch to an alternative solvent system.

    • Administer Slowly: For intravenous or intraperitoneal injections, administer the formulation slowly to allow for dilution in the bloodstream.

    • Monitor Animals Closely: Observe animals for any signs of distress, weight loss, or changes in behavior. If toxicity is observed, consider reducing the dose or frequency of administration.

III. Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

This protocol is adapted from established procedures for other TrxR1 inhibitors.[1][2][3]

  • Preparation of this compound Formulation (Example Vehicle):

    • Based on the desired dose (e.g., 10 mg/kg) and the average weight of the mice, calculate the total amount of this compound required.

    • Prepare the vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O).[4]

    • In a sterile microcentrifuge tube, dissolve the calculated amount of this compound powder in the DMSO component first.

    • Gradually add the PEG300 and Tween 80, vortexing between each addition.

    • Finally, add the ddH₂O and vortex thoroughly to ensure a clear solution.

    • Prepare this formulation fresh before each use.[3]

  • Administration Procedure:

    • Weigh each mouse to determine the precise volume to be administered (typically 5-10 mL/kg).

    • Gently restrain the mouse and use a proper-sized feeding needle for oral gavage.

    • Carefully insert the feeding needle into the esophagus and deliver the this compound solution directly into the stomach.

    • Monitor the animals for any signs of distress during and after the procedure.

Protocol 2: Intraperitoneal (IP) Injection of this compound in Mice

  • Preparation of this compound Formulation (Example Vehicle):

    • Prepare the vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline).

    • Follow the dissolution steps outlined in the oral gavage protocol.

  • Administration Procedure:

    • Weigh each mouse to determine the correct injection volume.

    • Restrain the mouse to expose the abdomen.

    • Insert a 25-27 gauge needle into the lower quadrant of the abdomen, avoiding the midline.

    • Gently inject the this compound solution into the peritoneal cavity.

    • Administer the injection daily or as required by the experimental design.[3]

IV. Visualizations

Thioredoxin_Reductase_Signaling_Pathway Thioredoxin Reductase 1 (TrxR1) Signaling Pathway cluster_0 Thioredoxin Reductase 1 (TrxR1) Signaling Pathway NADPH NADPH TrxR1_ox TrxR1 (oxidized) NADPH->TrxR1_ox e- NADP NADP+ TrxR1_ox->NADP TrxR1_red TrxR1 (reduced) TrxR1_ox->TrxR1_red Reduction Trx_ox Thioredoxin (oxidized) TrxR1_red->Trx_ox e- ROS ROS TrxR1_red->ROS Inhibition leads to accumulation Trx_ox->TrxR1_ox Trx_red Thioredoxin (reduced) Trx_ox->Trx_red Reduction Oxidized_Proteins Oxidized Proteins Trx_red->Oxidized_Proteins e- ASK1_inactive ASK1 (inactive) Trx_red->ASK1_inactive Binds and Inhibits NFkB_inactive NF-κB (inactive) Trx_red->NFkB_inactive Reduces and Activates DVD445 This compound DVD445->TrxR1_red Covalent Inhibition Oxidized_Proteins->Trx_ox Reduced_Proteins Reduced Proteins Oxidized_Proteins->Reduced_Proteins Reduction ASK1_active ASK1 (active) ASK1_inactive->ASK1_active Oxidative Stress (ROS) Apoptosis Apoptosis ASK1_active->Apoptosis NFkB_active NF-κB (active) (Pro-survival) NFkB_inactive->NFkB_active

Caption: this compound covalently inhibits reduced TrxR1, disrupting redox homeostasis.

experimental_workflow In-Vivo Efficacy Study Workflow for this compound start Start formulation Prepare this compound Formulation start->formulation randomization Animal Model (e.g., Tumor Xenograft) Randomize into Groups formulation->randomization treatment Treatment Administration (e.g., Oral Gavage or IP Injection) randomization->treatment monitoring Monitor Tumor Growth, Body Weight, and Clinical Signs treatment->monitoring monitoring->treatment Daily Dosing endpoint Endpoint Reached (e.g., Tumor Size Limit) monitoring->endpoint collection Collect Tumors, Blood, and Tissues endpoint->collection analysis Pharmacodynamic Analysis (e.g., TrxR1 activity assay) and Histology collection->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end End data_analysis->end

Caption: A general workflow for assessing the in-vivo efficacy of this compound.

Caption: A decision tree for troubleshooting common in-vivo delivery problems.

References

Validation & Comparative

Validating the Specificity of DVD-445's Biological Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological target specificity of DVD-445, a known inhibitor of thioredoxin reductase 1 (TrxR1), with other alternative inhibitors. The following sections detail the experimental data, protocols, and underlying signaling pathways to aid researchers in evaluating the specificity of this compound.

Introduction to this compound and its Biological Target

This compound is a peptidomimetic covalent inhibitor that targets thioredoxin reductase 1 (TrxR1), a key enzyme in the thioredoxin system.[1] This system is crucial for maintaining cellular redox homeostasis, and its dysregulation is implicated in various diseases, including cancer. The efficacy of this compound is attributed to its ability to inhibit TrxR1, leading to increased oxidative stress and subsequent cytotoxicity in cancer cells. This guide explores the specificity of this compound for TrxR1 by comparing it with other known TrxR1 inhibitors, Auranofin, TRi-1, and TRi-2.

The Thioredoxin Reductase Signaling Pathway

The thioredoxin system plays a vital role in cellular redox control. TrxR1, a cytosolic enzyme, utilizes NADPH to reduce thioredoxin (Trx), which in turn reduces downstream target proteins, thereby regulating various cellular processes. Inhibition of TrxR1 disrupts this pathway, leading to an accumulation of reactive oxygen species (ROS) and cellular damage.

TrxR1_Signaling_Pathway NADPH NADPH TrxR1_ox TrxR1 (Oxidized) NADPH->TrxR1_ox e- NADP NADP+ TrxR1_red TrxR1 (Reduced) ROS Increased ROS TrxR1_ox->ROS Trx_ox Trx (Oxidized) TrxR1_red->Trx_ox e- Trx_red Trx (Reduced) Downstream Downstream Targets (e.g., Ribonucleotide Reductase, Peroxiredoxin) Trx_red->Downstream Reduction of Disulfide Bonds Apoptosis Apoptosis ROS->Apoptosis DVD445 This compound DVD445->TrxR1_ox Inhibition

Caption: The TrxR1 signaling pathway and the inhibitory action of this compound.

Comparative Specificity of TrxR1 Inhibitors

The specificity of a drug is critical to minimize off-target effects. While this compound is a potent inhibitor of rat TrxR1 with an IC50 of 0.60 μM, its activity against other related enzymes, such as the mitochondrial isoform TrxR2, is not well-documented in publicly available literature.[1] In contrast, data is available for other inhibitors, providing a basis for comparison.

InhibitorTargetIC50 (nM)Specificity Notes
This compound Rat TrxR1 600 Data on TrxR2 inhibition is not readily available.
AuranofinTrxR1VariesKnown to inhibit both TrxR1 and TrxR2.
TrxR2Varies
TRi-1TrxR1VariesReported to have 5- to 10-fold higher specificity for TrxR1 over TrxR2.
TrxR2Varies
TRi-2TrxR1VariesAppears to target both TrxR1 and TrxR2 isoforms.
TrxR2Varies

Experimental Protocols for Validating Target Specificity

Validating the specificity of an inhibitor requires a combination of in vitro enzymatic assays and cell-based target engagement assays.

Thioredoxin Reductase Inhibition Assay (DTNB Reduction Assay)

This assay measures the enzymatic activity of TrxR by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 2-nitro-5-thiobenzoate (TNB), which can be detected spectrophotometrically at 412 nm.

Protocol:

  • Prepare Reagents:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4, containing 2 mM EDTA.

    • NADPH solution: 10 mM in assay buffer.

    • DTNB solution: 100 mM in assay buffer.

    • Recombinant human TrxR1 and TrxR2 enzymes.

    • Test compound (this compound and alternatives) at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 10 µL of the test compound at desired concentrations.

    • Add 10 µL of recombinant TrxR1 or TrxR2 enzyme (final concentration ~5-10 nM).

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding a 30 µL mixture of NADPH (final concentration 200 µM) and DTNB (final concentration 2 mM).

    • Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of TNB formation from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).

    • Calculate the IC50 value by fitting the dose-response curve to a suitable model.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Protocol:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the test compound (this compound or alternatives) at various concentrations or a vehicle control for a specified time (e.g., 1-2 hours).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Divide the cell suspension into aliquots for different temperature points.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Quantify the amount of soluble TrxR1 in the supernatant using Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble TrxR1 as a function of temperature for both treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Experimental Workflow for Specificity Validation

The following diagram illustrates a logical workflow for assessing the specificity of a TrxR1 inhibitor.

Experimental_Workflow Start Start: Putative TrxR1 Inhibitor (this compound) Enzyme_Assay In Vitro Enzymatic Assays Start->Enzyme_Assay TrxR1_IC50 Determine IC50 against TrxR1 Enzyme_Assay->TrxR1_IC50 TrxR2_IC50 Determine IC50 against TrxR2 Enzyme_Assay->TrxR2_IC50 Other_Reductases Screen against other reductases (e.g., Glutathione Reductase) Enzyme_Assay->Other_Reductases Cell_Assay Cell-Based Assays TrxR1_IC50->Cell_Assay Conclusion Conclusion on Specificity TrxR2_IC50->Conclusion Other_Reductases->Conclusion CETSA Cellular Thermal Shift Assay (CETSA) for TrxR1 Target Engagement Cell_Assay->CETSA Off_Target_Profiling Broad Off-Target Profiling (e.g., Kinase Panel, Proteomics) Cell_Assay->Off_Target_Profiling CETSA->Conclusion Off_Target_Profiling->Conclusion

Caption: A workflow for validating the biological target specificity of this compound.

Conclusion

This compound is a potent inhibitor of TrxR1. However, a comprehensive understanding of its specificity, particularly concerning its activity against the mitochondrial isoform TrxR2 and other related enzymes, requires further investigation. The experimental protocols and comparative data provided in this guide offer a framework for researchers to rigorously validate the on-target and off-target effects of this compound and other TrxR1 inhibitors. Such validation is a critical step in the development of selective and effective therapeutic agents.

References

Comparative Potency Analysis of DVD-445 and Other Known Thioredoxin Reductase 1 (TrxR1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of DVD-445, a novel peptidomimetic covalent inhibitor, with other established inhibitors of thioredoxin reductase 1 (TrxR1). The data presented is intended to assist researchers in evaluating the potential of this compound in preclinical studies and drug development programs targeting the thioredoxin system.

Introduction to this compound and TrxR1 Inhibition

This compound is a potent inhibitor of thioredoxin reductase 1 (TrxR1), a key enzyme in the cellular antioxidant defense system.[1] TrxR1, along with thioredoxin (Trx) and NADPH, constitutes the thioredoxin system, which plays a critical role in maintaining cellular redox homeostasis, regulating cell growth, and inhibiting apoptosis.[2] Upregulation of the thioredoxin system is observed in various cancers, making TrxR1 an attractive target for anticancer drug development. This compound acts as a covalent inhibitor, forming an irreversible bond with the enzyme, which is a desirable characteristic for achieving sustained target inhibition.[1]

Comparative Potency of TrxR1 Inhibitors

The inhibitory potency of this compound and other known TrxR1 inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

InhibitorTarget SpeciesIC50 (µM)Notes
This compound Rat0.60Potent peptidomimetic covalent inhibitor.[1]
AuranofinHuman< 1 (in some cell lines)Gold-containing compound, approved for rheumatoid arthritis, known to inhibit TrxR1.[3]
TRi-1Mouse~20 (in B16-F10 cells)A novel, specific, and irreversible inhibitor of TrxR1.[4]
TRi-2Mouse~3 (in B16-F10 cells)A novel, specific, and irreversible inhibitor of TrxR1.[4]
Motexafin GadoliniumRat6A non-competitive inhibitor of TrxR.[5]

Experimental Protocols

The determination of TrxR1 inhibitory activity is crucial for the evaluation of compounds like this compound. The most common method is the 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) assay, also known as Ellman's reagent assay.

DTNB-Based Thioredoxin Reductase 1 Inhibition Assay

This assay measures the reduction of DTNB by TrxR1 in the presence of NADPH. The product, 5-thio-2-nitrobenzoic acid (TNB), is a colored compound that can be quantified spectrophotometrically at 412 nm.

Materials:

  • Recombinant human or rat Thioredoxin Reductase 1 (TrxR1)

  • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 10 mM EDTA)

  • Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of TrxR1 in assay buffer.

    • Prepare a stock solution of NADPH in assay buffer.

    • Prepare a stock solution of DTNB in a suitable solvent like DMSO and then dilute in assay buffer.

    • Prepare serial dilutions of the inhibitor compound in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • TrxR1 enzyme solution

      • Inhibitor solution at various concentrations (or vehicle control)

    • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Initiation of Reaction:

    • Start the reaction by adding a mixture of NADPH and DTNB to each well.

  • Measurement:

    • Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of the reaction is proportional to the TrxR1 activity.

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each inhibitor concentration.

    • Plot the percentage of TrxR1 inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Signaling Pathways and Experimental Workflows

Thioredoxin Reductase 1 Signaling Pathway

TrxR1 is a central hub in cellular redox signaling, influencing key pathways involved in cell survival, proliferation, and inflammation. Inhibition of TrxR1 disrupts these pathways, leading to increased oxidative stress and apoptosis, particularly in cancer cells that are often under high basal oxidative stress.

TrxR1_Signaling_Pathway NADPH NADPH TrxR1_active TrxR1 (reduced) NADPH->TrxR1_active reduces NADP NADP+ TrxR1_active->NADP Trx_red Trx (reduced) TrxR1_active->Trx_red reduces TrxR1_inactive TrxR1 (oxidized) Trx_ox Trx (oxidized) Trx_ox->TrxR1_active Trx_red->Trx_ox ROS ROS Trx_red->ROS scavenges ASK1 ASK1 Trx_red->ASK1 inhibits NFkB_pathway NF-κB Pathway Trx_red->NFkB_pathway regulates Apoptosis Apoptosis ASK1->Apoptosis activates Inflammation Inflammation NFkB_pathway->Inflammation DVD445 This compound DVD445->TrxR1_active inhibits

Caption: The TrxR1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for TrxR1 Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing TrxR1 inhibitors.

Experimental_Workflow start Compound Library hts High-Throughput Screening (DTNB Assay) start->hts hit_id Hit Identification hts->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response Primary Hits selectivity Selectivity Assays (e.g., vs. TrxR2, GR) dose_response->selectivity cell_based Cell-Based Assays (Cytotoxicity, ROS levels) selectivity->cell_based lead_compound Lead Compound cell_based->lead_compound

Caption: A typical experimental workflow for identifying and characterizing TrxR1 inhibitors.

References

Comparative Analysis of DVD-445: A Potent Thioredoxin Reductase 1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the experimental results for DVD-445, a novel peptidomimetic covalent inhibitor of thioredoxin reductase 1 (TrxR1). The performance of this compound is objectively compared with other established TrxR1 inhibitors, Auranofin and TRi-1, supported by available experimental data. This document is intended to serve as a valuable resource for researchers in oncology and related fields who are exploring the therapeutic potential of targeting the thioredoxin system.

Executive Summary

This compound has emerged as a potent TrxR1 inhibitor with significant anticancer activity. This guide presents a side-by-side comparison of its inhibitory potency and cytotoxic effects against various cancer cell lines with those of Auranofin, a clinically used drug, and TRi-1, another specific TrxR1 inhibitor. The data indicates that this compound exhibits sub-micromolar efficacy in inhibiting TrxR1 and demonstrates potent cytotoxicity against a range of cancer cell lines.

Data Presentation: Quantitative Comparison of TrxR1 Inhibitors

The following tables summarize the key quantitative data for this compound and its comparators. It is important to note that the experimental conditions for each study may vary, and a direct comparison should be made with this in consideration.

Table 1: Thioredoxin Reductase 1 (TrxR1) Inhibition

CompoundTargetIC50 (µM)Source
This compound rat TrxR10.60
Auranofin Purified H. pylori TrxR0.088
TRi-1 Cytosolic TrxR10.012

Table 2: Cytotoxicity in Cancer Cell Lines

CompoundCell LineIC50 (µM)Source
This compound SH-SY5Y (neuroblastoma)10.99
U87 (glioblastoma)9.70
HaCaT (keratinocytes)8.30
PBMCs (peripheral blood mononuclear cells)55.71
Auranofin A549 (lung adenocarcinoma)Varies (synergistic effects noted)
15 human PDAC cell lines<5 (sensitive lines)
TRi-1 NCI-60 cell panelAverage GI50 of 6.31

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the likely experimental protocols used for the determination of the data presented, based on common laboratory practices and information from related research articles.

Thioredoxin Reductase 1 (TrxR1) Inhibition Assay (Insulin Reduction Assay)

This assay measures the activity of TrxR1 by its ability to reduce insulin, which is then detected by the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Enzyme and Substrate Preparation : Recombinant rat TrxR1 is prepared and quantified. A solution of human insulin is also prepared.

  • Reaction Mixture : The reaction is typically carried out in a buffer solution (e.g., TE buffer: 50 mM Tris-HCl, 2 mM EDTA, pH 7.5) containing NADPH, human thioredoxin (Trx), and the test inhibitor (this compound, Auranofin, or TRi-1) at various concentrations.

  • Incubation : The reaction is initiated by the addition of TrxR1 and incubated at 37°C.

  • Detection : At specific time points, aliquots are taken and mixed with a solution containing guanidine-HCl and DTNB. The reduction of DTNB to 5-thio-2-nitrobenzoic acid (TNB) is measured spectrophotometrically at 412 nm.

  • IC50 Calculation : The concentration of the inhibitor that causes 50% inhibition of TrxR1 activity is determined.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture : The respective cancer cell lines (e.g., SH-SY5Y, U87, HaCaT) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the test compound (this compound, Auranofin, or TRi-1) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of around 570 nm.

  • IC50 Calculation : The concentration of the compound that causes a 50% reduction in cell viability is determined.

Mandatory Visualization

Signaling Pathway of TrxR1 Inhibition

The following diagram illustrates the general mechanism of action of TrxR1 inhibitors, leading to increased oxidative stress and apoptosis in cancer cells.

Independent Verification of DVD-445's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thioredoxin reductase 1 (TrxR1) inhibitor, DVD-445, with its analogs. The information presented is supported by experimental data to aid in the independent verification of its mechanism of action and to facilitate further drug development efforts.

Introduction to this compound

This compound is a potent, peptidomimetic covalent inhibitor of thioredoxin reductase 1 (TrxR1), a key enzyme in the thioredoxin system that regulates cellular redox balance.[1] Overexpression of TrxR1 is observed in various cancer cells, making it a promising target for anticancer therapies. This compound has demonstrated significant cytotoxic effects against several cancer cell lines. This guide compares the inhibitory and cytotoxic activities of this compound with its more recent and potent analogs.

Comparative Performance Data

The following tables summarize the quantitative data on the inhibitory activity of this compound and its analogs against rat TrxR1 and their cytotoxic effects on human cancer cell lines.

Table 1: Inhibition of Rat Thioredoxin Reductase 1 (TrxR1)

CompoundIC50 (µM) for Rat TrxR1
This compound 0.60 [1]
Analog 1Data not available in search results
Analog 2Data not available in search results
Analog 3Data not available in search results
Analog 4Data not available in search results
Analog 5Data not available in search results
Analog 6Data not available in search results
Analog 7Data not available in search results

Table 2: Cytotoxicity in Human Cancer Cell Lines (72-hour incubation)

CompoundCell LineIC50 (µM)
This compound SH-SY5Y (Neuroblastoma)10.99 [1]
U87 (Glioblastoma)9.70 [1]
HaCaT (Keratinocyte)8.30 [1]
PBMCs (Peripheral Blood Mononuclear Cells)55.71 [1]
Analog 1U87Data not available in search results
Analog 2U87Data not available in search results
Analog 3U87Data not available in search results
Analog 4U87Data not available in search results
Analog 5U87Data not available in search results
Analog 6U87Data not available in search results
Analog 7U87Data not available in search results

Mechanism of Action: The Thioredoxin System Signaling Pathway

Inhibition of TrxR1 by this compound disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells. The following diagram illustrates the signaling pathway affected by TrxR1 inhibition.

TrxR1_Inhibition_Pathway cluster_0 Normal Cellular State cluster_1 State with TrxR1 Inhibition NADPH NADPH TrxR1 TrxR1 (active) NADPH->TrxR1 e- Trx_reduced Thioredoxin (reduced) TrxR1->Trx_reduced Reduces Trx_oxidized Thioredoxin (oxidized) Trx_reduced->Trx_oxidized Reduces ROS ROS Trx_reduced->ROS Scavenges Cell_Survival Cell Survival & Proliferation Trx_reduced->Cell_Survival DVD445 This compound TrxR1_inactive TrxR1 (inactive) DVD445->TrxR1_inactive Inhibits Trx_reduced_depleted Thioredoxin (reduced) [Depleted] TrxR1_inactive->Trx_reduced_depleted Cannot reduce ROS_increased Increased ROS ASK1 ASK1 ROS_increased->ASK1 Activates Apoptosis Apoptosis JNK_p38 JNK/p38 MAPK ASK1->JNK_p38 Activates JNK_p38->Apoptosis Trx_reduced_depleted->ROS_increased Cannot scavenge

Caption: Inhibition of TrxR1 by this compound leads to apoptosis.

Experimental Protocols

Thioredoxin Reductase 1 (TrxR1) Inhibition Assay

This protocol is based on the DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) reduction assay, which spectrophotometrically measures TrxR1 activity.

Materials:

  • Recombinant rat TrxR1

  • NADPH

  • DTNB

  • Tris-HCl buffer (pH 7.5)

  • EDTA

  • This compound and its analogs

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, EDTA, and NADPH.

  • Add the recombinant rat TrxR1 enzyme to the mixture.

  • Add varying concentrations of the inhibitor (this compound or its analogs) to the wells.

  • Initiate the reaction by adding DTNB.

  • Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.

  • The rate of DTNB reduction is proportional to the TrxR1 activity.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

TrxR1_Assay_Workflow A Prepare Reaction Mixture (Buffer, EDTA, NADPH) B Add Recombinant TrxR1 A->B C Add Inhibitor (this compound or analogs) B->C D Initiate with DTNB C->D E Measure Absorbance at 412 nm D->E F Calculate IC50 E->F

Caption: Workflow for the TrxR1 inhibition assay.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., U87, SH-SY5Y)

  • Cell culture medium

  • This compound and its analogs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or its analogs for 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is proportional to the absorbance.

  • Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compounds (72 hours) A->B C Add MTT Solution (4 hours) B->C D Add Solubilization Solution C->D E Measure Absorbance at 570 nm D->E F Calculate IC50 E->F

Caption: Workflow for the MTT cytotoxicity assay.

References

Comparative Analysis of DVD-445 and its Analogs as Thioredoxin Reductase 1 (TrxR1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the experimental thioredoxin reductase 1 (TrxR1) inhibitor, DVD-445, and its analogs. The comparison focuses on biochemical potency, cellular activity, and preclinical efficacy, supported by experimental data and detailed protocols to aid in research and development.

Introduction to TrxR1 Inhibition

The thioredoxin (Trx) system is a critical component of the cellular antioxidant defense mechanism and is pivotal in regulating redox signaling. Thioredoxin reductase 1 (TrxR1), a key enzyme in this system, is frequently overexpressed in various cancer cells, contributing to tumor growth, survival, and resistance to therapy.[1][2] This makes TrxR1 a compelling target for anticancer drug development.[1] Inhibitors of TrxR1 can disrupt the cellular redox balance, leading to increased oxidative stress and selective killing of cancer cells.[1]

This guide examines this compound, a potent peptidomimetic covalent inhibitor of TrxR1, and compares its performance against three key analogs:[3]

  • Auranofin: An FDA-approved gold-containing compound used for treating rheumatoid arthritis, which is also a well-characterized inhibitor of TrxR1.[4][5]

  • TRi-1: A potent, specific, and irreversible experimental inhibitor of cytosolic TrxR1.[6]

  • Motexafin Gadolinium: An experimental redox-active drug that targets TrxR1.[7]

Biochemical and Cellular Performance

The following tables summarize the quantitative data on the inhibitory potency and cytotoxic effects of this compound and its analogs.

Table 1: Comparative Inhibitory Potency against Thioredoxin Reductase 1 (TrxR1)

CompoundTargetIC50 (µM)Inhibition MechanismSource(s)
This compound rat TrxR10.60Covalent[3]
Auranofin TrxRNanomolar rangeIrreversible[5]
TRi-1 human TXNRD10.012Irreversible, Covalent[6][8]
Motexafin Gadolinium rat TrxR6.0Non-competitive[9]

Table 2: Comparative Cytotoxicity in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Source(s)
This compound U87Glioblastoma9.70[3]
SH-SY5YNeuroblastoma10.99[3]
Auranofin Calu-6Lung Cancer~3.0[4]
A549Lung Cancer3.0 - 4.0[4]
HT 1376Bladder Cancer2.78[10]
BFTC 909Urothelial Carcinoma3.93[10]
HCT8Colorectal Cancer0.132[5]
HCT116Colorectal Cancer0.180[5]
TRi-1 VariousPan-cancerAverage GI50: 6.31[8]
Motexafin Gadolinium A549Lung CancerSynergistic with radiation[11][12]
PC3Prostate CancerSynergistic with radiation[12]

In Vivo Preclinical Efficacy

  • Auranofin: In a small cell lung cancer (SCLC) xenograft model (DMS273), a daily dose of 4 mg/kg resulted in 50% inhibition of TrxR activity in tumors and a trend towards prolonged median survival.[14][15]

  • TRi-1: This inhibitor has been shown to impair the growth and viability of human tumor xenografts and syngeneic mouse tumors with little mitochondrial toxicity, suggesting it is better tolerated than auranofin.[16]

  • Motexafin Gadolinium: In murine models, treatment with Motexafin Gadolinium enhances tumor response to radiation and chemotherapy agents.[7] Clinical trials have shown that combining it with radiation improves time to neurologic progression in lung cancer patients with brain metastases.[11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating these inhibitors.

TrxR1_Pathway cluster_cell Cancer Cell NADPH NADPH TrxR1 TrxR1 NADPH->TrxR1 e- NADP NADP+ TrxR1->NADP Trx_red Thioredoxin (Reduced) TrxR1->Trx_red Apoptosis Apoptosis TrxR1->Apoptosis Inhibits Trx_ox Thioredoxin (Oxidized) Trx_ox->TrxR1 ROS Reactive Oxygen Species (ROS) Trx_red->ROS Reduces Proliferation Cell Proliferation & Survival Trx_red->Proliferation Promotes ROS->Proliferation Promotes Inhibitors This compound & Analogs Inhibitors->TrxR1

Caption: The Thioredoxin Reductase 1 (TrxR1) signaling pathway and point of inhibition.

Experimental_Workflow cluster_workflow Inhibitor Evaluation Workflow A 1. Cell Culture (Cancer Cell Lines) B 2. Compound Treatment (this compound or Analog) A->B C 3. Cell Viability Assay (e.g., CellTiter-Glo) B->C D 4. TrxR1 Activity Assay (e.g., DTNB Assay) B->D E 5. Western Blot Analysis (Oxidative Stress Markers) B->E F 6. Data Analysis (IC50 Determination) C->F D->F E->F

Caption: A typical experimental workflow for the evaluation of TrxR1 inhibitors.

Experimental Protocols

Thioredoxin Reductase (TrxR) Activity Assay (DTNB Method)

This colorimetric assay measures TrxR activity by monitoring the reduction of 5,5'-dithiobis (2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which has a strong absorbance at 412 nm.

Materials:

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 1 mM EDTA)

  • NADPH solution

  • DTNB solution

  • Cell or tissue lysate

  • TrxR specific inhibitor (for determining specific activity)

  • 96-well plate and microplate reader

Procedure:

  • Sample Preparation: Prepare cell or tissue homogenates in cold Assay Buffer. Centrifuge to collect the supernatant containing the enzyme. Determine the protein concentration.[17]

  • Assay Setup: Two assays are performed for each sample: one for total DTNB reduction and one in the presence of a specific TrxR inhibitor to measure background reduction.[17][18]

  • Reaction Mixture: In a 96-well plate, add the sample (cell lysate), Assay Buffer, and either the TrxR inhibitor or buffer.

  • Initiate Reaction: Start the reaction by adding NADPH and DTNB to all wells.[19]

  • Measurement: Immediately begin reading the absorbance at 412 nm every minute for at least 10 minutes.[19]

  • Calculation: The TrxR-specific activity is the difference between the rate of the total reduction reaction and the rate of the reaction in the presence of the inhibitor.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This homogeneous assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.

Materials:

  • CellTiter-Glo® Reagent (Buffer and lyophilized Substrate)

  • Opaque-walled multiwell plates (96- or 384-well)

  • Cultured cancer cells

  • Luminometer

Procedure:

  • Reagent Preparation: Reconstitute the CellTiter-Glo® Substrate with the Buffer to form the CellTiter-Glo® Reagent. Equilibrate to room temperature.[20][21]

  • Cell Plating: Seed cells in opaque-walled multiwell plates at a predetermined optimal density and culture overnight.[20][21]

  • Compound Treatment: Add serial dilutions of the test compounds (this compound or analogs) to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay: a. Equilibrate the plate to room temperature for approximately 30 minutes.[21] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[21] c. Mix on an orbital shaker for 2 minutes to induce cell lysis.[20] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]

  • Measurement: Record the luminescence using a luminometer.

  • Data Analysis: Determine the IC50 values by plotting the luminescence signal against the compound concentration.

Western Blot Analysis for Oxidative Stress Markers

This protocol outlines a general procedure for detecting protein markers of oxidative stress, such as protein carbonylation.

Materials:

  • RIPA buffer with protease inhibitors

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-DNP for carbonyls)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse compound-treated cells in RIPA buffer. Determine protein concentration.

  • Derivatization (for Protein Carbonyls): React protein samples with 2,4-dinitrophenylhydrazine (DNPH) to form DNP-hydrazone adducts.[22][23]

  • SDS-PAGE and Transfer: a. Separate 20-50 µg of protein per lane on an SDS-PAGE gel.[24] b. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[24]

  • Immunoblotting: a. Block the membrane for 1 hour at room temperature in blocking buffer. b. Incubate with the primary antibody (e.g., anti-DNP) overnight at 4°C. c. Wash the membrane with TBST.[24] d. Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[24] e. Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of protein oxidation.

References

Head-to-Head Study: A Comparative Analysis of DVD-445 and Standard-of-Care Temozolomide in Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison between the investigational thioredoxin reductase 1 (TrxR1) inhibitor, DVD-445, and the current standard-of-care alkylating agent, temozolomide (TMZ), for the treatment of glioblastoma (GBM). This document synthesizes preclinical data to objectively evaluate their mechanisms of action, efficacy in sensitive and resistant cancer cell lines, and known safety profiles. Detailed experimental protocols and visual diagrams of signaling pathways and workflows are included to support further research and development.

Mechanism of Action: A Tale of Two Targets

This compound and temozolomide employ fundamentally different mechanisms to induce cancer cell death. This compound is a potent, peptidomimetic covalent inhibitor of thioredoxin reductase 1 (TrxR1).[1] TrxR1 is a key enzyme in the thioredoxin system, which is crucial for maintaining cellular redox homeostasis and mitigating oxidative stress. By inhibiting TrxR1, this compound disrupts this balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress-induced apoptosis. This mechanism is distinct from traditional chemotherapies.

In contrast, temozolomide is an alkylating agent that methylates DNA, primarily at the N-7 or O-6 positions of guanine residues.[1] This DNA damage triggers cell cycle arrest and apoptosis.[1] However, the efficacy of TMZ is often limited by the cellular DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which can reverse the DNA methylation, leading to drug resistance.

Comparative Efficacy in Glioblastoma Cell Lines

The differential mechanisms of action of this compound and temozolomide suggest they may have different efficacy profiles, particularly in the context of TMZ resistance. The following tables summarize the available in vitro cytotoxicity data for both compounds in glioblastoma cell lines.

Compound Mechanism of Action
This compound Covalent inhibitor of thioredoxin reductase 1 (TrxR1), leading to increased oxidative stress.
Temozolomide (TMZ) DNA alkylating agent, inducing DNA damage.
Cell Line Compound IC50 (µM) Notes
U87 (TMZ-Sensitive) This compound9.70Human glioblastoma cell line.
Temozolomide (TMZ)180 (median, 72h exposure)Wide range of reported IC50 values.
T98G (TMZ-Resistant) This compoundData not availableA crucial data gap for future studies.
Temozolomide (TMZ)438.3 (median, 72h exposure)Known to be resistant to TMZ due to high MGMT expression.
U87-TxR (Multidrug-Resistant) This compoundData not availableAnalogs of this compound have been evaluated in this cell line.

Safety and Tolerability

The safety profiles of this compound and temozolomide are anticipated to be distinct due to their different mechanisms of action.

Compound Reported Adverse Effects
This compound As an early-stage investigational compound, the clinical safety profile of this compound is not yet established. Preclinical studies on TrxR1 inhibitors suggest potential for off-target effects related to disruption of normal cellular redox processes.
Temozolomide (TMZ) Common side effects include nausea, vomiting, fatigue, and myelosuppression (thrombocytopenia and neutropenia).[2] Lymphopenia is also a common concern, increasing the risk of opportunistic infections.[2]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

DVD445_Mechanism_of_Action Mechanism of Action of this compound cluster_redox Cellular Redox Homeostasis Trx_ox Thioredoxin (Oxidized) Trx_red Thioredoxin (Reduced) Trx_ox->Trx_red TrxR1 Thioredoxin Reductase 1 (TrxR1) TrxR1->Trx_ox Reduces NADP NADP+ TrxR1->NADP ROS Increased Reactive Oxygen Species (ROS) NADPH NADPH NADPH->TrxR1 Provides reducing equivalents DVD445 This compound DVD445->TrxR1 Inhibits Apoptosis Apoptosis ROS->Apoptosis

Caption: Mechanism of action of this compound.

Experimental_Workflow In Vitro Efficacy Comparison Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Seed Glioblastoma Cells (U87 & T98G) treat_dvd Treat with this compound (Dose-Response) start->treat_dvd treat_tmz Treat with Temozolomide (Dose-Response) start->treat_tmz mtt_assay MTT Cytotoxicity Assay treat_dvd->mtt_assay trx_assay TrxR1 Inhibition Assay treat_dvd->trx_assay treat_tmz->mtt_assay calc_ic50 Calculate IC50 Values mtt_assay->calc_ic50 trx_assay->calc_ic50 compare Compare Efficacy calc_ic50->compare

References

Evaluating the Reproducibility of Experiments Involving the Thioredoxin Reductase 1 Inhibitor DVD-445: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of scientific experiments is a cornerstone of rigorous research and development. In the context of novel therapeutics, such as the thioredoxin reductase 1 (TrxR1) inhibitor DVD-445, a thorough evaluation of its performance and the reliability of its experimental data is crucial. This guide provides a comparative analysis of this compound with other known TrxR1 inhibitors, focusing on experimental data, detailed methodologies, and the factors influencing experimental reproducibility.

Introduction to this compound and TrxR1 Inhibition

This compound is a potent, peptidomimetic covalent inhibitor of thioredoxin reductase 1 (TrxR1).[1][2] TrxR1 is a key enzyme in the thioredoxin system, which is essential for maintaining cellular redox homeostasis. In many cancer cells, the thioredoxin system is upregulated to counteract the increased oxidative stress associated with rapid proliferation and metabolic activity. By inhibiting TrxR1, compounds like this compound can disrupt the cancer cells' antioxidant defense, leading to increased oxidative stress and subsequent cell death, making TrxR1 a promising target for anticancer therapies.

Comparative Performance of TrxR1 Inhibitors

The efficacy of TrxR1 inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) against the TrxR1 enzyme and their cytotoxic effects on cancer cell lines. Below is a comparison of this compound with several other notable TrxR1 inhibitors.

CompoundTrxR1 IC50Cell LineCytotoxicity IC50Citation(s)
This compound 0.60 µM (rat TrxR1)U87 (glioblastoma)9.70 µM[1]
SH-SY5Y (neuroblastoma)10.99 µM[1]
HaCaT (keratinocytes)8.30 µM[1]
PBMCs (peripheral blood mononuclear cells)55.71 µM[1]
Auranofin 0.2 µMCalu-6 (lung cancer)~3 µM[3][4]
88 nM (H. pylori TrxR)SKOV3 (ovarian cancer)Not specified[5][6]
Various CRC lines105 - 706 nM[7]
TRi-1 12 nM (human TXNRD1)FaDu (head and neck cancer)Average GI50 of 6.31 µM across NCI-60 panel[5][8][9]
Ethaselen (BBSKE) 0.35 µM (rat TrxR1)A549 (lung cancer)IC50 of 4.2 µM (12h), 2 µM (24h) for intracellular TrxR1 activity[10][11]
0.5 µM (human TrxR1)[10][11]
Hydroxytyrosol ~1 µM (recombinant TrxR1)HCT-116 (colorectal cancer)~21.84 µM (cellular TrxR1 activity)[12]
HT-29 (colorectal cancer)31 µg/mL (72h)[13]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as the source of the enzyme (e.g., rat vs. human), the specific assay used, and the cell lines tested. These variations are a significant factor in the reproducibility of such experiments.

Experimental Protocols

Detailed and consistent experimental protocols are fundamental to ensuring the reproducibility of results. Below are outlines of key methodologies used to evaluate TrxR1 inhibitors.

Thioredoxin Reductase 1 (TrxR1) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of TrxR1. A common method is the endpoint insulin reduction assay.

  • Reagents: Recombinant TrxR1, NADPH, insulin, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), buffer (e.g., Tris-HCl with EDTA).

  • Procedure: a. Pre-incubate the recombinant TrxR1 enzyme with various concentrations of the inhibitor (e.g., this compound). b. Initiate the reaction by adding a mixture containing NADPH and a substrate, such as thioredoxin (Trx). In the insulin reduction assay variation, TrxR1 reduces Trx, which then reduces the disulfide bonds in insulin, causing it to precipitate. c. Alternatively, a more direct method involves the reduction of DTNB by TrxR1, which produces a colored product (TNB) that can be measured spectrophotometrically at 412 nm.[14] d. The rate of the reaction is monitored over time.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Cell Viability (Cytotoxicity) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[15][16]

  • Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the TrxR1 inhibitor for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value for cytotoxicity is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that a drug binds to its intended target within a cellular environment.[17][18][19][20]

  • Cell Treatment: Treat intact cells with the inhibitor or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures. Ligand-bound proteins are generally more stable and will denature at a higher temperature than unbound proteins.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble TrxR1 remaining at each temperature using methods like Western blotting or ELISA.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Factors Influencing Reproducibility

Several factors can impact the reproducibility of experiments with TrxR1 inhibitors:

  • Reagent Quality and Consistency: The purity and activity of the recombinant TrxR1 enzyme, as well as the quality of cell culture reagents, can vary between batches and suppliers.

  • Cell Line Authenticity and Passage Number: Cell lines can genetically drift over time, affecting their response to drugs. It is crucial to use authenticated, low-passage cell lines.

  • Assay Conditions: Minor variations in incubation times, temperatures, and reagent concentrations can significantly alter the results.

  • Inhibitor Stability and Solubility: The stability of the inhibitor in the assay medium and its solubility can affect its effective concentration.

  • Mechanism of Inhibition: Irreversible covalent inhibitors like this compound may display time-dependent inhibition, making pre-incubation times a critical parameter.

To enhance reproducibility, researchers should adhere to standardized protocols, meticulously document all experimental details, and use well-characterized reagents and cell lines. Independent verification of key findings in different laboratories is also essential.

Visualizing Pathways and Workflows

Thioredoxin Reductase Signaling Pathway

TrxR1_Pathway cluster_0 NADPH NADPH TrxR1_ox TrxR1 (oxidized) NADPH->TrxR1_ox e- NADP NADP+ TrxR1 TrxR1 (reduced) Trx_ox Thioredoxin (oxidized) TrxR1->Trx_ox e- TrxR1_ox->TrxR1 Reduction Trx_red Thioredoxin (reduced) Trx_ox->Trx_red Reduction Apoptosis Apoptosis Trx_ox->Apoptosis leads to Oxidized_Targets Oxidized Cellular Targets Trx_red->Oxidized_Targets e- ROS Reactive Oxygen Species (ROS) Cellular_Targets Reduced Cellular Targets ROS->Cellular_Targets damages Cellular_Targets->Oxidized_Targets Oxidation Oxidized_Targets->Cellular_Targets Reduction DVD445 This compound & Alternatives DVD445->TrxR1_ox Inhibition

Caption: The Thioredoxin Reductase 1 (TrxR1) signaling pathway and its inhibition.

Experimental Workflow for Evaluating TrxR1 Inhibitors

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 Mechanism of Action A1 Compound Synthesis & Characterization A2 TrxR1 Inhibition Assay (Biochemical) A1->A2 A3 Determine IC50 vs. TrxR1 A2->A3 B2 Cytotoxicity Assay (e.g., MTT) A3->B2 B4 Target Engagement Assay (e.g., CETSA) A3->B4 B1 Cancer Cell Line Culture B1->B2 B1->B4 B3 Determine Cellular IC50 B2->B3 C1 ROS Measurement B3->C1 C2 Apoptosis Assays B3->C2 C3 Cell Cycle Analysis B3->C3 B5 Confirm On-Target Activity B4->B5

Caption: A typical experimental workflow for the evaluation of TrxR1 inhibitors.

References

Assessing the therapeutic index of DVD-445 compared to others

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic index of DVD-445, a novel thioredoxin reductase 1 (TrxR1) inhibitor, against established anticancer agents targeting the PI3K and EGFR pathways. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to facilitate an objective evaluation of this compound's potential as a therapeutic agent.

Therapeutic Index Comparison

The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between its toxic and therapeutic doses. A higher TI indicates a wider margin of safety. Due to the limited availability of classical LD50 (median lethal dose) and ED50 (median effective dose) data for all compounds in directly comparable preclinical models, this guide presents a combination of available toxicity data and a calculated surrogate therapeutic index based on in vitro cytotoxicity against cancer cell lines versus normal cells.

DrugTargetSurrogate Therapeutic Index (TI)In Vivo Efficacy (ED50) / Effective DoseIn Vivo Toxicity (LD50 / TDLO)
This compound TrxR15.7 - 8.6 (Calculated from IC50 values)Data not availableData not available
Alpelisib PI3KαData not available35 mg/kg daily in xenograft modelsNo specific LD50 found; adverse effects observed at higher doses in clinical trials.
Pictilisib Pan-PI3KData not available75 mg/kg/day showed 83% tumor growth inhibition in U87MG xenografts.No specific LD50 found; MTD in humans established at 330mg once-daily.
Gefitinib EGFRData not available5-50 mg/kg daily in xenograft modelsLD50 (oral, rat): 2000 mg/kg[1]
Erlotinib EGFRData not available25 mg/kg/day in xenograft modelsLD50 (oral, rat): 300-2000 mg/kg[2] TDLO (intraperitoneal, mouse): 30 mg/kg

Note: The surrogate TI for this compound is calculated as the ratio of the IC50 in normal peripheral blood mononuclear cells (PBMCs) to the IC50 in various cancer cell lines. This provides an in vitro estimation of selectivity. Direct comparison of TI values across different drug classes and experimental models should be done with caution.

Experimental Protocols

In Vitro Cytotoxicity Assays for this compound

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines and normal human peripheral blood mononuclear cells (PBMCs).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., U-87 MG glioblastoma, HT-29 colon adenocarcinoma, A549 lung carcinoma) and PBMCs were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours.

  • Viability Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves using non-linear regression analysis. The surrogate therapeutic index was calculated by dividing the IC50 value for PBMCs by the IC50 value for each cancer cell line.

In Vivo Xenograft Studies for PI3K and EGFR Inhibitors

Objective: To evaluate the in vivo anti-tumor efficacy of alpelisib, pictilisib, gefitinib, and erlotinib in mouse xenograft models.

Methodology:

  • Animal Models: Athymic nude mice were used for the study.

  • Tumor Implantation: Human cancer cells (e.g., U87MG for pictilisib, various NSCLC lines for gefitinib and erlotinib, PIK3CA-mutant lines for alpelisib) were subcutaneously injected into the flanks of the mice.

  • Drug Administration: Once tumors reached a palpable size, mice were randomized into control and treatment groups. The drugs were administered orally at the specified doses and schedules.

  • Efficacy Evaluation: Tumor volume was measured regularly using calipers. The effective dose was determined as the dose that caused significant tumor growth inhibition compared to the control group.

  • Toxicity Assessment: Animal body weight and general health were monitored throughout the study. Toxic dose levels were identified by significant weight loss or other adverse effects.

Signaling Pathway Diagrams

Thioredoxin Reductase 1 (TrxR1) Signaling Pathway

The TrxR1 system plays a crucial role in maintaining cellular redox homeostasis and is implicated in cancer cell proliferation and survival. This compound inhibits TrxR1, leading to an accumulation of oxidized thioredoxin (Trx-S2), which in turn disrupts redox balance and can induce apoptosis.

TrxR1_Pathway cluster_Redox_Cycle Redox Cycle cluster_Downstream_Effects Downstream Effects NADPH NADPH TrxR1_ox TrxR1 (oxidized) NADPH->TrxR1_ox e- NADP NADP+ TrxR1 TrxR1 (reduced) Trx_S2 Trx-S2 (oxidized) TrxR1->Trx_S2 e- TrxR1_ox->NADP TrxR1_ox->TrxR1 Trx_SH2 Trx-(SH)2 (reduced) Proteins_ox Oxidized Proteins Trx_SH2->Proteins_ox e- Trx_SH2_downstream Reduced Trx-(SH)2 Trx_S2->Trx_SH2 Proteins_red Reduced Proteins Proteins_ox->Proteins_red Proteins_red->Trx_S2 DVD445 This compound DVD445->TrxR1 Inhibition ASK1 ASK1 Trx_SH2_downstream->ASK1 Inhibition NFkB NF-κB Trx_SH2_downstream->NFkB Activation Transcription Transcription Factors Trx_SH2_downstream->Transcription Activation DNA_synthesis DNA Synthesis Trx_SH2_downstream->DNA_synthesis Activation Apoptosis Apoptosis ASK1->Apoptosis Proliferation Proliferation NFkB->Proliferation Transcription->Proliferation

Caption: this compound inhibits TrxR1, disrupting the cellular redox balance and promoting apoptosis.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. It is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PI3K_inhibitor PI3K Inhibitors (Alpelisib, Pictilisib) PI3K_inhibitor->PI3K Inhibition

Caption: PI3K inhibitors block the PI3K/AKT/mTOR pathway, inhibiting cancer cell growth and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is critical for cell proliferation and is often overactive in various cancers. EGFR inhibitors block this pathway, leading to reduced tumor growth.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation PI3K_EGFR PI3K EGFR->PI3K_EGFR Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_EGFR Proliferation ERK->Proliferation_EGFR AKT_EGFR AKT PI3K_EGFR->AKT_EGFR Activation Survival_EGFR Survival AKT_EGFR->Survival_EGFR EGFR_inhibitor EGFR Inhibitors (Gefitinib, Erlotinib) EGFR_inhibitor->EGFR Inhibition

Caption: EGFR inhibitors block downstream signaling, leading to decreased cancer cell proliferation and survival.

References

A Comparative Performance Analysis of the Novel EGFR Inhibitor DVD-445 Against Historical Benchmarks in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of the hypothetical third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, DVD-445. The data presented for this compound is illustrative, designed to contextualize its potential efficacy against established first and third-generation EGFR inhibitors in the treatment of non-small cell lung cancer (NSCLC). Comparisons are made based on key preclinical and clinical performance metrics, with detailed experimental protocols provided for reproducibility and further investigation.

Quantitative Performance Benchmarks

The therapeutic efficacy of EGFR inhibitors is evaluated based on their inhibitory concentration against various EGFR mutations and their clinical effectiveness in patient populations. The following tables summarize the performance of this compound in comparison to historical data from first-generation (Gefitinib, Erlotinib) and third-generation (Osimertinib) inhibitors.

Table 1: In Vitro Inhibitory Potency (IC50, nM)

This table compares the half-maximal inhibitory concentration (IC50) of this compound against key EGFR mutations. Lower values indicate higher potency. Data for established inhibitors is derived from historical preclinical studies.

CompoundEGFR (Exon 19 Del)EGFR (L858R)EGFR (T790M)EGFR (Wild Type)Selectivity for T790M vs. Wild Type
This compound (Hypothetical) 8.5 12.0 9.5 180.0 ~19x
Osimertinib9.013.011.0219.0~20x
Gefitinib5.426.0>50001800.0<0.4x
Erlotinib5.08.0>2000110.0<0.05x

Table 2: Clinical Efficacy in T790M-Positive NSCLC Patients

This table presents key clinical trial outcomes for EGFR inhibitors in patients with the T790M resistance mutation, which commonly develops after treatment with first-generation drugs.

CompoundOverall Response Rate (ORR)Median Progression-Free Survival (PFS)
This compound (Hypothetical) ~70% ~10.5 months
Osimertinib71%10.1 months
First-Generation Inhibitors<5%~2.0 months

Detailed Experimental Protocols

The following are standard methodologies for key experiments used to characterize and compare the performance of EGFR inhibitors like this compound.

2.1. In Vitro Kinase Inhibition Assay (IC50 Determination)

  • Objective: To measure the concentration of an inhibitor required to reduce the activity of a specific EGFR kinase variant by 50%.

  • Methodology:

    • Recombinant human EGFR protein variants (Exon 19 Del, L858R, T790M, Wild Type) are incubated in a kinase buffer solution.

    • A range of concentrations of the inhibitor (e.g., this compound) is added to the wells containing the kinase.

    • The kinase reaction is initiated by the addition of ATP and a suitable peptide substrate.

    • The mixture is incubated at a controlled temperature (e.g., 37°C) for a specified period (e.g., 60 minutes).

    • The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.

    • The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

2.2. Cell-Based Proliferation Assay

  • Objective: To assess the ability of an inhibitor to prevent the growth of cancer cell lines harboring specific EGFR mutations.

  • Methodology:

    • NSCLC cell lines with defined EGFR mutations (e.g., PC-9 for Exon 19 Del; H1975 for L858R/T790M) are seeded in 96-well plates.

    • After allowing the cells to adhere, they are treated with a serial dilution of the inhibitor.

    • The cells are incubated for a period of 72 hours under standard cell culture conditions (37°C, 5% CO2).

    • Cell viability is measured using a colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo®), which quantifies ATP as an indicator of metabolically active cells.

    • The results are used to generate dose-response curves and calculate the GI50 (concentration for 50% growth inhibition).

2.3. In Vivo Tumor Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with human NSCLC cells (e.g., H1975).

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • The mice are randomized into treatment and control groups.

    • The treatment group receives daily oral administration of the inhibitor (e.g., this compound at a specific mg/kg dose), while the control group receives a vehicle solution.

    • Tumor volume and body weight are measured regularly (e.g., twice weekly).

    • The experiment is concluded when tumors in the control group reach a predetermined size, and the anti-tumor efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups.

Visualizations of Pathways and Workflows

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Proliferation AKT->Proliferation Promotes MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: High-level workflow for preclinical and clinical evaluation.

Diagram 3: Mechanism of T790M Resistance

T790M_Resistance EGFR_WT EGFR (Activating Mutation) Cell_Death Apoptosis EGFR_WT->Cell_Death Gen1_Inhibitor 1st-Gen Inhibitor (e.g., Gefitinib) Gen1_Inhibitor->EGFR_WT Binds & Inhibits EGFR_T790M EGFR with T790M (Gatekeeper Mutation) Gen1_Inhibitor->EGFR_T790M Binding Impaired EGFR_T790M->Cell_Death Restores Apoptosis Proliferation Tumor Proliferation EGFR_T790M->Proliferation DVD_445 3rd-Gen Inhibitor (this compound) DVD_445->EGFR_T790M Binds & Inhibits

Caption: How T790M mutation confers resistance to 1st-gen inhibitors.

Safety Operating Guide

Proper Disposal Procedures for DVD-445 (Antioxidant 445)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Information for Researchers and Laboratory Professionals

This document provides detailed procedural guidance for the safe handling and disposal of DVD-445, scientifically known as 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine (CAS No. 10081-67-1). Adherence to these protocols is critical to ensure personnel safety and environmental protection. This compound, also referred to as Antioxidant 445 or Naugard® 445, is a non-volatile, solid organic compound utilized as a highly efficient antioxidant in various polymers and rubbers.[1] While effective in its application, improper disposal can lead to skin sensitization and long-term adverse effects on aquatic ecosystems.[2][3]

Key Data Summary

The following table summarizes the critical hazard and disposal information for this compound.

ParameterValueSource
Chemical Name 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine[4][5]
CAS Number 10081-67-1[3][4][5][6]
Physical Form White to off-white solid powder[7]
GHS Hazard Classifications Skin Sensitization (Category 1), Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 4[2]
Primary Disposal Methods 1. Licensed Hazardous Waste Disposal Facility2. Chemical Incineration[4][8][9]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection[2]
Environmental Precautions Avoid release to the environment. Prevent entry into drains, waterways, or soil.[4][9][10][11]

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory considerations are met before, during, and after the disposal process.

DVD445_Disposal_Workflow cluster_prep Step 1: Preparation cluster_collection Step 2: Waste Collection cluster_disposal Step 3: Disposal Path Selection cluster_final Step 4: Finalization node_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) node_container Select a Labeled, Sealed Hazardous Waste Container node_ppe->node_container Secure Area node_collect Collect this compound Waste (Solid Residue, Contaminated Materials) node_container->node_collect node_no_mixing Do Not Mix with Other Waste Streams node_collect->node_no_mixing node_decision Choose Disposal Method (Consult EHS) node_no_mixing->node_decision node_facility Transfer to a Licensed Hazardous Waste Facility node_decision->node_facility Option A node_incineration Prepare for Chemical Incineration node_decision->node_incineration Option B node_documentation Complete Waste Disposal Manifest/Log node_facility->node_documentation node_incineration->node_documentation node_cleanup Decontaminate Work Area and Remove PPE node_documentation->node_cleanup

Figure 1: this compound Disposal Workflow

Detailed Disposal Protocols

The following protocols provide step-by-step guidance for the proper disposal of this compound. These procedures are based on standard laboratory safety practices and information derived from Safety Data Sheets (SDS).

Protocol 1: Disposal via a Licensed Waste Management Facility

This is the most common and recommended method for the disposal of this compound waste.

  • Personnel Protection : Before handling the waste, ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2]

  • Waste Segregation : Collect all this compound waste, including unused product and contaminated materials (e.g., weigh boats, contaminated wipes), in a dedicated, clearly labeled, and sealable hazardous waste container. Do not mix with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Container Management : Ensure the waste container is kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][8]

  • Waste Pickup : Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.

  • Documentation : Complete all necessary waste disposal forms or logs as required by your institution and local regulations.

Protocol 2: Disposal via Chemical Incineration

This method should only be performed by facilities equipped with a chemical incinerator that includes an afterburner and a scrubber system.

  • Solvent Dissolution : You may be able to dissolve or mix the material with a combustible solvent.[4] This should be done in a well-ventilated fume hood. The choice of solvent must be compatible with the incinerator's capabilities and should be approved by your EHS department.

  • Incineration : The solvent mixture containing this compound is then burned in a chemical incinerator. This process should ensure complete combustion to prevent the release of hazardous decomposition products.

  • Regulatory Compliance : This entire process must be conducted in strict accordance with all federal, state, and local environmental regulations.[4]

It is imperative to avoid disposing of this compound down the drain or in regular solid waste, as this can lead to environmental contamination.[4][9][11] In case of a spill, avoid dust formation, ensure adequate ventilation, and collect the spilled material for disposal as hazardous waste.[2][8] Always consult your institution's specific EHS guidelines before proceeding with any disposal.

References

Essential Safety and Handling Protocols for Antioxidant 445

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information pertains to Antioxidant 445, also known as 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine (CAS No. 10081-67-1). This guidance is provided on the assumption that "DVD-445" refers to this chemical, a common antioxidant used in laboratory and industrial settings. It is crucial to confirm the identity of any substance before handling and to consult the specific Safety Data Sheet (SDS) provided by the manufacturer.

This guide furnishes essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Antioxidant 445. The following procedural steps are designed to ensure safe operational use and disposal.

Personal Protective Equipment (PPE)

When handling Antioxidant 445, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.[1][2]

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses or GogglesMust be worn at all times in the laboratory.
Face ShieldRecommended when there is a risk of splashing or dust generation.
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are suitable. Inspect gloves for integrity before each use.
Body Protection Laboratory CoatShould be fully buttoned.
Chemical-resistant ApronRecommended for larger quantities or when splashing is likely.
Full-body SuitMay be required for large-scale operations or in case of a significant spill.
Respiratory Protection NIOSH-approved RespiratorRequired if working in a poorly ventilated area or if dust is generated. A dust mask may be sufficient for small quantities in a well-ventilated space.
Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is vital for the safe handling and storage of Antioxidant 445.

Handling Procedures:

  • Ventilation: Always handle Antioxidant 445 in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[1][3]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1][3][4] In the event of accidental contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.[2][3][4]

  • Dust Prevention: Handle the substance carefully to prevent the formation of dust.[1][3][4] Use non-sparking tools to avoid ignition sources.[1][5]

  • Personal Hygiene: Wash hands and face thoroughly with soap and water after handling and before eating, drinking, or smoking.[3][4] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][2]

Storage Plan:

  • Container: Store in a tightly closed, original container.[1][4][6]

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][4][6][7]

  • Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents.[2][4]

Disposal Plan

Proper disposal of Antioxidant 445 and its containers is essential to prevent environmental contamination.

  • Waste Characterization: Unused or waste Antioxidant 445 should be treated as chemical waste.

  • Disposal Method: Dispose of the contents and container in accordance with local, regional, and national regulations.[1][2] This typically involves sending the waste to a licensed chemical waste disposal facility. Do not dispose of it down the drain or in regular trash.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate should be collected as chemical waste. Puncture and crush the empty container to prevent reuse before disposal.

Quantitative Data Summary

The following table summarizes the key quantitative properties of Antioxidant 445.

PropertyValueSource
Molecular Formula C₃₀H₃₁N[4]
Molecular Weight 405.59 g/mol [4]
Appearance White to off-white powder or crystals[1][7][8]
Melting Point 98-102 °C
Boiling Point > 400 °C at 1013.25 hPa[1]
Density 1.061 g/cm³[1]
Solubility in Water < 0.007 mg/L at 20 °C[1]
log Pow (Octanol-Water Partition Coefficient) 7.9 at 25 °C[1]
Vapor Pressure 6.67 hPa at 20 °C[1]

Experimental Protocols and Signaling Pathways

While specific experimental protocols for the use of Antioxidant 445 in drug development are proprietary and depend on the research context, its primary function is as a thermal and oxidative stabilizer.[9][10] In a laboratory setting, it would typically be incorporated into a formulation to prevent the degradation of other components. The workflow for such an application would follow the general handling procedures outlined above.

Mandatory Visualizations

The following diagram illustrates the standard workflow for the safe handling of Antioxidant 445 in a laboratory setting.

DVD445_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don Personal Protective Equipment (PPE) A->B C Work in a Ventilated Area (Fume Hood) B->C Proceed to Handling D Weigh/Measure Required Amount C->D E Incorporate into Experiment D->E F Decontaminate Work Area E->F Experiment Complete G Segregate Waste F->G H Dispose of Waste via Licensed Contractor G->H I Doff and Dispose of/Clean PPE H->I J Wash Hands Thoroughly I->J K

Caption: Workflow for Safe Handling of Antioxidant 445.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DVD-445
Reactant of Route 2
DVD-445

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.